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  • Product: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine
  • CAS: 1183571-66-5

Core Science & Biosynthesis

Foundational

Engineering Metabolic Stability: A Technical Guide to Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5)

Executive Summary In modern drug discovery, overcoming poor pharmacokinetic (PK) profiles is as critical as optimizing target binding affinity. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming poor pharmacokinetic (PK) profiles is as critical as optimizing target binding affinity. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) is a highly specialized, sterically hindered secondary amine used as a building block to engineer metabolic stability into drug scaffolds. By leveraging the extreme steric bulk of an isopropyl group and an ortho-tolyl ring adjacent to an N-methylamine, medicinal chemists can design amides that resist enzymatic degradation and lock molecules into specific bioactive conformations.

This whitepaper provides an in-depth technical analysis of CAS 1183571-66-5, detailing its physicochemical properties, its role in modulating pharmacokinetics, and field-proven, self-validating experimental protocols for overcoming the synthetic challenges associated with highly hindered coupling reactions.

Physicochemical & Structural Profiling

The unique utility of CAS 1183571-66-5 stems directly from its dense structural topology. The central chiral carbon (C1) is bonded to three bulky substituents: an ortho-tolyl group, an isopropyl group, and a secondary N-methylamine[1]. This creates a highly restricted spatial environment that significantly lowers the nucleophilicity of the amine while simultaneously increasing the lipophilicity of the resulting adducts.

Table 1: Core Chemical Properties

PropertyValue
Chemical Name Methyl[2-methyl-1-(2-methylphenyl)propyl]amine
CAS Registry Number 1183571-66-5
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Exact Mass 177.1517 g/mol [1]
SMILES String CC1=CC=CC=C1C(C(C)C)NC[1]
Physical Form Liquid (Room Temperature)

Strategic Applications: Pharmacokinetics & Steric Shielding

The Mechanism of Metabolic Resistance

A primary failure point for clinical candidates is rapid hepatic clearance driven by Cytochrome P450 (CYP450) enzymes and amidases. Incorporating CAS 1183571-66-5 into a drug candidate introduces profound steric hindrance around the resulting amide bond.

Research demonstrates that the introduction of steric hindrance around amine moieties successfully increases resistance to metabolic modifications, such as N-dealkylation or oxidation, by physically preventing the molecule from properly orienting within the catalytic heme center of metabolic enzymes[2]. The ortho-methyl group on the phenyl ring and the adjacent isopropyl group act as a "steric shield," drastically increasing the in vivo half-life ( t1/2​ ) of the compound.

PK_Pathway Drug Drug Candidate (Contains 1183571-66-5) CYP Hepatic CYP450 (Metabolizing Enzyme) Drug->CYP Hepatic Clearance Shield Steric Shielding (Isopropyl + o-Tolyl) Drug->Shield Structural Property Block Blocked N-Dealkylation & Oxidation CYP->Block Enzyme Inhibition Shield->Block Prevents Binding Outcome Increased in vivo Half-Life (t1/2) Block->Outcome PK Optimization

Mechanism of steric shielding preventing CYP450-mediated metabolic degradation.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Amide Bond Formation with Highly Hindered Amines

The Challenge: Standard coupling reagents (e.g., EDC/HOBt, HATU) generate bulky active esters (like OAt or OBt). The extreme steric bulk of CAS 1183571-66-5 prevents the amine from nucleophilically attacking these large intermediates, leading to failed reactions or trace yields. The Solution: In situ generation of acyl fluorides . The fluorine atom is exceptionally small, and acyl fluorides are highly electrophilic yet stable to hydrolysis, allowing for coupling at elevated temperatures to overcome the steric activation energy barrier[3].

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check 1: Quench a 5 µL aliquot in methanol. LC-MS must show >95% conversion to the methyl ester, confirming the complete formation of the acyl fluoride intermediate.

  • Coupling: Add Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) (1.5 eq) to the reaction mixture. Elevate the temperature to 80°C and stir for 12 hours.

    • Self-Validation Check 2: Monitor via LC-MS. The reaction is complete when the acyl fluoride mass disappears and the product mass plateaus.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Structural Confirmation: Purify via flash chromatography.

    • Self-Validation Check 3: Perform high-temperature 1H -NMR (e.g., at 90°C in DMSO- d6​ ). Due to restricted rotation around the hindered C-N bond, room-temperature NMR will likely show complex rotameric mixtures. High-temp NMR ensures coalescence into a single, clean structural spectrum.

AmideCoupling Acid Carboxylic Acid (Substrate) AcylFluoride Acyl Fluoride Intermediate Acid->AcylFluoride Fluorination Activator TFFH / Pyridine-HF (Activation) Activator->AcylFluoride Product Sterically Hindered Amide Product AcylFluoride->Product Nucleophilic Attack Amine Hindered Amine (CAS 1183571-66-5) Amine->Product Heat Elevated Temp (80°C, Base) Heat->Product Overcomes Steric Barrier

Workflow for synthesizing hindered amides using acyl fluoride intermediates.

Protocol B: Chiral Resolution via Preparative SFC

Because CAS 1183571-66-5 contains a stereocenter at C1, it is typically supplied as a racemate. To avoid ambiguous Structure-Activity Relationship (SAR) data, enantiomers must be resolved prior to biological testing.

  • Analytical Screening: Screen the racemate on an analytical Supercritical Fluid Chromatography (SFC) system using chiral stationary phases (e.g., Chiralpak AD-H or IC) with a CO2/MeOH gradient.

    • Self-Validation Check 1: Proceed to preparative scale only if analytical SFC demonstrates baseline resolution ( Rs​>1.5 ).

  • Preparative Separation: Inject the racemate onto the preparative SFC column using the optimized isocratic method.

  • Fraction Validation:

    • Self-Validation Check 2: Analyze the isolated fractions using a polarimeter. The fractions must exhibit equal but opposite specific optical rotations ( [α]D​ ), confirming enantiomeric purity (>99% ee).

Safety, Handling, and Regulatory Compliance

Handling CAS 1183571-66-5 requires strict adherence to safety protocols due to its toxicity and irritant properties. The compound is classified under several GHS hazard categories[4].

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled[4]
Skin Irritation Category 2H315Causes skin irritation[4]
Eye Damage Category 1H318Causes serious eye damage[4]
STOT SE Category 3H336May cause drowsiness or dizziness[4]

Engineering Controls & PPE:

  • All manipulations, especially during the generation of acyl fluorides (which can release HF gas upon hydrolysis), must be conducted inside a certified chemical fume hood.

  • Operators must wear splash-proof chemical goggles (due to H318 Eye Damage risk) and nitrile gloves rated for organic amines.

References

  • [4] NextSDS. methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information. Available at: [Link]

  • [3] Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • [2] MDPI. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis and Characterization of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Introduction Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, also known as N-methyl-1-(o-tolyl)propan-2-amine, is a substituted phenethylamine derivative. As with many compounds in this class, its synthesis can result in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, also known as N-methyl-1-(o-tolyl)propan-2-amine, is a substituted phenethylamine derivative. As with many compounds in this class, its synthesis can result in a racemic mixture, and its structural similarity to other designer drugs necessitates robust and unequivocal analytical methods for its identification and characterization. This guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and characterization of this molecule, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a deeper understanding of the analytical workflow.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation of any analytical strategy. The structure of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, presented below, reveals key features that inform the selection of analytical techniques.

  • Aromatic Ring: The ortho-substituted phenyl group will exhibit characteristic signals in NMR and FT-IR spectroscopy.

  • Secondary Amine: The N-methyl group and the single proton on the nitrogen are key functional groups for spectroscopic identification.

  • Chiral Center: The carbon atom bonded to the phenyl ring, the propyl group, and the amine is a stereocenter, meaning the molecule can exist as a pair of enantiomers.

  • Aliphatic Chain: The propyl group will produce distinct signals in NMR spectra.

PropertyValueSource
IUPAC Name N-methyl-1-(2-methylphenyl)propan-2-amineN/A
Molecular Formula C13H21NN/A
Molecular Weight 191.31 g/mol N/A
CAS Number 1183571-66-5[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of phenethylamine derivatives.[2][3] The coupling of gas chromatography's separation power with the structural information from mass spectrometry provides a high degree of specificity.

Rationale for GC-MS

The choice of GC-MS is predicated on the volatility of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and the need for a sensitive and specific identification method. The electron ionization (EI) mass spectrum will provide a characteristic fragmentation pattern, or "fingerprint," of the molecule.

Predicted Mass Fragmentation Pathway

The mass spectrum of phenethylamine derivatives is often characterized by cleavage of the C-C bond beta to the nitrogen atom (β-cleavage) and the C-N bond (α-cleavage).[4] For Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, the expected major fragmentation pathways are:

  • β-Cleavage: Loss of a propyl radical to form a tropylium-like ion.

  • α-Cleavage: Cleavage of the N-C bond to generate characteristic iminium ions.

The presence of the ortho-methyl group on the phenyl ring will influence the relative abundance of these fragments.

Molecule Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (M+) Fragment1 Tropylium-like ion (m/z 105) Molecule->Fragment1 β-cleavage Fragment2 Iminium ion (m/z 86) Molecule->Fragment2 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol

This protocol is designed to provide a robust starting point for the analysis. Method validation is essential for ensuring its suitability for a specific purpose.[5][6][7]

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.

  • GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector or equivalent.

  • GC Column: HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Splitless mode

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-500 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.

Rationale for NMR

¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they allow for the unambiguous assignment of the entire molecular structure.

Predicted ¹H NMR Spectral Features

The expected chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.[8][9][10]

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (Ar-H) 7.0 - 7.3Multiplet4HProtons on the ortho-substituted benzene ring.[11]
Benzylic (Ar-CH) 2.8 - 3.2Multiplet1HDeshielded by the aromatic ring and adjacent to the chiral center.
N-Methyl (N-CH3) 2.3 - 2.5Singlet3HCharacteristic shift for an N-methyl group.
Ortho-Methyl (Ar-CH3) 2.2 - 2.4Singlet3HBenzylic methyl group on the aromatic ring.
Propyl (CH, CH2, CH3) 0.8 - 1.8Multiplets7HAliphatic protons of the propyl group.
Amine (N-H) 1.0 - 2.0Broad Singlet1HExchangeable proton, often broad.
Predicted ¹³C NMR Spectral Features

The ortho-substitution pattern on the benzene ring will result in six distinct aromatic carbon signals.[12]

CarbonPredicted Chemical Shift (ppm)Rationale
Aromatic (Ar-C) 125 - 145Six signals expected due to ortho-substitution.
Benzylic (Ar-C) 55 - 65Carbon of the chiral center.
N-Methyl (N-C) 30 - 40Characteristic shift for an N-methyl group.
Ortho-Methyl (Ar-C) 18 - 22Benzylic methyl carbon.
Propyl (-CH2-, -CH3) 10 - 40Aliphatic carbons.
Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse

    • Spectral Width: -2 to 12 ppm

    • Relaxation Delay: 5 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Spectral Width: 0 to 220 ppm

    • Relaxation Delay: 2 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FT-IR

FT-IR is employed to confirm the presence of the key functional groups: the secondary amine (N-H), the aromatic ring (C=C and C-H), and the aliphatic chains (C-H).

Predicted Characteristic Absorptions

The expected absorption bands are based on established correlations for similar compounds.[13][14][15][16]

Functional GroupWavenumber (cm⁻¹)IntensityVibration
N-H Stretch 3300 - 3500Weak to MediumSecondary amine
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch 2850 - 3000Strong
Aromatic C=C Stretch 1450 - 1600MediumRing vibrations
C-N Stretch 1020 - 1250MediumAliphatic amine
Experimental Protocol
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • FT-IR Spectrometer: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

Chiral Separation

Due to the presence of a stereocenter, it is crucial to determine if the sample is a racemic mixture or a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[17][18][19][20]

Rationale for Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This allows for the determination of the enantiomeric excess (ee) or enantiomeric ratio.

cluster_workflow Chiral HPLC Workflow Start Racemic Mixture Injection Column Chiral Stationary Phase (e.g., cellulose-based) Start->Column Separation Differential Interaction Column->Separation Detection UV Detector Separation->Detection Result Two Resolved Peaks (R and S enantiomers) Detection->Result

Caption: Workflow for chiral separation by HPLC.

Experimental Protocol

This is a general protocol, and the specific CSP and mobile phase may require optimization.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A cellulose-based chiral stationary phase, such as a Chiralcel OD-H column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

Analytical Method Validation

All analytical methods used for the characterization of a compound, especially in a regulatory environment, must be validated to ensure they are fit for their intended purpose.[5][6][7][21][22] The validation should be performed in accordance with ICH Q2(R1) guidelines.

Validation Parameters

The following parameters should be assessed for the quantitative analytical methods (e.g., HPLC for purity and chiral analysis):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by spiking the sample with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive structural analysis and characterization of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine requires a multi-technique approach. GC-MS provides a powerful tool for initial identification through its characteristic fragmentation pattern. NMR spectroscopy is indispensable for the definitive elucidation of the molecular structure. FT-IR serves to confirm the presence of key functional groups. Finally, chiral HPLC is essential for determining the enantiomeric composition of the sample. The validation of these analytical methods according to established guidelines ensures the reliability and accuracy of the results, which is paramount in research, development, and quality control settings.

References

  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
  • Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015-3020.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Chemistry Stack Exchange. (2015, April 13).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Moos, M., et al. (2021).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • MilliporeSigma. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Vedantu. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • SpectraBase. (n.d.). N-methyl-1-(o-tolyl)propan-2-amine.
  • ResearchGate. (2022, June 17).
  • ACS Publications. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
  • He, et al. (n.d.). A New Method of Discrimination for Peaks of Enantiopure Compounds in Chiral Separation of HPLC. Asian Journal of Chemistry.
  • University of Calgary. (n.d.). H NMR Spectroscopy.
  • UCLA. (n.d.). IR: amines.
  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • MDPI. (2018, June 22).
  • Phenomenex. (n.d.).
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Shimadzu. (n.d.).
  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • University of Wisconsin-Madison. (n.d.).
  • PubMed. (2016, March 15).
  • ResearchG
  • Michigan State University. (n.d.). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin...
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • ResearchGate. (n.d.). (PDF)
  • Česká a slovenská farmacie. (2007, July 23).
  • Marshall University. (n.d.).
  • NextSDS. (n.d.). methyl[2-methyl-1-(2-methylphenyl)
  • ResearchGate. (n.d.). FTIR spectrum of phenylethylamine.
  • PubMed. (2017, November 8). Gas Chromatography Mass Spectrometry (GC-MS)
  • ChemicalBook. (n.d.). 2-PhenylethylaMine(64-04-0)IR1.
  • PubMed. (2005, November 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine.
  • ChemScene. (n.d.). 42198-12-9 | 1,2-Propanediamine, 2-methyl-N1-(2-methylphenyl)-.
  • PubChem. (n.d.). N-methyl-1-phenylpropan-2-amine.
  • PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl).

Sources

Foundational

Physicochemical Characterization and High-Resolution Mass Spectrometry of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary and Chemical Identity In the landscape of modern drug development and f...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary and Chemical Identity

In the landscape of modern drug development and forensic toxicology, the precise analytical characterization of secondary amines is critical for pharmacokinetic profiling and metabolite identification. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS No.: 1183571-66-5) is a structurally complex aliphatic amine featuring an o-tolyl group and an isobutyl-like branched chain.

When analyzing this compound (Molecular Formula: C₁₂H₁₉N)[1], researchers must strictly differentiate between its average molecular weight and its monoisotopic exact mass . While molecular weight dictates macroscopic stoichiometry, exact mass is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS) to unambiguously identify the molecule and differentiate it from isobaric interferences[2].

Theoretical Mass Fundamentals: MW vs. Exact Mass

The distinction between molecular weight and exact mass stems from isotopic distribution.

  • Average Molecular Weight (177.29 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., ¹²C and ¹³C). This value is used when weighing bulk powders for in vitro assays.

  • Monoisotopic Exact Mass (177.1517 Da): Calculated using only the mass of the most abundant, lowest-mass isotope of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074)[2]. Because a mass spectrometer detects individual ions rather than bulk averages, the monoisotopic peak is the primary target for identification.

Data Presentation: Physicochemical Properties
PropertyValueAnalytical Significance / Causality
Chemical Formula C₁₂H₁₉NDefines the atomic composition and isotopic envelope[1].
Average Molecular Weight 177.29 g/mol Utilized for molarity calculations during formulation.
Monoisotopic Exact Mass 177.1517 DaThe theoretical neutral mass used for HRMS library matching[2].
[M+H]⁺ Exact Mass 178.1590 DaThe actual m/z observed in positive-mode Electrospray Ionization (ESI+).
Mass Defect +0.1517 DaThe positive mass defect indicates a hydrogen-rich aliphatic structure.

Experimental Workflow: HRMS Exact Mass Determination

To empirically validate the exact mass of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, a self-validating LC-HRMS protocol must be employed. The following methodology ensures sub-5 ppm mass accuracy by embedding causality into every experimental choice.

Step-by-Step Self-Validating Protocol
  • Analyte Solubilization & Matrix Preparation

    • Action: Dissolve the standard in LC-MS grade Methanol to a 1 mg/mL stock, then dilute to 10 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol ensures complete disruption of the hydrophobic interactions inherent to the o-tolyl and propyl groups. Formic acid acts as a proton donor, artificially driving the chemical equilibrium toward the ionized [M+H]⁺ state before the sample even enters the instrument.

  • Chromatographic Separation (UHPLC)

    • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Execute a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The hydrophobic C18 stationary phase retains the non-polar regions of the molecule. This prevents the analyte from co-eluting with early void-volume salts, thereby eliminating matrix-induced ion suppression and ensuring a pristine signal.

  • Electrospray Ionization (ESI+)

    • Action: Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

    • Causality: The high voltage induces charge accumulation at the capillary tip (Taylor cone), while the thermal energy rapidly evaporates the solvent. This forces the protonated molecules into the gas phase via the ion evaporation mechanism.

  • High-Resolution Mass Acquisition & Internal Calibration

    • Action: Acquire data in full-scan mode (m/z 100–500) using an Orbitrap or Q-TOF analyzer at >70,000 FWHM resolution. Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: Ambient laboratory temperature fluctuations cause microscopic physical expansion or contraction of the mass analyzer, leading to drift. The lock mass provides a real-time calibration anchor, forcing the instrument to correct itself continuously. This self-validating step guarantees that the measured mass of 178.1590 Da is accurate to within <5 ppm.

Workflow A 1. Sample Preparation (0.1% FA in Methanol) B 2. UHPLC Separation (C18 Column, Gradient) A->B Injection C 3. ESI+ Ionization (Protonation to [M+H]+) B->C Elution D 4. Orbitrap HRMS (Resolution >70,000) C->D Ion Transfer E 5. Data Processing (Mass Error < 5 ppm) D->E Spectra Extraction

Caption: Self-validating LC-HRMS workflow for exact mass determination.

Mechanistic MS/MS Fragmentation Pathways

In tandem mass spectrometry (MS/MS), isolating the precursor ion (m/z 178.1590) and subjecting it to Collision-Induced Dissociation (CID) yields a specific fragmentation fingerprint. Understanding the causality of these bond cleavages is essential for structural elucidation.

  • Alpha-Cleavage (Loss of Alkyl Groups): The bond adjacent to the amine nitrogen is highly susceptible to cleavage. The loss of the bulky propyl/isobutyl radical generates a highly stable immonium ion.

  • Deamination (Loss of Methylamine): The protonated secondary amine can undergo neutral loss of methylamine (CH₃NH₂), leaving behind a carbocation on the aliphatic chain.

  • Tropylium Ion Formation: The o-tolyl group frequently rearranges under high collision energy to form a stable, seven-membered tropylium-derived ring (m/z ~105 or 119), which is a hallmark diagnostic ion for alkyl-substituted benzenes.

Fragmentation Precursor [M+H]+ Precursor m/z 178.1590 CID Collision-Induced Dissociation (CID) Precursor->CID N2 Collision Gas Frag1 Alpha-Cleavage Ion (Immonium Formation) CID->Frag1 Pathway A Frag2 Deamination Ion (Loss of Methylamine) CID->Frag2 Pathway B Tropylium Tropylium Derivative m/z ~105 / 119 Frag2->Tropylium Ring Rearrangement

Caption: Proposed MS/MS fragmentation logical pathways for protonated C₁₂H₁₉N.

Significance in Drug Development

For drug development professionals, relying solely on the average molecular weight of 177.29 g/mol is insufficient during the bioanalytical phase. In complex biological matrices (e.g., plasma or urine), endogenous lipids and peptides often share nominal masses with the target analyte. By calibrating instruments to the exact mass of 177.1517 Da (or 178.1590 Da for the protonated species)[2], scientists leverage the mass defect to filter out background noise. This high-resolution approach ensures absolute trustworthiness in pharmacokinetic modeling and metabolite tracking.

References

  • PubChem (National Institutes of Health). "N,N-Diisopropylaniline | C12H19N" (Representative exact mass data for the C₁₂H₁₉N formula). Exact Mass: 177.151749610 Da.[2] URL:[Link]

  • NextSDS. "methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information."[1] URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development, the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is a critical quality attribute (CQA) that dictates formulation strategy,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the thermodynamic stability of active pharmaceutical ingredient (API) intermediates is a critical quality attribute (CQA) that dictates formulation strategy, shelf-life, and toxicity profiles. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) represents a highly specialized, sterically encumbered secondary amine. Due to its unique structural topology—featuring an ortho-substituted aryl ring, a bulky isopropyl group, and an N-methyl moiety clustered around a single chiral α -carbon—this molecule presents a complex thermodynamic profile. This whitepaper provides an in-depth analysis of the conformational thermodynamics, thermal degradation pathways, and self-validating experimental workflows required to profile this compound for pharmaceutical applications.

Structural Grounding and Conformational Thermodynamics

The thermodynamic stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is fundamentally governed by its extreme steric crowding. The molecule’s architecture forces a high ground-state enthalpy, which directly impacts its stability.

  • Steric Encumbrance & Ground-State Destabilization: The C1​ carbon is tetrahedrally coordinated to a nitrogen atom, an isopropyl group, an o-tolyl group, and a hydrogen atom. The ortho-methyl group on the phenyl ring creates severe steric repulsion against both the isopropyl methyls and the N-methyl group. As demonstrated in studies of highly congested amines, such steric hindrance is often underestimated but fundamentally lowers the activation energy required for C-N bond cleavage by raising the molecule's ground-state energy .

  • Conformational Landscape & Rotational Barriers: The steric clash between the ortho-methyl group and the aliphatic chain restricts rotation around the Csp3​−Caryl​ bond. This restricted rotation generates distinct, stable conformers (akin to atropisomerism). The thermodynamic penalty of transitioning between these conformers ( ΔG‡ ) can be significant, leading to observable conformational ratios in solution that directly influence the molecule's reactivity and stability profile .

Degradation Pathways and Thermodynamic Vulnerabilities

While the steric bulk kinetically shields the nitrogen lone pair from certain electrophilic attacks, it thermodynamically destabilizes the molecule under thermal and oxidative stress.

  • Thermal Homolytic Cleavage: At elevated temperatures, the relief of steric strain provides a powerful thermodynamic driving force for the homolytic cleavage of the C-N bond. This retro-Mannich-type fragmentation typically yields primary amines, alkenes, or smaller alkylamine derivatives .

  • Oxidative Degradation: Secondary amines are highly susceptible to oxidation. In the presence of ambient oxygen and thermal stress, the sterically crowded α -carbon is prone to forming hydroperoxide intermediates. These thermodynamically unstable intermediates rapidly decompose into N-alkylamides (e.g., N-methylformamide derivatives) or undergo N-dealkylation to yield primary amines and aldehydes .

G A Sterically Hindered Secondary Amine B N-Centered Radical (Homolytic Cleavage) A->B Thermal Stress C Hydroperoxide Intermediate B->C + O2 D N-Dealkylation (Primary Amine + Aldehyde) C->D C-N Cleavage E N-Oxidation (Nitrone / Amide) C->E Rearrangement

Fig 1. Primary oxidative and thermal degradation pathways for N-methyl secondary amines.

Experimental Workflows for Stability Profiling

To rigorously evaluate the thermodynamic stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, researchers must employ orthogonal, self-validating analytical methodologies.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)
  • Objective: Determine the onset of thermal decomposition ( Td​ ) and map endothermic/exothermic phase transitions.

  • Causality: Differential Scanning Calorimetry (DSC) provides the enthalpic response ( ΔH ) of the molecule to heat, revealing whether decomposition is endothermic (bond cleavage) or exothermic (oxidation). Thermogravimetric Analysis (TGA) quantifies the mass loss associated with the volatilization of degradation products (e.g., methylamine release).

  • Step-by-Step Methodology:

    • Calibration: Run a high-purity Indium standard to calibrate the cell constant and temperature axis.

    • Sample Preparation: Accurately weigh 3.0–5.0 mg of the API intermediate into a hermetically sealed aluminum pan. Pierce the lid with a 50 µm pinhole to allow volatile release while maintaining internal vapor pressure.

    • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to isolate thermal cleavage from oxidative degradation.

    • Thermal Ramping: Execute a heating ramp from 25 °C to 300 °C at a precise rate of 10 °C/min.

    • Validation Check: The protocol is self-validating if the baseline heat flow returns to zero post-transition, and the mass derivative (DTG) peak aligns perfectly with the DSC endotherm/exotherm peak. If misalignment occurs, thermal lag is present, and the ramp rate must be reduced to 5 °C/min.

Protocol 2: Solution-State Forced Degradation (HPLC-HRMS)
  • Objective: Evaluate hydrolytic and oxidative stability under accelerated conditions.

  • Causality: High-Resolution Mass Spectrometry (HRMS) is required to differentiate between isobaric degradation products. Simulating accelerated storage conditions reveals the kinetic and thermodynamic vulnerabilities of the sterically hindered C-N bond in solution.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the compound in a 50:50 Methanol/Water mixture to a final concentration of 1.0 mg/mL.

    • Stress Application: Aliquot the sample into three sealed amber vials. Treat Vial 1 with 3% H2​O2​ (Oxidative stress), Vial 2 with 0.1 M HCl (Acidic stress), and Vial 3 with 0.1 M NaOH (Basic stress).

    • Incubation: Heat all vials to 60 °C for 7 days, pulling 100 µL aliquots at 24, 72, and 168 hours.

    • Analysis: Inject 5 µL onto a C18 UPLC column coupled to a Q-TOF mass spectrometer. Use a gradient of 0.1% Formic Acid in Water to Acetonitrile.

    • Validation Check (Mass Balance): Calculate the total peak area of the parent compound at T=0 . At T=168h , the sum of the peak areas of the remaining parent compound and all identified degradation products must equal the initial area (±5%). A failure in mass balance indicates the formation of undetected volatile degradants or precipitation, requiring immediate protocol adjustment.

G A Methyl[2-methyl-1-(2-methylphenyl)propyl]amine B Solid-State Analysis (DSC / TGA) A->B C Solution-State Analysis (Forced Degradation) A->C D Computational Modeling (DFT Conformational Search) A->D E Thermal Stability & Phase Transitions B->E F Oxidative & Hydrolytic Stability C->F G Steric Strain & Rotational Barriers D->G

Fig 2. Multidimensional workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, extrapolated from structurally analogous sterically hindered secondary amines.

Thermodynamic ParameterExpected Value / RangeAnalytical MethodMechanistic Rationale
C-N Bond Dissociation Energy (BDE) 65 - 75 kcal/molDFT (B3LYP/6-311+G**)Lower than unhindered amines (~80 kcal/mol) due to ground-state steric strain from the o-tolyl and isopropyl groups.
Rotational Barrier ( ΔG‡ ) 15 - 20 kcal/molDynamic NMR / DFTRestricted rotation around the Csp3​−Caryl​ bond caused by the ortho-methyl substituent.
Thermal Decomposition Onset ( Td​ ) 180 - 220 °CTGAHomolytic cleavage initiated by thermal stress, leading to dealkylation and volatile mass loss.
Oxidative Degradation Rate ( kobs​ ) High (in presence of O2​ )HPLC-HRMSFormation of hydroperoxides at the sterically crowded α -carbon is thermodynamically favored.

Conclusion

The thermodynamic stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a delicate balance defined by severe steric encumbrance. While the bulky o-tolyl and isopropyl groups provide kinetic shielding against certain nucleophilic interactions, they significantly raise the ground-state enthalpy of the molecule. This thermodynamic destabilization makes the compound highly susceptible to thermal homolytic cleavage and oxidative dealkylation. By implementing the self-validating TGA/DSC and HPLC-HRMS workflows outlined in this guide, development scientists can accurately map these vulnerabilities, ensuring robust formulation and storage strategies.

References

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines, The Journal of Organic Chemistry. URL:[Link]

  • Correlation between Solid-State and Solution Conformational Ratios in a Series of N-(o-Tolyl)Succinimide Molecular Rotors, ResearchGate. URL:[Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol, Industrial & Engineering Chemistry Research. URL:[Link]

  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids, Molecules (NIH). URL:[Link]

Foundational

Preclinical Mechanism of Action Research Framework for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

A Technical Guide to Deconstructing Novel Atypical Phenethylamine Derivatives Executive Summary & Structural Pharmacology In the landscape of neuropharmacology and novel psychoactive substance (NPS) research, characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Deconstructing Novel Atypical Phenethylamine Derivatives

Executive Summary & Structural Pharmacology

In the landscape of neuropharmacology and novel psychoactive substance (NPS) research, characterizing the mechanism of action (MoA) of uncharacterized building blocks and designer analogs is a critical challenge. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) is a highly sterically hindered secondary amine. Structurally, it is an N -methylated, ortho-methyl ring-substituted derivative of α -isopropylbenzylamine.

Unlike classical amphetamines ( α -methylphenethylamines), which act as potent substrates for monoamine transporters (MATs), the extreme steric bulk of the α -isopropyl group (a 2-methylpropyl backbone) combined with the ortho-methylphenyl moiety fundamentally alters its pharmacological trajectory. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a field-proven, self-validating experimental framework to deconstruct the MoA of this specific compound, shifting the focus from classical dopaminergic pathways to atypical G protein-coupled receptors (GPCRs).

Target Hypothesis & Causality

When establishing an MoA research pipeline for a novel compound, assay selection must be driven by Structure-Activity Relationship (SAR) heuristics rather than blind high-throughput screening.

  • Abolition of Monoamine Transporter (DAT/NET/SERT) Activity: Classical psychostimulants require a relatively unhindered α -carbon to fit into the binding pockets of DAT and NET [1]. The α -isopropyl group in Methyl[2-methyl-1-(2-methylphenyl)propyl]amine creates a steric clash that likely prevents the conformational changes required for transporter-mediated efflux, rendering it a poor MAT substrate.

  • Shift to Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is an intracellular GPCR that accepts a much wider array of bulky, atypical phenethylamines. Compounds that fail to act at DAT often retain potent TAAR1 agonism, acting as neuromodulators rather than classical stimulants [2].

  • Potential Melanocortin-4 Receptor (MC4R) Modulation: Previous pharmacological characterizations of α -isopropylbenzylamine derivatives have identified them as potent, selective MC4R antagonists with potential applications in treating cachexia [3]. The structural homology strongly suggests MC4R must be included in the screening panel.

Table 1: Predictive Structure-Activity Relationship (SAR) Matrix

To guide the experimental design, we establish a quantitative predictive matrix comparing the target compound against known benchmarks.

CompoundDAT Affinity ( Ki​ )TAAR1 Potency ( EC50​ )MC4R Affinity ( Ki​ )Hypothesized Primary MoA
Methamphetamine (Reference)High (< 1 µM)High (~1 µM)NegligibleMAT Substrate / TAAR1 Agonist
α -Isopropylbenzylamine Low (> 10 µM)Moderate (~5 µM)Moderate (~2 µM)Weak Stimulant / MC4R Modulator
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Negligible (> 50 µM) High (< 1 µM) High (< 1 µM) TAAR1 Agonist / MC4R Antagonist

Core Experimental Workflows

To validate the hypotheses above, every protocol must operate as a self-validating system . This means incorporating internal controls that confirm the integrity of the biological system independently of the test compound's performance.

Protocol 1: Radioligand Binding Assays (Receptorome Screening)

Objective: Determine the binding affinity ( Ki​ ) of the compound at TAAR1 and MC4R. Causality: Radioligand binding isolates receptor affinity from downstream signaling artifacts, providing a pure thermodynamic measurement of drug-receptor interaction.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human TAAR1 or MC4R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction. Rationale: HEK293 cells lack endogenous MATs and TAAR1, ensuring zero background interference.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] RO5166017 for TAAR1 or [125I] NDP- α -MSH for MC4R), and varying concentrations of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine ( 10−10 to 10−4 M).

  • Self-Validation Step (NSB): Dedicate control wells containing 10 µM of a known non-radioactive competitor (e.g., EPPTB for TAAR1) to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a 96-well cell harvester. Wash three times with ice-cold buffer and measure radioactivity via liquid scintillation counting.

Protocol 2: BRET-based cAMP Biosensor Assay (Functional)

Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at TAAR1/MC4R. Causality: Because TAAR1 is Gαs​ -coupled, its activation stimulates Adenylyl Cyclase (AC), raising intracellular cAMP. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell kinetic monitoring, which is superior to endpoint ELISA for detecting partial agonism.

  • Cell Plating: Seed HEK293 cells co-transfected with TAAR1 and the CAMYEL (cAMP sensor using YFP-Epac-RLuc) biosensor into 96-well white microplates at 50,000 cells/well.

  • Baseline Establishment: Add the luciferase substrate Coelenterazine-h (5 µM) and incubate for 10 minutes to establish baseline luminescence.

  • Compound Injection: Inject Methyl[2-methyl-1-(2-methylphenyl)propyl]amine at varying concentrations.

  • Kinetic Reading: Measure the BRET ratio (emission at 535 nm / 475 nm) continuously over 30 minutes. A decrease in the BRET ratio indicates an increase in cAMP.

  • Self-Validation Step: Use Forskolin (10 µM) in parallel wells. Forskolin directly activates AC bypassing the receptor. If Forskolin fails to alter the BRET ratio, the biosensor system is compromised, invalidating the assay.

Protocol 3: Monoamine Transporter Uptake Inhibition

Objective: Confirm the hypothesized lack of classical DAT/NET/SERT activity.

  • Preparation: Plate HEK-DAT, HEK-NET, or HEK-SERT cells in 24-well plates. Wash with Krebs-Ringer HEPES (KRH) buffer.

  • Pre-incubation: Incubate cells with the test compound for 15 minutes at 37°C.

  • Uptake: Add 20 nM of [3H] Dopamine, [3H] Norepinephrine, or [3H] Serotonin. Incubate for exactly 10 minutes.

  • Termination: Stop uptake by washing rapidly with ice-cold KRH buffer. Lyse cells with 0.1 M NaOH and quantify intracellular radioactivity.

  • Self-Validation Step: Utilize Nomifensine (DAT), Nisoxetine (NET), and Citalopram (SERT) as positive control inhibitors to ensure transporter functionality.

Visualizing the Mechanisms

To synthesize the theoretical and operational aspects of this research, the following diagrams map both the hypothesized intracellular signaling cascade and the laboratory workflow.

Pathway Ligand Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Receptor TAAR1 / MC4R Ligand->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr Catalyzes Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates

Figure 1: Hypothesized Gs-coupled signaling cascade for atypical phenethylamine derivatives.

Workflow Synthesis Compound Synthesis & QC Binding Radioligand Binding Assays Synthesis->Binding Functional cAMP / BRET Functional Assays Binding->Functional GPCR Hits Transporter DAT/NET/SERT Uptake Assays Binding->Transporter MAT Hits Data MoA Validation Functional->Data Transporter->Data

Figure 2: Tiered in vitro screening workflow for mechanism of action validation.

Conclusion

By deploying this targeted, SAR-informed framework, researchers can efficiently bypass the pitfalls of testing highly hindered phenethylamines against classical targets. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine represents a unique structural class where the α -isopropyl and ortho-methyl modifications dictate a shift toward TAAR1 and MC4R. Utilizing self-validating radioligand and BRET assays ensures that the resulting pharmacological profile is both robust and reproducible, paving the way for its potential use as a specialized neuropharmacological tool.

References

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology, 479(1-3), 23-40.[Link]

  • Grandy, D. K. (2007). "Trace amine-associated receptor 1-Family archetype or iconoclast?" Pharmacology & Therapeutics, 116(3), 355-390.[Link]

  • Chen, C., Tucci, F. C., Jiang, W., et al. (2008). "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 18(11), 3233-3237.[Link]

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for the Solvation and Storage of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in DMSO

Target Audience: High-Throughput Screening (HTS) Scientists, Medicinal Chemists, and Compound Management Professionals. Introduction & Mechanistic Rationale In early-stage drug discovery, the fidelity of high-throughput...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: High-Throughput Screening (HTS) Scientists, Medicinal Chemists, and Compound Management Professionals.

Introduction & Mechanistic Rationale

In early-stage drug discovery, the fidelity of high-throughput screening (HTS) data is intrinsically linked to the quality of compound management. Solvation in dimethyl sulfoxide (DMSO) is the industry standard due to the solvent's high dielectric constant ( ϵ≈46.7 ) and potent hydrogen-bond acceptor capabilities, which allow it to dissolve a vast expanse of chemical space, as detailed in .

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a lipophilic secondary amine. While its hydrophobic aralkyl architecture dissolves readily in the aprotic environment of DMSO, the compound's integrity is highly susceptible to environmental variables. DMSO is aggressively hygroscopic; exposure to atmospheric humidity causes rapid water absorption. This hydration not only expands the total solution volume—thereby diluting the target molarity—but also drastically reduces the solubility limit of lipophilic amines, leading to micro-precipitation . Furthermore, secondary amines are prone to oxidative degradation. Therefore, this protocol is engineered as a self-validating system that controls atmospheric exposure, utilizes anhydrous solvents, and mandates quantitative quality control (QC) to ensure absolute concentration fidelity.

Physicochemical Profiling

To ensure accurate gravimetric dispensing, the target compound's physicochemical properties must be established prior to solvation.

ParameterValueImpact on Solvation Strategy
IUPAC Name N,2-dimethyl-1-(2-methylphenyl)propan-1-amineBulky lipophilic groups require strong aprotic solvation.
CAS Number 1183571-66-5Identifier for inventory tracking.
Molecular Formula C₁₂H₁₉NFree base amine; susceptible to oxidation.
Molecular Weight 177.29 g/mol Critical for molarity calculations.
Expected Solubility >50 mM in anhydrous DMSOHigh solubility, provided water ingress is prevented.

Self-Validating Workflow Visualization

The following workflow illustrates the strict operational sequence required to prevent hydration and oxidation during the solvation process. The inclusion of a QC feedback loop ensures that any deviation in solubility is caught before the compound enters the HTS pipeline.

Workflow A Target Compound Methyl[2-methyl-1-(2-methylphenyl)propyl]amine B Equilibrate to Room Temp (Desiccator, 30 min) A->B C Gravimetric Weighing (Analytical Balance) B->C D Add Anhydrous DMSO (Argon Purged) C->D E Vortex & Sonicate (Avoid Heating >30°C) D->E F Visual Inspection (Check for Particulates) E->F F->E Particulates Present G Quality Control (LC-MS / qNMR) F->G Solution Clear H Aliquot into Matrix Tubes (Acoustic Handling Ready) G->H I Storage at -20°C (Inert Atmosphere Pods) H->I

Fig 1. Self-validating workflow for the solvation and QC of lipophilic amines in anhydrous DMSO.

Experimental Protocol: Step-by-Step Methodology

Step 1: Gravimetric Dispensing & Molarity Calculations

Because DMSO's volume changes with temperature and water content, precise gravimetric weighing of the solid compound is non-negotiable.

Standard Dispensing Matrix (Target Volume: 1.00 mL)

Target Concentration Moles Required Mass Required (MW = 177.29)
10 mM (Standard HTS) 10.0 µmol 1.77 mg
20 mM (Intermediate) 20.0 µmol 3.55 mg

| 50 mM (Fragment/Stock) | 50.0 µmol | 8.86 mg |

  • Remove the dry powder from -20°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the mass calculation.

  • Using a calibrated analytical balance (0.01 mg readability), weigh the required mass into a 2.0 mL amber glass vial or a cycloolefin matrix tube.

Step 2: Anhydrous Solvation
  • Transfer the unsealed vial to a nitrogen or argon-purged glovebox.

  • Dispense exactly 1.00 mL of Anhydrous DMSO (≥99.9%, water ≤0.005%) into the vial.

  • Immediately flush the headspace of the vial with Argon gas and cap tightly. Causality: Argon is heavier than air and forms a protective blanket over the solvent, preventing both oxidation of the secondary amine and hygroscopic water ingress.

Step 3: Homogenization
  • Vortex the sealed vial for 30 seconds at 2500 RPM.

  • Place the vial in a continuous ultrasonic bath for 5 minutes at room temperature. Ensure the bath temperature does not exceed 30°C. Causality: Excessive heating can cause thermal degradation or volatilization of the free base amine.

Step 4: The Self-Validating QC Loop

To guarantee that the protocol was successful, the solution must validate its own integrity before being released to screening.

  • Visual Tyndall Test: Shine a focused laser pointer through the vial. If a beam path is visible (Tyndall effect), micro-particulates remain undissolved. Return to Step 3.

  • qNMR Concentration Check: Extract a 10 µL aliquot and dilute in DMSO-d6 containing a known concentration of an internal standard (e.g., maleic acid). Run a ¹H-qNMR to verify the exact molarity. If the concentration is <95% of the target, water ingress has likely expanded the solvent volume.

  • LC-MS Purity Check: Verify that the compound mass ([M+H]⁺ = 178.1) is present with >95% purity, confirming no oxidative degradation occurred during sonication.

Lifecycle Management & Storage

Improper storage is the primary cause of false negatives in HTS campaigns. As demonstrated in, repeated freeze-thaw cycles and ambient hydration destroy compound potency.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. Use cycloolefin copolymer (COC) microplates or tubes. Causality: COC plastics exhibit exceptional chemical resistance to DMSO and are specifically engineered for the low dead-volume requirements of modern acoustic liquid handling systems.

  • Storage Conditions: Store sealed aliquots at -20°C in inert atmosphere pods.

  • Thawing: Never thaw a plate at room temperature without a desiccator. Thaw plates inside a dry-box (relative humidity <5%) to prevent condensation on the plate seals, which can seep into the wells upon piercing.

Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
Visible Precipitation post-thawing Localized concentration gradients form during freezing; water ingress lowered solubility limit.Re-sonicate the sealed plate for 10 mins. If unresolved, store in a DMSO-rich vapor pod to draw out water.
Lower than expected qNMR molarity Hygroscopic expansion of DMSO volume due to atmospheric moisture exposure.Discard stock. Re-weigh compound and strictly enforce Argon-purged glovebox usage during solvation.
Additional peaks on LC-MS Oxidation of the secondary amine to a hydroxylamine or nitrone derivative.Ensure ambient light exposure is minimized (use amber vials) and verify Argon blanket integrity.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology.[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. PubMed Central (PMC) - NIH.[Link]

Application

Application Note: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in Modern Drug Discovery

Introduction & Structural Rationale In contemporary medicinal chemistry, the strategic incorporation of steric bulk and lipophilicity is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of steric bulk and lipophilicity is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) has emerged as a highly versatile, sterically hindered secondary amine building block[1].

The molecular architecture of this compound—featuring an isopropyl group, an ortho-tolyl ring, and an N-methyl substitution all converging at the benzylic position—creates an extreme steric shield. This specific topology is highly sought after in drug discovery for three mechanistic reasons:

  • Metabolic Resistance: The dense steric environment around the nitrogen and benzylic carbon severely restricts access by Cytochrome P450 (CYP450) enzymes, mitigating rapid N-dealkylation and benzylic oxidation.

  • Enhanced CNS Penetration: The N-methyl group caps the primary amine, reducing the hydrogen bond donor (HBD) count to one, while the aliphatic and aromatic hydrocarbon moieties drive up lipophilicity, facilitating blood-brain barrier (BBB) crossing.

  • Receptor Selectivity: When incorporated into kinase inhibitors or G-protein-coupled receptor (GPCR) ligands, the rigid, bulky conformation locks the molecule into specific binding pocket vectors, often enhancing target selectivity.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API).

PropertyValueADME Implication
Molecular Formula C₁₂H₁₉NOptimal for small-molecule therapeutics.
Molecular Weight 177.29 g/mol Leaves >300 Da budget for further elaboration (Rule of 5).
Hydrogen Bond Donors (HBD) 1Favorable for membrane permeability.
Hydrogen Bond Acceptors (HBA) 1Low polar surface area (PSA).
Rotatable Bonds 3High rigidity minimizes entropic penalty upon target binding.
LogP (Estimated) ~3.5High lipophilicity; ideal for CNS targets but requires monitoring for aqueous solubility.

Synthetic Applications & Protocols

The extreme steric hindrance that makes this amine biologically valuable also makes it synthetically challenging. Traditional S_NAr or standard amide coupling conditions often yield poor conversions. To overcome this, we employ highly optimized, self-validating catalytic and coupling systems.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Logic: Coupling this hindered secondary amine to a heteroaryl halide (e.g., to form a kinase inhibitor scaffold) requires a catalyst capable of facilitating rapid reductive elimination. If the reductive elimination is too slow, the intermediate Pd(II)-amido complex will undergo deleterious β-hydride elimination. We utilize the BrettPhos ligand, specifically engineered by the Buchwald group to prevent β-hydride elimination in secondary amines by enforcing a highly crowded coordination sphere[2][3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos ligand (4.5 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.4 equiv). Note: NaOtBu is preferred over weaker bases (like Cs₂CO₃) to ensure rapid deprotonation of the sterically shielded amine.

  • Solvent & Amine: Dissolve Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M relative to aryl halide) and add to the flask.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 90 °C for 12–18 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the Pd catalyst, and concentrate in vacuo. Purify via flash column chromatography.

CatalyticCycle A Pd(0)Ln Active Catalyst (BrettPhos) B Oxidative Addition (Aryl Halide) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination & Deprotonation (NaOtBu) C->D E Pd(II) Aryl Amido Complex (Sterically Crowded) D->E F Reductive Elimination (Overcomes β-Hydride Elim) E->F F->A Catalyst Regeneration G Target C-N Product F->G Product Release

Fig 1: Buchwald-Hartwig catalytic cycle tailored for hindered secondary amines.

Protocol B: High-Steric Amide Coupling using HATU

Causality & Logic: Standard carbodiimides (EDC/DIC) with HOBt fail to efficiently couple this amine due to steric repulsion during the nucleophilic attack on the activated ester. HATU is required because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester in situ. The pyridine nitrogen in the HOAt leaving group provides a neighboring-group effect (hydrogen bonding to the incoming amine), accelerating the coupling rate significantly[4][5].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active OAt ester. Note: A distinct color change from colorless to yellow indicates the release of the HOAt anion, validating activation[4].

  • Coupling: Add Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (1.2 equiv) dropwise.

  • Incubation: Heat the reaction to 40 °C (if necessary for extreme steric cases) and stir for 4–6 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Biological Evaluation & ADME Workflows

Once the building block is successfully integrated into a drug scaffold, the resulting new chemical entity (NCE) must be evaluated for metabolic stability. The primary rationale for using this specific amine is its resistance to hepatic clearance. We validate this using a High-Throughput Microsomal Stability Assay[6].

Protocol C: In Vitro Microsomal Stability Assay

Causality & Logic: Liver microsomes contain the CYP450 enzymes responsible for Phase I metabolism. By incubating the NCE with human liver microsomes (HLM) and an NADPH regenerating system, we can calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The steric shielding of our building block should yield a prolonged t1/2​ compared to unhindered analogs.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (PPB, pH 7.4) containing 3.3 mM MgCl₂.

  • Microsome Thawing: Thaw HLM on ice and dilute in PPB to a working protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (final concentration 1 µM, keeping organic solvent <0.5% v/v) to the microsomal suspension. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 30 µL aliquots into a crash plate containing 90 µL of ice-cold acetonitrile (with an internal standard). The organic solvent instantly denatures the enzymes, stopping the reaction[7].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

ADMEWorkflow A Synthesized NCE (Contains Hindered Amine) B Incubation with HLM + NADPH (37°C) A->B C Time-Course Sampling (0, 5, 15, 30, 60 min) B->C D Acetonitrile Quench (Protein Precipitation) C->D E LC-MS/MS Quantification D->E F Calculate t1/2 & CL_int E->F

Fig 2: High-throughput in vitro microsomal stability assay workflow.

Conclusion

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine represents a highly specialized pharmacophore component in the medicinal chemist's toolkit. While its steric bulk demands rigorous, modern synthetic methodologies—such as BrettPhos-mediated cross-coupling and HATU-driven amidation—the downstream benefits in metabolic stability and CNS penetration make it an invaluable asset for next-generation drug discovery.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 2016, 116, 12564–12649. 2

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews 2011, 111, 6557–6602. 5

  • Fonsi, M., et al. "High-Throughput Microsomal Stability Assay for Screening New Chemical Entities in Drug Discovery." Journal of Biomolecular Screening 2008, 13, 862-869. 6

Sources

Method

Application Note: A Robust HPLC-UV Method for the Enantioselective Separation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Abstract This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine enantiomers. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine enantiomers. The critical nature of enantiomeric purity in pharmaceutical development necessitates reliable analytical techniques for the accurate quantification of individual enantiomers.[1][2] This guide provides a comprehensive protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the method development, ensuring both reproducibility and a deep understanding of the chromatographic principles at play. The described method utilizes a polysaccharide-based chiral stationary phase, a widely recognized and versatile tool for resolving a broad range of racemic compounds.[3]

Introduction: The Significance of Chiral Separation

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a chiral amine whose pharmacological and toxicological profiles may be enantiomer-dependent. In drug development, it is crucial to isolate and characterize individual enantiomers, as they can exhibit different pharmacokinetic and pharmacodynamic properties.[2][4] The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the need for enantiomer-specific data, making robust chiral separation methods indispensable for regulatory submissions and quality control.[2][5]

Direct separation on a chiral stationary phase (CSP) is often the most efficient approach for resolving enantiomers, avoiding the need for derivatization that can introduce additional complexities.[6][7][8] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in separating a wide variety of chiral molecules, including amines.[3][9]

Our objective is to provide a turnkey HPLC method that is both highly selective and rugged for the baseline separation of the enantiomers of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Experimental Workflow & Causality

The selection of the chromatographic parameters was guided by the chemical nature of the analyte and established principles of chiral chromatography.

Analyte Structure & Properties
  • Structure: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

  • Key Features: A secondary amine with a chiral center adjacent to a phenyl group. The presence of the aromatic ring and the amine group are key interaction sites for chiral recognition.

  • pKa (estimated): As a secondary amine, it is basic and will be protonated at acidic to neutral pH.

Method Development Rationale
  • Choice of Chiral Stationary Phase (CSP): A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), was selected. This CSP is well-documented for its excellent enantiorecognition capabilities for a wide range of chiral compounds, including those with aromatic and amine functionalities.[9] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.[7]

  • Selection of Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) was chosen.

    • n-Hexane: A non-polar solvent that promotes interaction with the stationary phase.

    • Isopropanol (IPA): A polar modifier that helps to control the retention and elution of the analyte. The concentration of IPA is a critical parameter for optimizing the separation.

    • Diethylamine (DEA): A basic additive that is crucial for obtaining good peak shape and preventing peak tailing of basic analytes like amines.[10] It competes with the analyte for active sites on the silica surface, reducing non-specific interactions.

  • Detection: UV detection at 254 nm is appropriate due to the presence of the phenyl group in the analyte's structure, which provides sufficient chromophoric activity.

Detailed Experimental Protocol

Materials & Reagents
  • Racemic Standard: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample Diluent: Mobile phase.

Instrumentation & Chromatographic Conditions
ParameterSpecification
HPLC System A quaternary or binary HPLC system with a UV detector.
Chiral Column Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample Preparation
  • Prepare a stock solution of the racemic Methyl[2-methyl-1-(2-methylphenyl)propyl]amine standard at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemate Racemic Analyte stock_sol 1 mg/mL Stock Solution racemate->stock_sol Dissolve in Mobile Phase work_sol 0.1 mg/mL Working Solution stock_sol->work_sol Dilute filtered_sample Filtered Sample work_sol->filtered_sample Filter (0.45 µm) hplc_system HPLC System filtered_sample->hplc_system Inject 10 µL chiral_column Chiralcel® OD-H Column hplc_system->chiral_column Mobile Phase Flow (1.0 mL/min) uv_detector UV Detector (254 nm) chiral_column->uv_detector Elution chromatogram Chromatogram uv_detector->chromatogram Signal Acquisition peak_integration Peak Integration chromatogram->peak_integration quantification Enantiomeric Purity Calculation peak_integration->quantification

Caption: Workflow for the chiral separation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Expected Results & Data Analysis

Under the specified conditions, a baseline separation of the two enantiomers is expected.

ParameterExpected Value
Retention Time (E1) ~ 8.5 min
Retention Time (E2) ~ 10.2 min
Resolution (Rs) > 2.0
Tailing Factor < 1.5

Data Analysis:

  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Enantiomeric Purity (% ee): Calculate the enantiomeric excess using the following formula:

    % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100

Method Validation & System Suitability

To ensure the reliability of the method, the following validation parameters should be assessed:

  • Specificity: Demonstrate that there is no interference from the matrix or related impurities.

  • Linearity: Establish a linear relationship between the concentration and the peak area for each enantiomer over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, temperature).

System Suitability: Before each analytical run, perform a system suitability test by injecting a standard solution to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, tailing factor, and theoretical plates.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Incorrect mobile phase composition.Optimize the isopropanol concentration. A lower percentage may improve resolution but increase retention times.
Peak Tailing Insufficient basic additive.Increase the concentration of diethylamine in the mobile phase (e.g., to 0.2%).
Fluctuating Retention Times Column temperature not stable or column not equilibrated.Ensure the column is thermostatted and allow sufficient time for equilibration with the mobile phase.
No Peaks Detected Detector or lamp issue; incorrect sample concentration.Check detector settings and lamp status. Prepare a fresh, more concentrated sample.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the enantioselective separation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase offers excellent selectivity and peak shape. This method is suitable for quality control applications and for supporting drug development activities where enantiomeric purity is a critical quality attribute.

References

  • Hwang, C. C., & Lee, W. C. (2001). Chromatographic resolution of the enantiomers of phenylpropanolamine by using molecularly imprinted polymer as the stationary phase. Journal of Chromatography B: Biomedical Sciences and Applications, 765(1), 45–53. [Link]

  • Welch, C. J., et al. (1998). Chromatographic resolution of the enantiomers of a pharmaceutical intermediate from the milligram to the kilogram scale. Journal of Chromatography A, 799(1-2), 139-147. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

  • Satinder, A. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 18(11), 1124-1136. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Patel, K., et al. (2018). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Anonymous. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-8. [Link]

  • Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2005). Enantioselective chromatography in drug discovery. Drug Discovery Today, 10(8), 571–577. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Westin, J. (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin MCAT Content. [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. [Link]

  • Schmid, M. G., et al. (2025). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC. Separations, 12(2), 44. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345. [Link]

  • Francotte, E. (2001). New chiral stationary phases for enantioselective drugs analysis. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 433-450. [Link]

Sources

Application

Application Note: Integration of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in CNS-Active API Development

Executive Summary & Physicochemical Rationale In the development of Central Nervous System (CNS) active pharmaceutical ingredients (APIs), balancing Blood-Brain Barrier (BBB) permeability with metabolic stability is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In the development of Central Nervous System (CNS) active pharmaceutical ingredients (APIs), balancing Blood-Brain Barrier (BBB) permeability with metabolic stability is a primary structural challenge. Highly lipophilic compounds often achieve excellent brain penetration but suffer from rapid first-pass clearance via hepatic cytochrome P450 (CYP450) enzymes.

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) is a highly specialized secondary amine building block designed to overcome this exact bottleneck. Its structural architecture features an ortho-methylphenyl group and an isobutyl-like aliphatic chain adjacent to the amine core.

The Causality of the Design:

  • Metabolic Shielding via Steric Hindrance: Secondary and tertiary amines are notoriously susceptible to CYP450-mediated N-dealkylation. By incorporating bulky alkyl groups adjacent to the nitrogen, we create significant1[1]. This principle of steric shielding is a foundational technique in modern prodrug and API design to prevent premature hydrolysis and oxidation[2].

  • Optimized BBB Permeability: The transcellular passage of CNS drugs depends heavily on their ability to penetrate the lipid bilayer of the epithelial cell membrane. The lipophilic o-tolyl and branched aliphatic groups drive the molecule's partition coefficient into the optimal range,3[3].

Quantitative Physicochemical Profile

The baseline properties of this building block make it an ideal precursor for novel monoamine transporter inhibitors or atypical analgesics.

PropertyValuePharmacokinetic Relevance
Chemical Name Methyl[2-methyl-1-(2-methylphenyl)propyl]amineStandardized IUPAC nomenclature.
CAS Number 1183571-66-5Unique registry identifier.
Molecular Weight 177.29 g/mol Well below the 500 Da limit for passive BBB diffusion.
Estimated cLogP ~3.24[4].
Topological Polar Surface Area 12.03 ŲHighly lipophilic; guarantees minimal hydrogen-bonding drag across lipid bilayers.
H-Bond Donors / Acceptors 1 / 1Minimizes desolvation energy required to enter the brain.

Experimental Workflows: A Self-Validating System

To utilize this building block effectively, the drug development process must be treated as a self-validating loop: Synthesis (Protocol 1) followed immediately by In Vitro ADME Validation (Protocol 2) to confirm that the steric bulk successfully prevents rapid clearance.

Protocol 1: Synthetic Integration via N-Alkylation

This protocol details the conversion of the secondary amine building block into a sterically hindered tertiary amine API candidate via nucleophilic substitution.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: The base is critical to neutralize the hydrohalic acid generated during the reaction, preventing the secondary amine from protonating into an unreactive ammonium salt.

  • Electrophile Addition: Dropwise, add 1.1 eq of the desired alkyl halide (e.g., a functionalized phenethyl bromide) under an inert argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to reflux (82°C) for 12–18 hours. The significant steric hindrance of the building block necessitates elevated temperatures to drive the substitution to completion.

  • Workup & Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the racemic tertiary amine API.

  • Chiral Resolution: Because the C1 carbon is chiral, subject the purified racemate to Preparative Chiral HPLC to isolate the active enantiomer.

SyntheticWorkflow A Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (Starting Material) B N-Alkylation / Acylation (Structural Elaboration) A->B C Chiral Resolution (Enantiomeric Separation) B->C D Purified API Candidate C->D E In Vitro ADME Screening (HLM Stability Assay) D->E

Fig 1: Synthetic workflow from amine building block to ADME-validated API candidate.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Once synthesized, the API must be tested to prove that the steric hindrance successfully mitigates CYP450 metabolism.5[5].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a suspension containing5[5].

  • Compound Spiking: Add the synthesized API to the HLM suspension to achieve a 5[5]. Ensure the final DMSO concentration does not exceed 0.25% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to reach physiological thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 6[6]. Causality: NADPH is the obligate electron donor required for the CYP450 catalytic cycle; without it, Phase I oxidation cannot occur[7].

  • Time-Course Sampling: At designated time points (5[5]), extract 50 µL aliquots and immediately transfer them into a cold stop plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard. This instantly precipitates the proteins and halts metabolism.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).8[8].

Pharmacodynamic Mechanism of Action

When successfully synthesized and validated, APIs derived from the Methyl[2-methyl-1-(2-methylphenyl)propyl]amine scaffold typically function as robust monoamine reuptake inhibitors. The lipophilic core anchors the molecule into the hydrophobic pockets of the Dopamine Transporter (DAT) or Serotonin Transporter (SERT), while the sterically shielded amine forms a critical salt bridge with aspartate residues in the binding site.

MOAPathway A Sterically Hindered API B Monoamine Transporters (DAT / SERT) A->B C Inhibition of Reuptake B->C D Increased Synaptic Monoamine Concentration C->D E Post-Synaptic Receptor Activation D->E F Downstream Intracellular Signaling (cAMP/PKA) E->F

Fig 2: Pharmacodynamic signaling pathway of the synthesized monoamine reuptake inhibitor.

References

  • Sigma-Aldrich - MilliporeSigma. methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5). URL:

  • National Institutes of Health (NIH). Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery.[3] URL:

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.[5] URL:

  • Springer Nature. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes.[7] URL:

  • Domainex. Microsomal Clearance/Stability Assay.[8] URL:

  • MTTlab. Microsomal Stability Assay.[6] URL:

  • Biomedical Research. Molecular Modification: A Strategy in Drug Discovery and Drug Design.[1] URL:

  • ResearchGate. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.[4] URL:

  • Exo Ricerca. Prodrugs Design Based on Inter- and Intramolecular Chemical Processes.[2] URL:

Sources

Method

Application Note: Sample Preparation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine for LC-MS/MS Analysis

Executive Summary The accurate quantification of small, lipophilic basic amines in complex biological matrices is a cornerstone of forensic toxicology, pharmacokinetics, and drug development. This application note provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of small, lipophilic basic amines in complex biological matrices is a cornerstone of forensic toxicology, pharmacokinetics, and drug development. This application note provides a comprehensive, self-validating methodology for the extraction and LC-MS/MS analysis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5)[1]. By leveraging the compound's specific physicochemical properties, this guide details two optimized sample preparation workflows: a highly selective Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for complex biofluids, and a high-throughput Liquid-Liquid Extraction (LLE) protocol.

Physicochemical Profiling & Extraction Rationale

To design a robust sample preparation method, one must first understand the molecular architecture of the target analyte. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a secondary amine featuring a highly lipophilic backbone composed of an ortho-tolyl group and an isopropyl group.

Causality in Method Design:

  • Ionization State (pKa): The secondary amine has a predicted pKa of approximately 9.5–10.5. At a low pH (< 3), the nitrogen atom is fully protonated (positively charged). This makes Mixed-Mode Cation Exchange (MCX) SPE the gold standard. The protonated amine binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions, allowing aggressive organic washes to strip away neutral lipids and acidic interferences without analyte loss[2].

  • Lipophilicity (LogP): At a basic pH (> 11), the amine is completely neutralized. The un-ionized molecule is highly lipophilic (LogP ~3.2), making it easily extractable into non-polar organic solvents like Methyl tert-butyl ether (MTBE) via Liquid-Liquid Extraction (LLE)[3].

Workflow Sample Sample Matrix (Plasma, Urine, Bulk) PPT Protein Precipitation (PPT) Add 3x Vol Acetonitrile Sample->PPT Biofluids LLE Liquid-Liquid Extraction (LLE at pH > 11) Sample->LLE High Throughput Dilution Acidification Dilute with 2% Formic Acid PPT->Dilution SPE Mixed-Mode Cation Exchange (MCX SPE) Dilution->SPE High Sensitivity LCMS LC-MS/MS Analysis (ESI+, MRM Mode) SPE->LCMS LLE->LCMS

Figure 1. Sample preparation decision tree for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Sample Preparation Workflows

Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol is designed for complex biological matrices (e.g., plasma, serum, urine) where phospholipid removal and absolute recovery are critical for minimizing ion suppression in the mass spectrometer[2].

Step-by-Step Methodology:

  • Sample Pre-treatment (Protein Precipitation): Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add 300 µL of cold Acetonitrile (spiked with an appropriate isotopically labeled internal standard). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes.

  • Acidification: Transfer 200 µL of the resulting supernatant to a clean tube. Dilute with 200 µL of 2% Formic Acid in LC-MS grade water. Rationale: This drops the pH well below the analyte's pKa, ensuring 100% protonation of the secondary amine for optimal ionic binding.

  • Conditioning: Pass 1 mL of 100% Methanol followed by 1 mL of LC-MS grade water through a 30 mg/1 cc MCX SPE cartridge.

  • Loading: Apply the acidified sample mixture to the cartridge at a controlled flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash the sorbent with 1 mL of 2% Formic Acid in water. Rationale: Removes water-soluble endogenous acids and neutral compounds.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Rationale: Because the target analyte is ionically locked to the sorbent, 100% methanol can be safely used to wash away highly lipophilic interferences, including ion-suppressing phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Rationale: The high pH environment immediately neutralizes the secondary amine, breaking the ionic bond and allowing the methanol to sweep the analyte off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Aqueous / 5% Organic).

MCX_Mechanism Condition 1. Condition MeOH & H2O Load 2. Load Acidified Sample Amine is (+) Condition->Load Wash1 3. Wash 1 2% Formic Acid Removes Neutrals Load->Wash1 Wash2 4. Wash 2 100% Methanol Removes Lipids Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Amine is (0) Wash2->Elute

Figure 2. Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Liquid-Liquid Extraction (LLE) (High-Throughput Alternative)

For laboratories requiring rapid turnaround times with acceptable matrix effects, LLE provides a cost-effective alternative[3].

Step-by-Step Methodology:

  • Basification: Aliquot 200 µL of the sample into a glass extraction vial. Add 50 µL of 1M Sodium Hydroxide (NaOH) and briefly vortex. Rationale: Driving the pH > 11 forces the amine into its neutral, free-base form, maximizing its affinity for the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (80:20, v/v) mixture.

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the phases. Centrifuge at 10,000 × g for 5 minutes to achieve clean phase separation.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean vial, avoiding the aqueous interface.

  • Reconstitution: Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analytical Conditions

Chromatographic separation of aromatic basic amines benefits significantly from stationary phases that offer alternative retention mechanisms. A Biphenyl column is highly recommended over a standard C18 phase. The biphenyl functional groups provide strong π−π interactions with the ortho-tolyl ring of the analyte, resulting in superior retention, peak shape, and separation from isobaric interferences.

Mass Spectrometry Rationale: Detection is performed in Electrospray Ionization Positive (ESI+) mode. The protonated molecular ion [M+H]+ is observed at m/z 178.2. Collision-induced dissociation (CID) typically yields a primary fragment at m/z 147.1 (corresponding to the loss of the methylamine moiety) and a secondary fragment at m/z 105.1 (corresponding to the methylbenzyl/tropylium cation).

Data Presentation

Table 1: Physicochemical Properties & Sample Prep Implications

ParameterValueImplication for Sample Preparation
CAS Number 1183571-66-5Unique identifier for reference standards[1].
Molecular Formula C₁₂H₁₉NHighly lipophilic backbone; dictates organic solubility.
Monoisotopic Mass 177.1517 DaPrecursor [M+H]+ for MS/MS is 178.2 m/z.
pKa (Predicted) ~9.5 - 10.5Positively charged at physiological pH; ideal for MCX SPE.
LogP (Predicted) ~3.0 - 3.5Highly soluble in non-polar solvents at basic pH (LLE).

Table 2: Optimized LC-MS/MS Parameters

ParameterSetting
Analytical Column Restek Raptor Biphenyl (2.1 × 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 4.0 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temp 400°C

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine 178.2147.115Quantifier
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine 178.2105.125Qualifier

References

  • Analytical Chemistry (ACS Publications). "Microsampling with a Solid-Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis". National Center for Biotechnology Information (PMC8500669). URL: [Link]

Sources

Application

Advanced Catalytic Amination Protocols Utilizing Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) Introduction & Structural Analysis In modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5)

Introduction & Structural Analysis

In modern drug discovery, the incorporation of sterically hindered, sp3 -rich amine motifs is a proven strategy to improve pharmacokinetic properties, increase target selectivity, and reduce off-target toxicity. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine represents a highly challenging, yet pharmaceutically valuable, building block.

Structurally, this secondary amine features extreme steric crowding around the nucleophilic nitrogen center:

  • An N -methyl group.

  • An α -isopropyl group.

  • An α -(ortho-tolyl) group, where the ortho-methyl substituent severely restricts the rotational freedom of the aryl ring.

Forging new C–N bonds with this amine via standard nucleophilic aromatic substitution (S N​ Ar) is nearly impossible due to its massive steric profile. Consequently, transition-metal-catalyzed Buchwald-Hartwig amination is required. However, the extreme bulk of this amine frequently leads to catalytic stalling.

Mechanistic Causality: Overcoming Steric Hindrance

To successfully couple Methyl[2-methyl-1-(2-methylphenyl)propyl]amine with aryl halides, one must understand the causality behind catalytic failure in standard systems.

In a typical Buchwald-Hartwig catalytic cycle, oxidative addition of the aryl halide to Pd(0) is followed by amine coordination and deprotonation to form a Pd(II)–amido complex. For sterically hindered secondary amines, two major bottlenecks emerge:

  • Destabilization of the Intermediates: The steric repulsion between the massive α -branched amine and the coordinated aryl group destabilizes the bis(amine)Pd(II) complex, often leading to off-target β -hydride elimination or catalyst deactivation[1].

  • Stalled Reductive Elimination: Reductive elimination is the rate-limiting step for secondary amines. Standard ligands (like BINAP or dppf) fail to force the aryl and amido groups into the necessary proximity to forge the C–N bond.

The Solution: The use of "large-but-flexible" ligands. Bulky dialkylbiaryl phosphines like RuPhos are specifically designed for secondary amines[2]. The lower ring of the biphenyl system interacts with the Pd center, while the bulky dicyclohexyl groups force the Pd(II) intermediate into a highly strained geometry, drastically accelerating reductive elimination. Alternatively, highly sterically demanding N-Heterocyclic Carbenes (NHCs) such as IPr (often deployed as air-stable Pd-PEPPSI-IPr precatalysts) provide the necessary electron density to stabilize the mono-ligated Pd species while exerting enough steric pressure to drive the reaction forward[3],[4].

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition Ar-X cleavage Pd0->OxAdd Ar-X PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord Hindered Amine + Base PdII_Am L-Pd(II)(Ar)(NR2) Steric Repulsion State Coord->PdII_Am RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdII_Am->RedElim Ligand bulk forces aryl/amine proximity RedElim->Pd0 Regenerates Pd(0) Prod Tertiary Amine Product RedElim->Prod

Catalytic cycle highlighting steric bottlenecks in Buchwald-Hartwig amination.

Self-Validating Experimental Protocols

The following protocol utilizes a Pd-PEPPSI-IPr catalyst system. This precatalyst is chosen because the "throw-away" 3-chloropyridine ligand ensures rapid generation of the active Pd(0) mono-carbene species, preventing the formation of inactive Pd dimers that plague sterically hindered aminations[5].

General Procedure for Buchwald-Hartwig Amination

Materials:

  • Amine: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (1.2 equiv)

  • Electrophile: Aryl chloride or bromide (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Self-Validation Checkpoint 1): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl halide (0.5 mmol), Pd-PEPPSI-IPr (6.8 mg, 0.01 mmol), and NaOtBu (72 mg, 0.75 mmol). Causality: NaOtBu is required to efficiently deprotonate the highly hindered coordinated amine; weaker bases like Cs 2​ CO 3​ often result in stalled reactions unless temperatures exceed 110 °C.

  • Solvent & Amine Addition: Add anhydrous 1,4-dioxane (2.5 mL) followed by Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (106 mg, 0.6 mmol). Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Remove the vessel from the glovebox and stir vigorously (800 rpm) at 100 °C for 16 hours.

  • In-Process Control (IPC) (Self-Validation Checkpoint 2): At 4 hours, withdraw a 10 µL aliquot via microsyringe, dilute with 1 mL LC-MS grade acetonitrile, and analyze.

    • Diagnostic: If the intermediate L-Pd(Ar)(X) is observed without product formation, reductive elimination is failing. If unreacted aryl halide remains, oxidative addition is the bottleneck.

  • Workup & qNMR Validation (Self-Validation Checkpoint 3): Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite. Evaporate the solvent. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard and take a crude 1 H NMR. Causality: Calculating the crude qNMR yield before column chromatography ensures that any mass balance loss is accurately attributed to silica gel retention rather than reaction failure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the tertiary amine.

Workflow A Substrate Preparation Hindered Amine + Aryl Halide B Catalyst Assembly Pd-PEPPSI-IPr (2 mol%) + NaOtBu A->B C Reaction Conditions Anhydrous Dioxane, 100 °C B->C D In-Process Control LC-MS Aliquot at 4h C->D E E D->E

Workflow for catalytic amination of sterically hindered secondary amines.

Quantitative Data Presentation: Catalyst Screening

To demonstrate the critical nature of ligand selection when utilizing Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, the following table summarizes a high-throughput screening campaign coupling the amine with 4-chlorotoluene.

Ligand / PrecatalystPd SourceBaseTemp (°C)qNMR Yield (%)Mechanistic Observation
BINAP Pd 2​ (dba) 3​ NaOtBu110< 5%Complete failure; no reductive elimination.
XPhos Pd 2​ (dba) 3​ NaOtBu11012%Trace product; ligand bulk insufficient for 2° amines.
BrettPhos Pd 2​ (dba) 3​ NaOtBu11038%Suboptimal; optimized primarily for primary amines.
RuPhos Pd 2​ (dba) 3​ NaOtBu11084% Excellent conversion; forces reductive elimination[2].
IPr Pd-PEPPSI-IPrNaOtBu10091% Rapid activation; highly stable mono-carbene species[4].
SIPr [Pd(SIPr)(cin)Cl]NaOtBu8088% Effective at lower temperatures due to extreme bulk[3].

Note: Reactions performed at 0.2 M in Dioxane for 16h. Yields determined by qNMR using 1,3,5-trimethoxybenzene as an internal standard.

Troubleshooting & Optimization Insights

  • Dehalogenation of Aryl Halide: If the primary side product is the reduced arene (Ar-H), this indicates that β -hydride elimination is outcompeting reductive elimination. Solution: Switch from a phosphine ligand to an NHC ligand (like IPr or SIPr) to create a more rigid steric environment that accelerates the C–N bond formation[6].

  • Base Sensitivity: If the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), NaOtBu will cause degradation. Solution: Transition to a milder base such as Cs 2​ CO 3​ or K 3​ PO 4​ . However, because the deprotonation of the hindered amine is difficult, you must compensate by increasing the reaction temperature to 110–120 °C and utilizing a highly active precatalyst like [Pd(IPr*)(cin)Cl][3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5)[1].

Due to the unique structural topology of this secondary amine, standard synthetic protocols often fail. This guide dissects the mechanistic causality behind these failures and provides validated, self-correcting workflows to maximize your reaction yield.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why is my direct reductive amination yielding mostly the alcohol byproduct instead of the target amine? A: The kinetic failure here is driven by extreme steric hindrance. The precursor ketone, 2-methyl-1-(2-methylphenyl)propan-1-one, possesses an alpha-isopropyl group and an ortho-methyl group on the phenyl ring. This creates a highly congested tetrahedral trajectory for the incoming methylamine[2]. In a direct reductive amination (e.g., using NaBH(OAc)3​ or NaBH3​CN ), the rate of imine formation is drastically slower than the rate of ketone reduction. Consequently, the reducing agent directly attacks the unreacted ketone, yielding 2-methyl-1-(2-methylphenyl)propan-1-ol instead of your target amine[3].

Q2: How can I force the imine formation to improve the yield? A: You must decouple the imine formation from the reduction step and thermodynamically drive the condensation. The gold standard for sterically hindered ketones is the use of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) [4]. Ti(OiPr)4​ acts as both a potent Lewis acid to activate the hindered carbonyl and a water scavenger to push the equilibrium forward. It forms a transient, highly electrophilic titanium-iminium complex that can be subsequently reduced with NaBH4​ in a highly chemoselective manner[5].

Q3: I attempted an alternative route using Grignard addition (isopropylmagnesium chloride + N-methyl-1-(2-methylphenyl)methanimine). Why did I isolate the reduced benzylamine instead of the alkylated product? A: Isopropyl Grignard reagents are bulky and possess β -hydrogens. When faced with a sterically hindered imine, the activation energy for nucleophilic attack is higher than that for a β -hydride transfer. Thus, the Grignard reagent acts as a reducing agent rather than a nucleophile. To solve this, transmetalate your Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) [6]. The resulting organocerium reagent is highly nucleophilic but strictly non-basic, completely suppressing the abnormal reduction pathway and forcing the alkylation[7].

Part 2: Quantitative Data Comparison

The following table summarizes the expected outcomes of various synthetic strategies based on internal validation and literature benchmarks.

Synthetic StrategyReagents UsedKetone/Imine Conversion (%)Target Amine Yield (%)Byproduct (Alcohol/Reduced Imine) (%)
Direct Amination NaBH(OAc)3​ , CH3​NH2​ , AcOH> 90%< 10%> 80%
Ti-Mediated Amination Ti(OiPr)4​ , CH3​NH2​⋅HCl , NaBH4​ > 95%85% < 5%
Standard Grignard iPrMgCl , Imine precursor> 90%15%75%
Organocerium Addition CeCl3​ , iPrMgCl , Imine precursor> 95%78% < 10%

Part 3: Step-by-Step Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

This self-validating protocol utilizes Ti(OiPr)4​ to overcome steric barriers[4].

  • Reagent Charging: In a flame-dried flask under inert atmosphere (Argon), suspend methylamine hydrochloride (2.0 eq) and triethylamine (2.0 eq) in absolute ethanol (0.5 M relative to ketone). Stir for 15 minutes.

  • Ketone Addition: Add 2-methyl-1-(2-methylphenyl)propan-1-one (1.0 eq) to the suspension.

  • Titanium Activation: Dropwise, add Ti(OiPr)4​ (2.0 eq) at room temperature. The solution will become homogeneous and slightly yellow.

  • Equilibration (Validation Checkpoint 1): Stir the reaction for 10–12 hours. Self-Validation: Pull a 50 μ L aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Do not proceed until ketone consumption is >95%.

  • Reduction: Cool the flask to 0 °C. Add NaBH4​ (1.5 eq) in small portions to manage hydrogen evolution. Stir for an additional 8 hours at room temperature.

  • Workup: Quench the reaction by pouring it into 2M aqueous ammonia (equal volume to ethanol). A white, gelatinous precipitate of TiO2​ will form.

  • Isolation: Filter the suspension through a pad of Celite, washing generously with dichloromethane (DCM). Separate the organic layer of the filtrate, extract the aqueous layer twice with DCM, dry over MgSO4​ , and concentrate in vacuo to yield the target amine.

Protocol B: Cerium-Mediated Grignard Addition (Alternative)

Use this protocol if you are building the molecule from N-methyl-1-(2-methylphenyl)methanimine[6].

  • Cerium Drying (Critical Step): Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield a free-flowing white powder (anhydrous CeCl3​ ).

  • Suspension: Cool to room temperature, add dry THF, and stir vigorously for 2 hours to ensure uniform suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add isopropylmagnesium chloride (1.5 eq) dropwise. Stir for 30 minutes to generate the organocerium species.

  • Imine Addition: Add a solution of the imine (1.0 eq) in THF dropwise down the side of the flask.

  • Reaction (Validation Checkpoint 2): Gradually warm the reaction to 0 °C over 2 hours. Self-Validation: TLC analysis (Hexane/EtOAc 8:2, UV/Ninhydrin stain) must show complete disappearance of the imine spot.

  • Workup: Quench with saturated aqueous NH4​Cl at 0 °C. Filter through Celite, extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Part 4: Mechanistic Visualization

The following diagram illustrates the mechanistic divergence that dictates yield in the reductive amination of sterically hindered substrates.

Pathway Ketone Sterically Hindered Ketone + Methylamine Ti Ti(OiPr)4 Addition (Lewis Acid / Scavenger) Ketone->Ti Route A (Optimal) NoTi Direct Reduction (e.g., NaBH3CN alone) Ketone->NoTi Route B (Suboptimal) Imine Titanium-Iminium Complex Ti->Imine Drives Equilibrium Red NaBH4 Addition Imine->Red Target Target Secondary Amine (High Yield) Red->Target Chemoselective Alcohol Alcohol Byproduct (Low Yield of Amine) NoTi->Alcohol Ketone Reduced Faster Than Imine Forms

Mechanistic divergence in the reductive amination of sterically hindered ketones.

References

  • Chemical Substance Information: methyl[2-methyl-1-(2-methylphenyl)propyl]amine. NextSDS Substance Database. URL: [Link]

  • Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Neidigh, K. A.; Avery, M. A.; Williamson, J. S.; Bhattacharyya, S. Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Abdel-Magid, A. F. et al. Journal of Organic Chemistry, 1996, 61, 3849-3862. URL: [Link]

  • Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry. Bartoli, G.; Marcantoni, E.; Marcolini, M.; Sambri, L. Chemical Reviews, 2010, 110, 6104-6143. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Degradation in Aqueous Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. This guide is designed to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. This guide is designed to provide in-depth troubleshooting assistance for issues related to the degradation of this compound in aqueous solutions. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My quantified concentration of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is lower than expected. What are the likely causes?

A1: A lower-than-expected concentration is a common indicator of degradation. The primary suspects for a secondary amine like this in an aqueous environment are oxidation, and to a lesser extent, photodegradation. The secondary amine functionality is susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, metal ions, and exposure to light.[1][2][3]

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?

A2: Unexpected peaks are often degradation products. For a secondary amine, potential degradation products could include the corresponding primary amine through dealkylation, or oxidation products such as hydroxylamines and N-oxides.[4] Under more strenuous conditions, cleavage of the C-N bond could occur.[1] A forced degradation study is the most effective way to identify these potential degradants.[5][6]

Q3: How does pH affect the stability of my aqueous solution?

A3: The pH of your aqueous solution can significantly influence the rate of degradation. While phenethylamines are generally more stable than compounds with ester or amide groups, extreme pH conditions (either highly acidic or basic) can promote hydrolysis, although this is less common for amines.[7][8][9] More importantly, pH can affect the susceptibility to oxidation.

Q4: What are the ideal storage conditions for an aqueous solution of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine?

A4: To minimize degradation, aqueous solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light by using amber vials or by wrapping the container in foil, and with minimal headspace to reduce exposure to oxygen.[10][11] For long-term storage, preparing aliquots can prevent repeated freeze-thaw cycles.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common degradation-related problems.

Issue 1: Rapid Loss of Parent Compound in Solution

If you are observing a significant decrease in the concentration of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine over a short period, it is crucial to investigate the root cause systematically.

Potential Cause A: Oxidative Degradation

Oxidation is a primary degradation pathway for secondary amines.[1][3][12] This can be initiated by atmospheric oxygen, trace metal ion contamination, or peroxide impurities in solvents.

  • Causality: The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents. The presence of a phenyl ring can also influence the electronic properties of the molecule, potentially affecting its oxidation potential.

Troubleshooting Protocol: Investigating Oxidative Degradation

  • Deoxygenate your solvent: Before preparing your solution, sparge the aqueous solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Use high-purity water and reagents: Ensure that the water used is of high purity (e.g., HPLC or Milli-Q grade) to minimize metal ion contamination.

  • Consider chelating agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester these ions and inhibit their catalytic activity.

  • Forced Degradation Test: To confirm susceptibility to oxidation, intentionally stress the compound.

    • Protocol: Prepare a solution of your compound and treat it with a mild oxidizing agent like 3% hydrogen peroxide.[13] Monitor the degradation over time using a stability-indicating analytical method (e.g., HPLC). A rapid decrease in the parent peak and the appearance of new peaks would confirm oxidative liability.[5]

Potential Cause B: Photodegradation

Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[14][15]

  • Causality: Aromatic compounds can absorb UV light, leading to an excited state that is more reactive and susceptible to degradation pathways, including oxidation.

Troubleshooting Protocol: Assessing Photostability

  • Protect from Light: Always prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Photostability Study:

    • Protocol: Prepare two sets of your solution. Expose one set to a controlled light source (e.g., a photostability chamber) while keeping the other set in the dark at the same temperature. Analyze samples from both sets at various time points.[16] A significantly greater degradation in the light-exposed sample indicates photosensitivity.

Issue 2: Inconsistent Results and Poor Reproducibility

Inconsistent results between experiments can often be traced back to subtle variations in sample handling and preparation that influence compound stability.

Potential Cause: Variability in Solution Preparation and Storage

  • Causality: Factors such as differences in the duration of exposure to air, temperature fluctuations, and the age of the solution can all contribute to varying levels of degradation.

Troubleshooting Protocol: Standardizing Procedures

  • Develop a Strict SOP: Create and adhere to a detailed Standard Operating Procedure for solution preparation. This should specify:

    • Source and grade of all reagents.

    • Method and duration of solvent deoxygenation.

    • Use of light-protective containers.

    • Precise storage temperature.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If solutions must be stored, they should be aliquoted to avoid multiple freeze-thaw cycles and contamination.

  • Real-Time Stability Study: To understand the stability of your compound under your specific experimental conditions, perform a real-time stability study.

    • Protocol: Prepare a batch of your solution and store it under the exact conditions of your experiment. At regular intervals (e.g., 0, 4, 8, 24, 48 hours), take an aliquot and analyze it. This will provide a stability profile for your compound under your working conditions.

Visualization of Degradation and Troubleshooting

Degradation Pathway Hypothesis

The following diagram illustrates the plausible primary degradation pathways for a secondary amine like Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in an aqueous environment.

Parent Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Oxidation Oxidative Stress (O₂, Metal Ions) Parent->Oxidation Photodegradation Photolytic Stress (UV/Light) Parent->Photodegradation Hydrolysis Hydrolytic Stress (Strong Acid/Base) Parent->Hydrolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide N-Oxidation Dealkylation Primary Amine (Dealkylation Product) Oxidation->Dealkylation Oxidative Dealkylation Ring_Oxidation Ring-Oxidized Products Photodegradation->Ring_Oxidation Photo-oxidation Hydrolysis_Product Potential Hydrolysis Products Hydrolysis->Hydrolysis_Product C-N Cleavage (less common)

Caption: Plausible degradation pathways for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting degradation issues.

Start Problem: Compound Degradation (Low Concentration / Extra Peaks) Check_Oxidation Is the solution protected from oxygen? (Inert gas sparging, minimal headspace) Start->Check_Oxidation Check_Light Is the solution protected from light? (Amber vials, foil wrap) Check_Oxidation->Check_Light Yes Implement_Oxidation_Control Implement deoxygenation and consider chelating agents. Check_Oxidation->Implement_Oxidation_Control No Check_Temp Is the solution stored at the correct temperature? (2-8°C or -20°C) Check_Light->Check_Temp Yes Implement_Light_Control Use light-protective containers. Check_Light->Implement_Light_Control No Check_Purity Are high-purity reagents and solvents being used? Check_Temp->Check_Purity Yes Implement_Temp_Control Ensure proper cold storage. Check_Temp->Implement_Temp_Control No Implement_Purity_Control Use high-purity reagents. Check_Purity->Implement_Purity_Control No Forced_Degradation Perform forced degradation study to identify degradants. Check_Purity->Forced_Degradation Yes Implement_Oxidation_Control->Check_Light Implement_Light_Control->Check_Temp Implement_Temp_Control->Check_Purity Implement_Purity_Control->Forced_Degradation Resolution Problem Resolved: Stable Solution Forced_Degradation->Resolution

Caption: A systematic workflow for troubleshooting degradation issues.

Summary of Key Stability-Indicating Parameters

ParameterStress ConditionPotential Degradation PathwayRecommended Action
Oxidation Presence of O₂, metal ionsN-oxidation, dealkylationDeoxygenate solvents, use high-purity water, consider chelating agents.
Photodegradation Exposure to UV or ambient lightPhoto-oxidation, ring oxidationStore and handle solutions in amber vials or protect from light.
Temperature Elevated or fluctuating temperaturesIncreased rate of all degradation pathwaysStore solutions at recommended low temperatures (2-8°C or -20°C).
pH Highly acidic or basic conditionsHydrolysis (less common for amines)Maintain solutions at a neutral or optimized pH if stability is shown to be pH-dependent.

By methodically addressing these potential causes of degradation, researchers can ensure the integrity of their experimental results when working with Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in aqueous solutions.

References

  • Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
  • Keen, O. S., Love, N. G., & Linden, K. G. (2014). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation.
  • Carra, I., et al. (2016).
  • Waterman, K. C. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113–146.
  • Gouedard, C., et al. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
  • Notestein, J. M. (2019). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Physical Chemistry Chemical Physics, 21(24), 12847-12855.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: A review.
  • Plaza, M. G., & Rochelle, G. T. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Narku-Tetteh, J., et al. (2020). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 4(1), 1-15.
  • Ba-Abbad, M. M., et al. (2017).
  • Alsante, K. M., et al. (2007).
  • Zaleska-Medynska, A., et al. (2016).
  • N/A. (2024). Hydrolytic degradation: Significance and symbolism. ScienceDirect.
  • N/A. (2023).
  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Yang, F.-S., et al. (2023). Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • N/A. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development.
  • N/A. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
  • N/A. (n.d.). First-principles studies on degradation of aqueous amines for carbon dioxide capture. ProQuest.
  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135.
  • N/A. (n.d.). minimizing degradation of phenethylamines during storage. BenchChem.
  • Yang, F.-S., et al. (2023). Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
  • N/A. (n.d.). 1-(3-Chlorophenyl)

Sources

Troubleshooting

optimizing HPLC retention time for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5).

This compound is a secondary amine featuring a sterically hindered, highly lipophilic backbone. In reversed-phase HPLC (RP-HPLC), basic amines are notorious for exhibiting poor peak symmetry (tailing) and unpredictable retention times. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to establish a robust, self-validating analytical method.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does Methyl[2-methyl-1-(2-methylphenyl)propyl]amine exhibit severe peak tailing and shifting retention times on my standard C18 column? The Causality: Peak tailing is rarely a single-variable problem; it is the physical manifestation of multiple competing retention mechanisms[1]. While the lipophilic[2-methyl-1-(2-methylphenyl)propyl] backbone interacts predictably via hydrophobic partitioning with the C18 stationary phase, the secondary amine group introduces secondary interactions. At a mid-range pH (e.g., pH 5–7), the amine is protonated (positively charged). Concurrently, residual free silanol groups (Si-OH) on the silica support become ionized (Si-O⁻)[2]. The resulting electrostatic ion-exchange interaction between the protonated analyte and ionized silanols severely delays the elution of a fraction of the analyte molecules, causing a prolonged trailing edge (tailing) and shifting retention times[3].

Q2: How do I manipulate the mobile phase pH to optimize retention and fix peak shape? The Causality: You must control the ionization state of either the analyte or the stationary phase.

  • Low pH Strategy (pH < 3.0): By using acidic buffers (e.g., 0.1% Trifluoroacetic acid or Formic acid), you suppress the ionization of the acidic silanols (converting Si-O⁻ back to neutral Si-OH)[3]. Although the amine remains fully protonated, the lack of ionized silanols eliminates the secondary ion-exchange mechanism, resulting in sharp peaks and predictable retention driven purely by hydrophobicity[1].

  • High pH Strategy (pH > 10.5): By using a high pH buffer (e.g., Ammonium bicarbonate adjusted with Ammonium hydroxide), you deprotonate the secondary amine, rendering it neutral. A neutral molecule cannot undergo ion-exchange with silanols. Note: This requires a specialized base-resistant polymeric or hybrid-silica column to prevent stationary phase dissolution.

Q3: If I am restricted to a neutral pH mobile phase, how can I prevent tailing? The Causality: If pH adjustment is not viable (e.g., due to detector limitations or sample stability), you must physically block the active silanol sites.

  • Solution: Introduce a competing amine additive, such as 10–20 mM Triethylamine (TEA), into the mobile phase[3]. TEA is a small, highly basic molecule that aggressively competes for and saturates the acidic silanol sites, effectively masking them from the bulkier analyte[4]. Alternatively, use a highly base-deactivated, exhaustively endcapped C18 column[5].

Q4: The retention time is too long even at high organic compositions. How do I optimize the elution window? The Causality: The compound's bulky, dual-methylated aliphatic/aromatic structure makes it highly hydrophobic.

  • Solution: Switch the organic modifier from Methanol (MeOH) to Acetonitrile (MeCN). MeCN has a higher elution strength in RP-HPLC and lower viscosity, which will reduce retention time and backpressure. If using isocratic elution, increase the MeCN concentration in 5% increments until the retention factor ( k′ ) is between 2 and 10.

Section 2: Experimental Protocols

Protocol: Step-by-Step Optimization of Retention Time via Gradient Scouting

Objective: Determine the optimal isocratic mobile phase composition for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine while ensuring peak asymmetry ( As​ ) < 1.5.

Materials:

  • Column: High-purity, endcapped C18 (e.g., 150 x 4.6 mm, 3 µm or 5 µm particle size)[5].

  • Mobile Phase A (Aqueous): Water with 0.1% v/v Trifluoroacetic acid (TFA) (pH ~2.0).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% v/v TFA.

Step-by-Step Methodology:

  • System Preparation & Equilibration:

    • Purge HPLC lines with fresh solvents.

    • Equilibrate the column with 5% B at a flow rate of 1.0 mL/min until the baseline and system pressure are stable (approx. 10 column volumes).

  • Gradient Scouting Run:

    • Inject 10 µL of the analyte standard (100 µg/mL dissolved in the initial mobile phase).

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 10 minutes.

  • Data Analysis & Isocratic Calculation:

    • Identify the retention time ( tR​ ) of the analyte peak.

    • Calculate the percentage of Mobile Phase B at the time of elution: %Belution​=%Binitial​+(Δ%B/tgradient​)×(tR​−tdwell​) .

    • Set the initial isocratic condition to %Belution​−10% .

  • Self-Validating System Suitability Test (SST):

    • Perform 6 replicate injections at the calculated isocratic condition.

    • Validation Criteria: Retention time relative standard deviation (RSD) must be < 1.0%. Peak asymmetry factor ( As​ ) must be between 0.9 and 1.5. If As​>1.5 , verify column endcapping integrity or increase TFA concentration slightly (up to 0.2%) to further suppress silanol ionization[1].

Section 3: Data Presentation

Table 1: Mobile Phase Strategies for Basic Amine Optimization

StrategyMobile Phase pHAnalyte StateSilanol StatePrimary Retention MechanismRecommended Column Type
Low pH 2.0 - 3.0Protonated (+)Neutral (Si-OH)HydrophobicEndcapped Silica C18
Mid pH + Additive 6.0 - 8.0Protonated (+)Ionized (Si-O⁻)Hydrophobic + MaskedBase-Deactivated C18
High pH 10.5 - 11.5NeutralIonized (Si-O⁻)HydrophobicPolymeric / Hybrid Silica

Table 2: Troubleshooting Peak Shape & Retention Issues

SymptomRoot CauseCorrective ActionSelf-Validation Metric
Peak Tailing ( As​>1.5 ) Secondary ion-exchange with active silanols[2].Lower pH < 3.0 OR add 10mM TEA[3]. As​ drops to 0.9 - 1.2.
Peak Fronting Column channeling or sample solvent mismatch[4].Match sample diluent to mobile phase; replace column[5].Symmetrical peak leading edge.
Shifting Retention Time Inadequate buffering capacity or temperature fluctuations.Use 20-50 mM buffer; utilize a column oven (e.g., 30°C)[3]. tR​ RSD < 1.0% over 6 injections.
Excessive Retention ( k′>10 ) High hydrophobicity of the compound's bulky backbone.Increase % Acetonitrile; switch from MeOH to MeCN. k′ between 2.0 and 5.0.

Section 4: Mandatory Visualizations

HPLC_Workflow Start Start: Unoptimized HPLC Retention/Tailing Check_pH 1. Evaluate Mobile Phase pH Start->Check_pH Low_pH Low pH (2.0 - 3.0) Protonates amine & silanols Check_pH->Low_pH Acidic Approach High_pH High pH (10.0 - 11.0) Neutralizes amine Check_pH->High_pH Basic Approach Check_Column 2. Select Column Chemistry Low_pH->Check_Column High_pH->Check_Column Endcapped Endcapped/Base-Deactivated C18 Check_Column->Endcapped If Low pH Polymeric Polymeric/Hybrid Silica (High pH tolerant) Check_Column->Polymeric If High pH Additives 3. Consider Additives (TEA or Ion-Pairing) Endcapped->Additives If tailing persists Optimized Optimized Retention & Symmetrical Peak Polymeric->Optimized Additives->Optimized

Decision tree for optimizing retention and resolving peak tailing of basic amines.

Silanol_Interaction Amine Protonated Analyte (Secondary Amine) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanol (Si-O⁻) (Stationary Phase) Silanol->Interaction Tailing Peak Tailing & Retention Shift Interaction->Tailing Mitigation Mitigation Strategies Tailing->Mitigation requires Low_pH_Mit Low pH (<3.0) Protonates Silanols (Si-OH) Mitigation->Low_pH_Mit TEA_Mit Amine Additive (TEA) Blocks Active Sites Mitigation->TEA_Mit Endcap_Mit High-Purity Endcapped Silica Reduces Active Sites Mitigation->Endcap_Mit Symmetry Symmetrical Peak Shape Low_pH_Mit->Symmetry TEA_Mit->Symmetry Endcap_Mit->Symmetry

Mechanistic pathway of silanol interactions causing tailing and corresponding mitigation.

Section 5: References

  • Peak Tailing in HPLC. Element Lab Solutions.1

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.5

  • How to Reduce Peak Tailing in HPLC? Phenomenex.2

  • ACE News - HPLC: Peak Tailing Interaction. HPLC.eu.3

  • Peak Fronting, Column Life and Column Conditioning. Chromatography Online.4

Sources

Optimization

preventing oxidation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine during long-term storage

Welcome to the technical support guide for ensuring the long-term stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. This document is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ensuring the long-term stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this secondary amine during storage. Our goal is to move beyond simple instructions and explain the fundamental principles behind each recommendation, empowering you to make informed decisions in your research.

Introduction: The Challenge of Amine Stability

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, as a secondary phenethylamine analog, possesses structural motifs susceptible to degradation.[1][2] The primary pathway of concern during long-term storage is oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. This degradation not only reduces the purity and potency of the active substance but can also generate unknown impurities that may have toxicological implications and complicate analytical results.

Forced degradation studies, which intentionally expose a drug substance to harsh conditions like heat, light, humidity, and oxidizing agents, are a cornerstone of pharmaceutical development for understanding these potential degradation pathways.[3][4][5] The principles from these studies inform the storage and handling strategies necessary to ensure product integrity over time.[6] This guide applies these principles to provide practical solutions for your work.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and stability of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Q1: What is the primary cause of degradation for this compound during storage?

A: The primary cause is oxidation. The secondary amine functional group is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, UV light, elevated temperatures, and the presence of metal ions which can catalyze oxidative reactions.

Q2: What are the ideal temperature conditions for long-term storage?

A: To minimize thermal degradation and slow the kinetics of oxidative reactions, controlled low-temperature storage is essential. For long-term stability (months to years), storage at 2-8°C (refrigerated) is recommended. For maximum stability, especially for reference standards, storage at -20°C or lower is advisable. In general, amines should be stored at temperatures below 30°C to maintain stability.[7]

Q3: Is it necessary to store the compound under an inert atmosphere?

A: Yes, for optimal long-term stability, replacing the air in the headspace of the container with an inert gas like nitrogen or argon is a critical step. This practice, known as inert gas blanketing, displaces oxygen and significantly reduces the potential for oxidative degradation. Studies on solid amine sorbents have shown that storage under an N2 environment is crucial for preventing degradation.[8]

Q4: What type of container should I use?

A: Use containers made of non-reactive materials. Amber glass vials or bottles with tightly sealed caps are highly recommended.[9] The amber color protects the compound from photolytic degradation by blocking UV light, while the glass provides an inert surface.[3] The cap should have a chemically resistant liner (e.g., PTFE) to ensure an airtight seal and prevent leaching.

Q5: Can I add an antioxidant to my sample for better protection?

A: Yes, adding an antioxidant can provide an additional layer of protection, particularly if the compound is stored in solution or if frequent access to the container is expected. Common choices for amine-containing pharmaceuticals include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%).[10][11] These molecules act as radical scavengers, terminating oxidative chain reactions. Ascorbic acid and α-tocopherol are also effective antioxidants for inhibiting N-nitrosamine formation, a related degradation pathway for amines.[12]

Q6: How can I detect if my sample has started to oxidize?

A: The most reliable method is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[13][14] A stability-indicating method is one that can separate the intact parent compound from its degradation products. By comparing a stored sample to a freshly prepared or reference standard, you can quantify the parent compound and detect the emergence of new peaks corresponding to degradants.

Visual Guide 1: Putative Oxidation Pathways

The diagram below illustrates the potential sites of oxidation on the Methyl[2-methyl-1-(2-methylphenyl)propyl]amine molecule. Understanding these pathways is key to developing a robust stabilization strategy.

OxidationPathways cluster_main Methyl[2-methyl-1-(2-methylphenyl)propyl]amine cluster_stressors Stressors cluster_products Potential Oxidation Products mol Parent Compound N_Oxide N-Oxide mol->N_Oxide Oxidation Hydroxylated Ring Hydroxylation mol->Hydroxylated Oxidation Dealkylation N-Dealkylation mol->Dealkylation Oxidation O2 Oxygen (O₂) Light UV Light Heat Heat (Δ)

Caption: Potential oxidative degradation pathways for the target molecule.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during storage and handling.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency or purity over time in analytical tests. 1. Oxygen Exposure: Improper sealing or lack of inert atmosphere. 2. Temperature Fluctuation: Storage outside the recommended temperature range. 3. Light Exposure: Use of clear containers instead of amber.1. Repackage the material in a suitable container (amber glass vial). 2. Purge the container headspace with nitrogen or argon before sealing. 3. Store at or below 2-8°C, ensuring the storage unit maintains a consistent temperature. 4. Qualify a new batch of material if degradation is significant (>5-10%).[4]
Appearance of new, unidentified peaks in chromatograms. Oxidative Degradation: Formation of one or more degradation products.1. Confirm that the new peaks are not present in a freshly prepared reference standard. 2. Perform a forced degradation study to tentatively identify the degradation pathway. 3. If possible, use LC-MS to obtain mass information on the new peaks to aid in structural elucidation.[3]
Discoloration of the material (e.g., yellowing). Extensive Oxidation/Degradation: Formation of chromophoric (colored) impurities. This can be common with amine-containing compounds.[11]1. This is a strong indicator of significant degradation. The material should be considered suspect and likely unsuitable for sensitive experiments. 2. Review and immediately correct storage and handling procedures for all batches of this material.
Inconsistent results between different aliquots of the same batch. Inadequate Homogenization or Localized Degradation: The top layer of the material may be more exposed to oxygen, or degradation may not be uniform.1. If the material is a solid, ensure it is a homogenous powder before aliquoting. 2. For critical applications, it is best practice to re-qualify the material's purity before use if it has been stored for an extended period.

Visual Guide 2: Decision Tree for Optimal Storage

Follow this decision tree to select the appropriate storage conditions for your sample.

StorageDecisionTree start Start: New Sample Received q_form Solid or Solution? start->q_form solid_node Solid Form q_form->solid_node Solid solution_node Solution Form q_form->solution_node Solution q_duration Storage Duration? short_term Short-Term (< 1 month) q_duration->short_term Short long_term Long-Term (> 1 month) q_duration->long_term Long solid_node->q_duration solution_node->q_duration storage_a Store at 2-8°C Amber Vial Tightly Sealed short_term->storage_a storage_b Store at ≤ -20°C Amber Vial Inert Atmosphere (N₂/Ar) Consider Antioxidant (BHT) long_term->storage_b  From Solid storage_c Store at 2-8°C Amber Vial Inert Atmosphere (N₂/Ar) Use Degassed Solvent long_term->storage_c  From Solution

Caption: Decision tree for selecting long-term storage conditions.

Experimental Protocols

Protocol 1: Preparing a Sample for Long-Term Storage

This protocol describes the best practices for aliquoting and storing a bulk sample for maximum stability.

Materials:

  • Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (solid or oil)

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Analytical balance and spatula

  • Labels and permanent marker

Procedure:

  • Environment: Perform all manipulations in a clean, dry environment with low humidity. A glove box or a fume hood with a gentle nitrogen stream is ideal.

  • Aliquoting: Weigh the desired amount of the compound directly into a pre-weighed amber glass vial. It is best to create single-use aliquots to avoid repeatedly opening and closing a stock container.

  • Inerting: Gently flush the headspace of the vial with a stream of nitrogen or argon for 15-30 seconds. The goal is to displace the atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, batch number, concentration (if applicable), date, and storage conditions.

  • Storage: Place the sealed vial in the designated, temperature-controlled storage location (e.g., refrigerator at 2-8°C or freezer at -20°C).

  • Documentation: Record all details in your laboratory notebook.

Protocol 2: Basic Forced Oxidation Study

This protocol provides a simplified workflow to assess the oxidative stability of your compound. This helps to confirm the necessity of protective measures.

Objective: To intentionally degrade the sample with a common oxidizing agent and observe the formation of degradation products via HPLC.

Materials:

  • Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

  • HPLC-grade solvent (e.g., Acetonitrile or Methanol)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

Procedure:

  • Control Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent. This is your t=0 control.

  • Stress Sample Preparation: In a separate vial, add a small volume of 3% H₂O₂ to an aliquot of the stock solution. A common starting point is a 1:10 ratio of H₂O₂ solution to your compound solution.

  • Incubation: Loosely cap the stress sample vial and let it stand at room temperature, protected from light, for a set period (e.g., 24 hours).

  • Analysis:

    • Inject the t=0 control sample onto the HPLC system to obtain a reference chromatogram of the pure compound.

    • After the incubation period, inject the stressed sample onto the HPLC system using the same method.

  • Data Interpretation:

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound in the stressed sample.

    • Observe the appearance of any new peaks in the stressed sample's chromatogram. These represent potential oxidative degradation products.

    • The goal is to achieve partial degradation (e.g., 5-20% loss of the main peak) to ensure degradants are visible without completely destroying the parent compound.[4] If degradation is too rapid, reduce the H₂O₂ concentration or incubation time.

Visual Guide 3: Stability Study Workflow

This diagram outlines the logical flow of a comprehensive stability study, from planning to final analysis.

StabilityWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_storage 3. Long-Term Storage cluster_analysis 4. Analysis & Interpretation prep Prepare & Aliquot Samples t0 Analyze Time-Zero Control prep->t0 heat Heat (e.g., 60°C) t0->heat light Photostability Chamber (ICH Q1B) t0->light oxidize Oxidizing Agent (e.g., H₂O₂) t0->oxidize storage Store at Recommended Conditions (e.g., 5°C, N₂) t0->storage hplc Analyze by HPLC-UV/MS heat->hplc Forced Degradation Analysis light->hplc Forced Degradation Analysis oxidize->hplc Forced Degradation Analysis pull Pull Samples at Time Points (1, 3, 6 mo) storage->pull pull->hplc interpret Compare to t=0 Control Assess Purity & Mass Balance hplc->interpret decision Establish Retest Date & Confirm Storage Conditions interpret->decision

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Troubleshooting

Technical Support Center: Optimizing Crystallization of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine for Impurity Reduction

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. The following sections provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during crystallization, with a primary focus on impurity reduction and achieving high product purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine?

A1: Impurities can arise from various sources, including residual starting materials, byproducts from the synthetic route, and degradation products.[1] For this specific amine, potential impurities could include unreacted precursors such as 2-methyl-1-phenyl-1-propanol or related intermediates, as well as products from side reactions.[2] Amines, in general, are susceptible to oxidation when exposed to air and light, which can lead to the formation of nitrosoamines, nitrates, or amides.[1] Additionally, residual solvents from the reaction or previous purification steps are a common type of impurity.[1][3]

Q2: How critical is solvent selection for reducing impurities?

A2: Solvent selection is arguably the most critical factor in a successful crystallization.[4][5] An ideal solvent should exhibit high solubility for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine at elevated temperatures and low solubility at cooler temperatures.[6] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration). The solvent's polarity and its ability to form hydrogen bonds will significantly influence this differential solubility.[5]

Q3: How does the cooling rate impact the final purity of the crystals?

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.[10] To prevent this, you can try using a solvent with a lower boiling point, lowering the temperature at which the solution is cooled, or adding a seed crystal to provide a template for crystallization.[10]

Q5: What is the purpose of seeding and when should I use it?

A5: Seeding is the process of adding a small number of pre-existing crystals of the pure compound to a supersaturated solution.[11] This technique is used to control the crystallization process by inducing nucleation in the metastable zone, where crystals can grow but do not spontaneously form.[12] Seeding is highly effective for controlling polymorphism (crystal form), improving particle size distribution, and preventing the formation of amorphous solids or oils.[13] It should be employed when spontaneous crystallization is difficult, inconsistent, or yields an undesired crystal form.[13][14]

Q6: Can I purify my amine by converting it to a salt first?

A6: Yes, this is a very effective strategy, especially if the freebase amine is an oil or difficult to crystallize.[10][15] Amines can be converted to their corresponding salts (e.g., hydrochloride or acetate) by reacting them with an acid.[10] These salts often have higher melting points and well-defined crystal lattices, making them easier to purify via recrystallization.[10] The pure amine can then be regenerated from the salt. This method can also be used to separate primary, secondary, and tertiary amines.[10]

Q7: What analytical techniques are best for assessing the purity of my final product?

A7: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for separating and quantifying trace impurities.[16][17] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile organic impurities and residual solvents.[16][18] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are invaluable.[16][19]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the crystallization of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Problem Potential Causes Recommended Solutions & Protocols
Low Purity of Crystals 1. Ineffective Solvent System: The chosen solvent does not adequately differentiate between the product and impurities.[6]2. Rapid Cooling: Fast cooling rates lead to the inclusion of impurities in the crystal lattice.[7]3. High Initial Impurity Load: The crude material is too impure for a single crystallization step.1. Optimize the Solvent System: Conduct a systematic solvent screening (see protocol below). Test solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune solubility.2. Reduce Cooling Rate: Employ a slow, controlled cooling profile. A rate of 5-10°C per hour is a good starting point.[8] For sensitive crystallizations, consider a stepwise cooling profile.[20]3. Pre-purification: If purity is very low, consider a preliminary purification step like column chromatography or an acid-base extraction before crystallization.
Poor Crystal Yield 1. High Product Solubility: The product remains too soluble in the mother liquor even at low temperatures.2. Insufficient Cooling: The final temperature is not low enough to maximize precipitation.3. Excessive Solvent: Too much solvent was used to dissolve the crude material.1. Use an Anti-Solvent: Gradually add a miscible solvent in which the product is insoluble to the saturated solution to induce precipitation.2. Increase Cooling: Cool the flask in an ice bath or refrigerator after it has reached room temperature to maximize crystal formation.3. Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. If too much was added, carefully evaporate some of the solvent to re-saturate the solution.
Inconsistent Crystal Form (Polymorphism) 1. Uncontrolled Nucleation: Spontaneous nucleation under slightly different conditions (temperature, supersaturation, impurities) can lead to different polymorphs.[14]2. Solvent Effects: Different solvents can favor the formation of specific polymorphs.[5]1. Implement Seeding: Introduce seed crystals of the desired polymorph into the solution at a point within the metastable zone.[11][13] This will template the growth of the desired form.2. Strict Parameter Control: Maintain consistent solvent choice, cooling rates, and agitation between batches.[14]
Oiling Out Instead of Crystallization 1. High Supersaturation: The concentration of the solute is too high, or the solution was cooled too quickly.2. Low Melting Point: The compound's melting point is below the temperature of the solution.[10]1. Reduce Supersaturation: Dilute the solution slightly with more hot solvent. Re-heat to ensure everything is dissolved, then cool very slowly.[14]2. Add Seed Crystals: Seeding can provide nucleation sites and prevent oiling.[10]3. Change Solvent: Select a solvent with a lower boiling point.4. Salt Formation: Convert the amine to a crystalline salt as described in the FAQs.[10]
Amorphous Solid Formation 1. Extremely Rapid Cooling (Crashing Out): This prevents the formation of an ordered crystal lattice.[14]1. Slow Down the Process: Dissolve the amorphous solid in the minimum amount of hot solvent and allow it to cool much more slowly.[14]2. Reduce Concentration: Use a more dilute solution to decrease the level of supersaturation.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of your crude Methyl[2-methyl-1-(2-methylphenyl)propyl]amine into several different test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Solvent Addition (Hot): For solvents where the compound was insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: The best solvent is one that dissolves the compound when hot but yields a large quantity of high-quality crystals upon cooling.

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude amine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask.

  • Crystal Growth: Once crystals begin to form, you can move the flask to an ice bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data & Visualization
Table 1: Common Solvents for Amine Crystallization
Solvent ClassExamplesPolarityNotes
Protic Water, Ethanol, Methanol, IsopropanolHighGood for dissolving polar impurities. Can form hydrogen bonds.
Dipolar Aprotic Acetone, Ethyl Acetate, AcetonitrileMediumVersatile solvents for a wide range of compounds.
Aromatic Toluene, XyleneLowEffective for dissolving non-polar impurities.
Aliphatic Hexane, HeptaneVery LowOften used as anti-solvents or for crystallizing non-polar compounds.
Diagrams

G cluster_0 Phase 1: Diagnosis & Planning cluster_1 Phase 2: Method Development cluster_2 Phase 3: Execution & Analysis A Impure Crystalline Product Obtained B Characterize Impurities (HPLC, GC-MS, NMR) A->B D Plan Purification Strategy B->D C Review Synthetic Route for Potential Byproducts C->D E Perform Solvent Screening (Protocol 1) D->E F Optimize Cooling Profile (Slow, Stepwise) E->F G Evaluate Seeding Strategy F->G H Perform Optimized Recrystallization (Protocol 2) G->H I Analyze Final Product Purity (HPLC, etc.) H->I J Purity Target Met? I->J K Process Complete J->K Yes L Re-evaluate Strategy J->L No L->D

Caption: Workflow for Impurity Reduction in Crystallization.

G Start Start: Crude Amine IsOily Is the crude amine an oil? Start->IsOily ToSalt Convert to a crystalline salt (e.g., HCl salt) IsOily->ToSalt Yes Freebase Proceed with freebase amine IsOily->Freebase No SolventScreen Screen polar solvents (e.g., EtOH, IPA) ToSalt->SolventScreen NonPolarScreen Screen non-polar solvents (e.g., Toluene, Heptane) Freebase->NonPolarScreen GoodSolvent Good single solvent found? SolventScreen->GoodSolvent NonPolarScreen->GoodSolvent SolventMix Screen solvent/anti-solvent pairs (e.g., Toluene/Hexane) FinalChoice Select optimal solvent system for recrystallization SolventMix->FinalChoice GoodSolvent->SolventMix No GoodSolvent->FinalChoice Yes

Caption: Decision Tree for Solvent System Selection.

References
  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • ACS Publications. (2025, July 14). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. Retrieved from [Link]

  • NextSDS. (n.d.). methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]

  • Hampton Research. (n.d.). Seeding. Retrieved from [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • PMC. (n.d.). 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, September 30). (PDF) Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. Retrieved from [Link]

  • ACS Publications. (2003, June 17). Determination of the Structural Features of Distinct Amines Important for the Absorption of CO 2 and Regeneration in Aqueous Solution. Retrieved from [Link]

  • Aidic. (2018, December 10). Influence of Cooling Rate on Crystallization of Borax in Stirred Batch Crystallizer. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]

  • RSC Publishing. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]

  • ACS Publications. (2021, June 25). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. Retrieved from [Link]

  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Baseline Correction for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation and quantitative NMR (qNMR) analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation and quantitative NMR (qNMR) analysis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5).

Because this molecule features a sterically hindered aliphatic chain, an ortho-tolyl group, and a broad exchangeable secondary amine proton, standard automated processing often fails. This guide provides field-proven, self-validating troubleshooting protocols to ensure absolute quantitative accuracy.

Baseline Correction Decision Matrix

BaselineWorkflow Start Raw FID of Methyl[2-methyl-1- (2-methylphenyl)propyl]amine CheckFID Are first FID points corrupted? (Acoustic ringing/Dead time) Start->CheckFID BLP Backward Linear Prediction (Time Domain) CheckFID->BLP Yes FT Fourier Transform & Phase Correction CheckFID->FT No BLP->FT CheckPeaks Are broad N-H exchangeable peaks present? FT->CheckPeaks Whittaker Whittaker Smoother (Preserves broad signals) CheckPeaks->Whittaker Yes (1D 1H-NMR) Poly Polynomial / Bernstein Fit (Standard sharp peaks) CheckPeaks->Poly No (Standard 1D) Spline Cubic Splines with Manual Control Points (for 2D/qNMR) CheckPeaks->Spline Complex 2D/qNMR End Accurate Integration & qNMR Quantification Whittaker->End Poly->End Spline->End

Fig 1: Decision matrix for NMR baseline correction of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Troubleshooting Guides & FAQs

Q1: Why does my 1 H-NMR spectrum exhibit a severe baseline "roll" (undulation), and how do I correct it without distorting my aliphatic multiplets? Causality: Baseline distortions, particularly "rolling" baselines, are primarily caused by the corruption of the first few data points in the Free Induction Decay (FID)[1]. This corruption arises from instrumental imperfections such as receiver dead time, acoustic ringing, or transmitter breakthrough[2][3]. If uncorrected, these time-domain anomalies translate into low-frequency modulations in the frequency domain after Fourier Transform[1], severely impacting the integration of the isopropyl methyl doublets (~0.9 ppm). Solution: Apply Backward Linear Prediction (BLP) in the time domain before Fourier transformation[2]. BLP extrapolates the behavior of the "good" portion of the FID to mathematically reconstruct the corrupted initial data points[3]. Self-Validating System: After applying BLP and Fourier Transform, examine your phase correction values. A successfully predicted FID will require a zero-order phase correction ( ϕ0​ ) of minimal adjustment and a first-order phase correction ( ϕ1​ ) near zero. If ϕ1​ requires a large angle correction (e.g., > 45°), the number of predicted points in the BLP algorithm is incorrect and must be adjusted.

Q2: When applying automatic baseline correction, the broad secondary amine N-H proton signal is distorted or "shaved off." How do I prevent this? Causality: Standard polynomial fitting algorithms often misinterpret broad exchangeable resonances—such as the secondary amine N-H proton in Methyl[2-methyl-1-(2-methylphenyl)propyl]amine—as baseline distortions. Consequently, the algorithm artificially subtracts the peak area, destroying quantitative accuracy[4]. Solution: Utilize the Whittaker Smoother algorithm[2][4]. This method is highly effective because it decouples baseline recognition from modeling[5]. It first employs a Continuous Wavelet Derivative transform (CWT) to automatically identify true signal-free regions, followed by an iterative threshold detection[2][5]. Because it models the baseline only on signal-free zones, it preserves the full linewidth of broad labile peaks[2]. Self-Validating System: Integrate the spectrum before and after Whittaker smoothing. The integral ratio of the N-H proton to the N-methyl singlet (~2.4 ppm, 3H) must remain exactly 1:3. If the ratio drops below 0.95:3, the algorithm's "Smooth Factor" is too aggressive[4]. Decrease the smooth factor until the 1:3 stoichiometric ratio is restored.

Q3: What is the optimal approach for correcting baseline distortions in 2D NMR (e.g., HSQC/HMBC) for this compound without losing cross-peak volume? Causality: 2D spectra frequently suffer from baseline ridges due to large residual solvent signals and phase-sensitive experiment artifacts[2]. These distortions can obscure critical cross-peaks, such as the correlation between the N-methyl protons and the sterically crowded benzylic methine carbon. Solution: Employ a Cubic Spline interpolation method[6]. Unlike global polynomials that can overfit and introduce artificial oscillations, splines use localized smooth curves to link user-defined or auto-detected signal-free control points[2][6]. This localized approach ensures that intense solvent ridges do not warp the baseline in the critical aliphatic regions of the spectrum. Self-Validating System: Extract a 1D slice from the indirect dimension (F1) at the frequency of the residual solvent. The baseline on either side of the solvent peak must integrate to exactly 0.00 ± 0.01 relative units. Any negative integral indicates over-correction (negative artifacts), requiring a reduction in the number of spline control points.

Standard Operating Procedure: Time & Frequency Domain Correction

Objective: Achieve a perfectly flat baseline for qNMR analysis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Phase I: Backward Linear Prediction (Time Domain)

  • Open the raw FID data in your processing software (e.g., Mnova or Bruker TopSpin)[7][8].

  • Expand the first few milliseconds of the FID to visually identify the corrupted data points (characterized by anomalous, non-decaying intensities)[3].

  • Determine the exact number of corrupted points (typically the first 10-30 points depending on the probe's receiver dead time)[3].

  • Apply Backward Linear Prediction. Set the "Number of Predicted Points" equal to the corrupted points, and the "Basis Points" to at least twice the predicted points[3].

  • Apply Apodization (e.g., 0.3 Hz exponential line broadening) and Zero-Filling, then execute the Fourier Transform[4].

Phase II: Phase Correction

  • Perform manual zero-order phase correction ( ϕ0​ ) on the tallest sharp peak (e.g., the N-methyl singlet)[7].

  • Perform first-order phase correction ( ϕ1​ ) on peaks at the far edges of the spectral window until all peaks are perfectly symmetric[7].

Phase III: Whittaker Smoother Application (Frequency Domain)

  • Navigate to the Baseline Correction menu and select "Whittaker Smoother"[2][4].

  • Set the "Filter" and "Smooth Factor" to automatic detection[4].

  • Apply the correction. If the broad N-H peak is affected, manually decrease the Smooth Factor (which correlates to the number of acquired points) until the peak shape is fully restored[4].

  • Validation: Verify that the integral of a known signal-free region spanning at least 1 ppm equals 0.00 ± 0.01.

Quantitative Comparison of Baseline Correction Algorithms

AlgorithmProcessing DomainBest Suited ForRisk of Peak DistortionRelative Processing Speed
Backward Linear Prediction TimeSevere baseline roll, receiver dead timeLowModerate
Whittaker Smoother FrequencySpectra with mixed sharp and broad peaksLowFast
Polynomial Fit (Order 1-20) FrequencySimple spectra with only sharp peaksHigh (for broad peaks)Fast
Cubic Splines Frequency2D NMR, complex solvent ridgesModerateModerate
Ablative Correction FrequencySpectra strictly lacking negative artifactsLowSlow

References

  • Baseline Correction - Stanford University NMR Facility - stanford.edu - 4

  • Baseline Correction with Mnova - Mestrelab - mestrelabcn.com - 2

  • Processing data with Mestrelab Mnova - mcgill.ca - 7

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data - mestrelab.com - 5

  • 7517 2 | Sigma-Aldrich - MilliporeSigma - sigmaaldrich.com - Link

  • NMR Baseline Correction - New method in Mnova 9 - blogspot.com - 6

  • Linear Prediction - umich.edu - 3

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC - nih.gov - 1

  • Deep learning-based phase and baseline correction of 1D 1H NMR Spectra - Bruker - bruker.com - 8

  • MY Baseline Corrector: Tutorial - nmr@cemhti - cnrs-orleans.fr - Link

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine from Biological Matrices

Welcome to the technical support center for the efficient extraction of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine from various biological matrices. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the efficient extraction of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance recovery, minimize matrix effects, and ensure the generation of reliable, high-quality data for your downstream analyses, such as LC-MS/MS.

Introduction: Understanding the Analyte and the Challenge

The primary challenge in extracting this analyte from biological matrices (e.g., blood, plasma, urine, tissue) lies in efficiently separating it from a complex mixture of endogenous components like proteins, phospholipids, and salts.[2] These matrix components can lead to significant issues such as ion suppression or enhancement in mass spectrometry-based detection, ultimately compromising the accuracy and precision of your results.[3][4]

This guide provides a structured approach to troubleshooting common extraction problems and offers detailed protocols for widely used techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the extraction of amine compounds from biological samples.

Q1: My recovery of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is consistently low. What are the likely causes?

Low recovery is a multifaceted problem that can arise at any stage of the extraction process.[5][6] The first step is to systematically identify where the analyte is being lost.[7]

  • Inappropriate pH: As a basic compound, the pH of your sample and subsequent solutions is critical. For effective retention on a reversed-phase or cation-exchange SPE sorbent, the analyte should be in its ionized (protonated) state. This is typically achieved by acidifying the sample to a pH at least 2 units below the amine's pKa. Conversely, for elution or extraction into an organic solvent, the analyte should be in its neutral (free base) form, requiring a pH at least 2 units above its pKa.[8][9]

  • Incorrect Sorbent/Solvent Selection: The choice of SPE sorbent or LLE solvent must match the analyte's properties. For a moderately lipophilic amine, a polymeric reversed-phase or a mixed-mode (reversed-phase and cation-exchange) SPE sorbent is often a good starting point.[10] For LLE, the choice of organic solvent will depend on the desired selectivity and the nature of the matrix.[11]

  • Insufficient Elution Strength: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increasing the organic content or adding a pH modifier (e.g., ammonia for a basic compound on a reversed-phase sorbent) can improve elution.[7]

  • Non-Specific Binding: The analyte may be adsorbing to plasticware or glassware. Using low-binding labware or silanized glassware can mitigate this issue.[9]

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I reduce this?

Matrix effects are a major challenge in bioanalysis and are caused by co-eluting endogenous compounds that interfere with the ionization of the target analyte.[2][3][4][12][13]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering components. This can be achieved by optimizing your extraction protocol. For example, in SPE, a more rigorous wash step can remove more interferences. Dispersive SPE (dSPE) cleanup, as used in the QuEChERS method, is specifically designed to remove common matrix components like lipids and pigments.[1][14]

  • Chromatographic Separation: Optimizing your LC method to achieve better separation between your analyte and co-eluting matrix components can significantly reduce ion suppression.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[4]

  • Dilution: In some cases, simply diluting the final extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Q3: My results are not reproducible. What should I investigate?

Poor reproducibility can stem from a variety of factors related to both the method and its execution.[12]

  • Inconsistent pH Control: Small variations in pH can lead to significant changes in extraction efficiency, especially if the pH is close to the analyte's pKa. Ensure that all solutions are properly buffered.

  • Variable Sample Handling: Inconsistencies in sample collection, storage, and preparation can introduce variability. It's crucial to follow a standardized and validated protocol.[15][16][17]

  • SPE Column/Cartridge Inconsistency: Variations between batches of SPE cartridges can affect reproducibility. It's good practice to test new batches before use in critical studies.

  • Manual vs. Automated Extraction: Manual extraction methods are more prone to variability than automated systems.[9][18] If high throughput and reproducibility are critical, consider automating the extraction process.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving common extraction problems.

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

The following workflow will help you pinpoint the source of low recovery in your SPE method.

LowRecoverySPE start Low Recovery Observed collect_fractions Collect and Analyze Fractions: - Load (Flow-through) - Wash - Elution start->collect_fractions analyte_in_load Analyte Found in Load Fraction? collect_fractions->analyte_in_load analyte_in_wash Analyte Found in Wash Fraction? analyte_in_load->analyte_in_wash No load_causes Potential Causes: - Incorrect SPE Sorbent - Strong Sample Solvent - Incorrect pH (Analyte Not Charged) - Column Overload analyte_in_load->load_causes Yes analyte_not_eluted Analyte Not Found in Load or Wash Fractions? analyte_in_wash->analyte_not_eluted No wash_causes Potential Causes: - Wash Solvent is Too Strong - Incorrect pH in Wash Solvent analyte_in_wash->wash_causes Yes elution_causes Potential Causes: - Incomplete Elution - Irreversible Adsorption - Analyte Degradation analyte_not_eluted->elution_causes Yes

Caption: Troubleshooting workflow for low SPE recovery.

Detailed Troubleshooting Steps:

  • Analyte in the Load Fraction:

    • Incorrect Sorbent: For a basic amine, a cation-exchange or mixed-mode sorbent is often effective. If using reversed-phase, ensure the sample is acidified to protonate the amine for better retention.

    • Strong Sample Solvent: If the sample is dissolved in a solvent with a high organic content, it may not be retained on a reversed-phase sorbent. Dilute the sample with an aqueous buffer before loading.

    • Incorrect pH: Ensure the pH of the sample is at least 2 units below the pKa of the analyte to ensure it is in its charged form for retention on a cation-exchange sorbent.

    • Column Overload: Exceeding the capacity of the SPE cartridge will cause the analyte to pass through unretained. Consider using a larger cartridge or diluting the sample.

  • Analyte in the Wash Fraction:

    • Wash Solvent is Too Strong: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. For a basic analyte on a reversed-phase sorbent, avoid high concentrations of organic solvent in the wash step.

    • Incorrect pH in Wash Solvent: The pH of the wash solvent should maintain the analyte in its retained state.

  • Analyte Not in Load or Wash Fractions, but Low Elution Recovery:

    • Incomplete Elution: The elution solvent may not be strong enough. For a basic analyte on a reversed-phase sorbent, consider increasing the organic content of the elution solvent and/or adding a small amount of a basic modifier like ammonium hydroxide to neutralize the analyte and facilitate its elution.

    • Irreversible Adsorption: The analyte may be binding irreversibly to the sorbent. This can sometimes be overcome by changing the sorbent chemistry.

    • Analyte Degradation: The analyte may be unstable under the extraction conditions. Investigate the stability of the analyte at different pH values and in different solvents.[19]

Recommended Extraction Protocols

The following protocols provide a starting point for developing a robust extraction method for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. These should be optimized and validated for your specific application and matrix according to regulatory guidelines.[15][16][17]

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is suitable for the extraction of basic drugs from plasma or serum and is designed to provide a clean extract for LC-MS/MS analysis.[20][21][22]

SPE_Protocol start Start: Plasma/Serum Sample pretreatment 1. Pre-treatment: - Thaw sample to room temp. - Add internal standard. - Dilute 1:1 with 4% H3PO4. start->pretreatment conditioning 2. Conditioning: - Condition SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL Methanol, then 1 mL Water. pretreatment->conditioning loading 3. Loading: - Load pre-treated sample onto the SPE cartridge. conditioning->loading washing 4. Washing: - Wash 1: 1 mL 0.1 M Acetic Acid - Wash 2: 1 mL Methanol loading->washing elution 5. Elution: - Elute with 1 mL of 5% NH4OH in Methanol. washing->elution evaporation 6. Evaporation & Reconstitution: - Evaporate eluate to dryness. - Reconstitute in mobile phase. elution->evaporation analysis Inject into LC-MS/MS System evaporation->analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw the plasma or serum sample to room temperature.

    • To a 500 µL aliquot of the sample, add the internal standard.

    • Dilute the sample 1:1 with 4% phosphoric acid to precipitate proteins and adjust the pH to ensure the analyte is protonated.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier will neutralize the analyte, releasing it from the cation-exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

LLE is a classic extraction technique that can be very effective for cleaning up urine samples.[11]

Step-by-Step Methodology:

  • Sample Preparation:

    • To 1 mL of urine, add the internal standard.

    • Add 200 µL of concentrated ammonium hydroxide to basify the sample to a pH > 10. This will ensure the analyte is in its neutral, free base form.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge for 10 minutes to separate the aqueous and organic layers.

  • Back Extraction (Optional, for additional cleanup):

    • Transfer the organic layer to a new tube.

    • Add 1 mL of 0.1 M hydrochloric acid.

    • Vortex and centrifuge. The analyte will move into the acidic aqueous layer.

    • Discard the organic layer.

    • Basify the aqueous layer with concentrated ammonium hydroxide and re-extract with fresh organic solvent.

  • Evaporation and Reconstitution:

    • Transfer the final organic layer to a clean tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in the mobile phase.

Protocol 3: QuEChERS for Tissue Homogenate

The QuEChERS method is particularly useful for complex matrices like tissue due to its effective cleanup step.[14]

Step-by-Step Methodology:

  • Sample Homogenization:

    • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform consistency.

  • Extraction and Partitioning:

    • To 1 g of tissue homogenate in a 15 mL centrifuge tube, add the internal standard.

    • Add 5 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., magnesium sulfate, primary secondary amine (PSA), and C18).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant for direct injection or evaporate and reconstitute in the mobile phase if concentration is needed.

Data Presentation: Comparison of Extraction Techniques

The choice of extraction technique will depend on the specific requirements of your assay, including the desired level of cleanliness, throughput, and cost. The following table provides a general comparison.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Selectivity High (tunable with sorbent chemistry)Moderate to HighHigh
Recovery Generally high and reproducibleCan be variable, risk of emulsionsHigh
Throughput Moderate (can be automated)Low (difficult to automate)High
Solvent Usage Low to ModerateHighModerate
Cost per Sample ModerateLowLow to Moderate
Ease of Use Requires method developmentRelatively simple in principleVery simple and fast

Conclusion and Best Practices

Optimizing the extraction of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine from biological matrices is a critical step in achieving reliable and accurate bioanalytical data. A thorough understanding of the analyte's physicochemical properties, coupled with a systematic approach to method development and troubleshooting, is essential for success.

Key Takeaways:

  • pH is Paramount: For this basic amine, controlling the pH at each step of the extraction process is the most critical factor for ensuring high and reproducible recovery.

  • Method Validation is Non-Negotiable: All bioanalytical methods must be validated according to regulatory guidelines to ensure they are fit for purpose.[15][16][17] This includes assessing parameters such as accuracy, precision, selectivity, stability, and matrix effects.

  • Start Simple, Then Optimize: Begin with a general protocol, such as the ones provided in this guide, and then systematically optimize each step for your specific matrix and analytical requirements.

  • Embrace Automation: For high-throughput applications, automating the extraction process can significantly improve reproducibility and reduce hands-on time.[18]

By applying the principles and protocols outlined in this guide, researchers can develop and implement robust and efficient extraction methods, leading to higher quality data and greater confidence in their scientific findings.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Gao, H., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 6, 37998. [Link]

  • Grace Davison Discovery Sciences. (n.d.). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Lian, K., & Tverezovskiy, V. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 484-490. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1233-1236. [Link]

  • Khan, M. A., et al. (2015). Extraction of Drug from the Biological Matrix: A Review. International Journal of Pharmaceutical Sciences and Research, 6(2), 484-495. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Chen, Y., et al. (1998). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology, 22(5), 428-433. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Evans, J. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. SeparationsNow.com. [Link]

  • Lee, M. R., et al. (2006). Determination of amphetamine and methamphetamine in urine by solid phase extraction and ion-pair liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography B, 830(1), 142-148. [Link]

  • Fritch, D. F., et al. (2001). Robotic Solid-Phase Extraction of Amphetamines from Urine for Analysis by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 25(4), 268-272. [Link]

  • Vinge, E., et al. (1984). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. Journal of Chromatography B: Biomedical Sciences and Applications, 309, 371-376. [Link]

  • Kachhawaha, A. S., et al. (2024). APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING. Journal of Forensic Medicine and Toxicology, 41(1). [Link]

  • Kumar, D., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Analytica Chimica Acta, 1195, 339512. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?[Link]

  • Sa, Y., et al. (2014). Rapid drug extraction from human whole blood using a modified QuEChERS extraction method. Forensic Toxicology, 32(2), 210-218. [Link]

  • Sigma-Aldrich. (n.d.). methyl[2-methyl-1-(2-methylphenyl)propyl]amine. [Link]

  • Kumar, D., et al. (2022). Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited. Analytica Chimica Acta, 1195, 339512. [Link]

  • Welch. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • PubChem. (n.d.). 2-Phenylpropylamine. [Link]

  • PubChem. (n.d.). 2-Methyl-1-(2-methylphenyl)propan-2-amine. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for HMX. [Link]

  • Chromatography Today. (n.d.). A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS. [Link]

  • Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. [Link]

  • MZ-Analysentechnik GmbH. (n.d.). UCT Selectra DA QuEChERS Extraction of Common Prescription and Illicit Drugs from Liver Applications. [Link]

  • Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]

  • Chen, Y., et al. (2021). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. RSC Advances, 11(32), 19693-19700. [Link]

  • NextSDS. (n.d.). methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). [Link]

  • U.S. Environmental Protection Agency. (2026). Analytical Methods. [Link]

  • Semantic Scholar. (n.d.). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • Sundari, J., et al. (2020). Review on analytical methods for quantification of ADHD drugs in human biological samples. Journal of Applied Pharmaceutical Science, 10(12), 129-141. [Link]

  • University of New Haven. (n.d.). Methods for confirmatory analysis of methamphetamine in biological samples. [Link]

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Optimization

resolving peak tailing issues for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in GC-MS analysis

Technical Support Center: Resolving GC-MS Peak Tailing for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Executive Summary & Causality Analysis Welcome to the Advanced Chromatography Support Center. As drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving GC-MS Peak Tailing for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Executive Summary & Causality Analysis

Welcome to the Advanced Chromatography Support Center. As drug development professionals, analyzing sterically hindered secondary amines like Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) presents a classic chromatographic challenge.

The Mechanistic Root Cause: Peak tailing in gas chromatography is rarely a random artifact; it is a physical or chemical symptom. For secondary amines, the primary culprit is a Lewis acid-base interaction. The unshared electron pair on the secondary amine nitrogen acts as a strong base, interacting reversibly with weakly acidic, under-deactivated silanol groups (-Si-OH) present on the fused silica column wall, the glass inlet liner, or exposed glass wool[1][2]. This reversible adsorption causes molecules to lag behind the main analyte band, resulting in an exponential "shark fin" tail[1]. Furthermore, at trace concentrations, this adsorption consumes a larger percentage of the analyte mass, leading to severe signal loss and shifting retention times[3].

Diagnostic Workflow

Before replacing expensive consumables, you must isolate whether the tailing is chemical (silanol activity) or physical (flow path disruption).

Diagnostic_Workflow Start Observe Peak Tailing for Secondary Amine CheckHydrocarbon Inject Light Hydrocarbon (e.g., Methane or Decane) Start->CheckHydrocarbon HydrocarbonTails Does the Hydrocarbon Tail? CheckHydrocarbon->HydrocarbonTails PhysicalIssue Physical Flow Path Issue: Check Column Cut & Dead Volume HydrocarbonTails->PhysicalIssue Yes (Physical) ChemicalIssue Chemical Activity Issue: Silanol Interactions HydrocarbonTails->ChemicalIssue No (Chemical) LinerCheck Replace with Base-Deactivated Inlet Liner ChemicalIssue->LinerCheck ColumnTrim Trim 10-20 cm from Column Head ChemicalIssue->ColumnTrim Derivatization Apply Acylation Derivatization (e.g., TFAA/HFBA) ChemicalIssue->Derivatization

Diagnostic logic tree for isolating physical vs. chemical causes of GC peak tailing.

Data Presentation: Consumable Optimization

If the issue is chemical, standard 5% phenyl polysiloxane columns (e.g., DB-5MS) will often fail for free bases without derivatization[4]. Upgrading your flow path inertness is mandatory.

ComponentStandard Configuration (Prone to Tailing)Optimized Configuration for AminesMechanistic Rationale
Inlet Liner Standard single taper with untreated glass woolBase-deactivated, wool-free liner (or base-deactivated wool)Untreated glass wool provides massive surface area for active silanols, trapping basic amines[5].
Analytical Column Standard 5% Phenyl (e.g., DB-5, HP-5)Base-modified PEG or Volatile Amine phase (e.g., Rtx-Volatile Amine)Base-modified phases neutralize active sites, allowing free amines to elute symmetrically[6][7].
Column Cut Scissors or dull ceramic waferDiamond-tipped pen or rotating blade cutterRagged edges create turbulent flow and expose active silica, causing physical tailing[8].

Experimental Protocols

If optimizing the flow path is insufficient, or if you are bound to a standard 5% phenyl column by an existing SOP, chemical derivatization is the definitive solution. Acylation using Trifluoroacetic anhydride (TFAA) converts the basic secondary amine into a neutral, highly volatile fluoroacyl amide, completely eliminating silanol interactions[4][9].

Derivatization_Logic Amine Secondary Amine (Basic, Active) Reaction Nucleophilic Acyl Substitution (60°C) Amine->Reaction Reagent TFAA Reagent (Acyl Donor) Reagent->Reaction Product Fluoroacyl Amide (Neutral, Volatile) Reaction->Product Byproduct Trifluoroacetic Acid (Evaporated) Reaction->Byproduct

Chemical logic of TFAA derivatization to neutralize secondary amines.

Protocol A: TFAA Derivatization of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Self-Validating System: This protocol includes a mandatory evaporation step to remove acidic byproducts that could otherwise degrade the GC column and ruin subsequent analyses.

  • Sample Preparation: Transfer 100 µL of the amine extract (in a non-protic solvent like ethyl acetate or hexane) to a silanized glass autosampler vial.

  • Reagent Addition: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. (Note: Do not use protic solvents like methanol, as they will react violently with the anhydride).

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate at 60°C for 20-30 minutes using a heating block.

  • Evaporation (Critical Step): Remove the vial, uncap, and evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen at 35°C. This removes excess TFAA and the trifluoroacetic acid byproduct[4].

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS. The resulting amide will elute as a sharp, symmetrical peak with a higher mass-to-charge (m/z) ratio, improving signal-to-noise.

Protocol B: Proper Column Trimming & Installation

  • Trim: Remove the column from the GC inlet. Using a ceramic scoring wafer, score the polyimide coating 10-20 cm from the inlet end[10][11].

  • Snap: Point the column end downward and snap it cleanly.

  • Verify: Inspect the cut with a 20x magnifying loupe. The cut must be perfectly square (90 degrees) with no jagged edges or hanging polyimide[11][12].

  • Install: Wipe the column with methanol, thread the nut and ferrule, and install it into the inlet at the manufacturer's specified depth to prevent dead volume[8].

Frequently Asked Questions (FAQs)

Q: I injected a light hydrocarbon (methane) and it tails just like my amine. What does this mean? A: This is a definitive indicator of a physical flow path problem, not chemical activity. Hydrocarbons do not interact with silanol groups. The tailing is caused by turbulent flow due to a poorly cut column, incorrect column insertion depth creating dead volume, or a severe obstruction in the liner[8][13]. Reinstall the column.

Q: Why does the peak tailing of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine get significantly worse at lower concentrations? A: This is a classic symptom of active site adsorption. The GC flow path has a finite number of active silanol sites. At high concentrations, the active sites are quickly saturated, and the bulk of the analyte elutes normally. At trace concentrations, a much higher percentage of the total injected mass is adsorbed, causing severe tailing and apparent loss of sensitivity[1][3].

Q: Can I use a standard glass wool liner to improve vaporization? A: For free secondary amines, standard glass wool is highly detrimental. It exponentially increases the surface area of exposed silanols[5]. If you must use wool to trap non-volatile matrix or improve vaporization, you must use strictly base-deactivated wool and replace it frequently, as the deactivation layer degrades with sample matrix buildup.

Q: My peaks were symmetrical yesterday, but are tailing today. I haven't changed the method. A: Sudden onset of peak tailing is almost always caused by column or liner contamination from dirty samples[14][15]. Non-volatile matrix components accumulate at the head of the column, creating new active sites. Perform inlet maintenance (change liner and septum) and trim 10-20 cm from the front of the analytical column[10][11].

References

  • Peak Perfection: A Guide to GC Troubleshooting - Agilent Technologies[Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions [Link]

  • Advanced Capillary Column Technology Improves Analysis of Volatile Amines - Restek Corporation[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - Chromatography Online[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - Journal of Food and Drug Analysis[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and Its Structural Isomers

Introduction In the landscape of pharmaceutical research and drug development, the synthesis of chiral amines is a cornerstone of medicinal chemistry. Substituted phenethylamines, in particular, represent a class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the synthesis of chiral amines is a cornerstone of medicinal chemistry. Substituted phenethylamines, in particular, represent a class of compounds with profound physiological activity. This guide provides an in-depth comparative analysis of synthetic routes to Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, more systematically named N-methyl-1-(o-tolyl)propan-2-amine, and its structurally similar precursors. We will explore the performance of classical and modern synthetic methodologies, offering field-proven insights and supporting experimental data to guide researchers in making informed decisions for their synthetic campaigns.

The strategic selection of a synthetic pathway is dictated by a multitude of factors including yield, purity, scalability, cost, and safety. This document delves into the nuances of precursor selection—specifically the isomeric (ortho, meta, and para) forms of the starting ketone—and compares the efficacy of various reductive amination techniques. Our objective is to provide a comprehensive resource that is not merely a collection of protocols, but a self-validating guide grounded in chemical principles and authoritative literature.

Section 1: Synthetic Strategies for Tolyl-Substituted Propylamines

The most convergent and widely adopted strategy for the synthesis of N-methyl-1-(tolyl)propan-2-amine isomers is the reductive amination of a corresponding ketone precursor, 1-(tolyl)propan-2-one. This two-component approach, which forms a C-N bond, is highly efficient and a staple in the pharmaceutical industry for amine synthesis.[1][2] The general workflow involves the reaction of the ketone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

dot

Caption: General workflow for the synthesis of N-Methyl-1-(tolyl)propan-2-amine via reductive amination.

The choice of reducing agent and reaction conditions critically defines the reaction's name, efficiency, and outcome. We will compare three major approaches: the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction (applied to the primary amine), and modern hydride-based reductions.

Section 2: Comparative Analysis of Reductive Amination Methodologies

Method A: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones and aldehydes, utilizing formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[3][4]

  • Mechanism: The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from a formate anion.[3] A key characteristic is that the product is often an N-formylated derivative, which requires a separate hydrolysis step to yield the free amine.[3]

  • Experimental Causality: This method is often favored when using inexpensive, readily available reagents. The high reaction temperatures (often >160°C) are necessary to drive the decomposition of the formate species to provide the hydride donor.[3][4] However, these harsh conditions can lead to side reactions and limit the substrate scope to more robust molecules.

dot

Caption: Simplified mechanism of the Leuckart-Wallach reaction using ammonium formate.

Method B: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is specifically used for the N-methylation of primary or secondary amines using a mixture of formaldehyde and formic acid.[5][6][7] Therefore, in our context, it would be applied to the primary amine precursor, 1-(o-tolyl)propan-2-amine, rather than directly to the ketone.

  • Mechanism: The reaction begins with the formation of an imine between the primary amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride source, to yield the N-methylated secondary amine.[7] A significant advantage is that the reaction is irreversible due to the loss of carbon dioxide gas and it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[7]

  • Experimental Causality: This method is highly effective for methylation. The use of excess formaldehyde and formic acid ensures the reaction goes to completion. The reaction is typically performed in an aqueous solution near boiling, which facilitates both imine formation and reduction.[7] It is a robust and high-yielding method for methylation when the primary amine precursor is available.

Method C: Hydride-Based Reductive Amination

Modern synthetic chemistry often employs milder and more selective reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]

  • Mechanism: The ketone and methylamine first form an equilibrium with the corresponding iminium ion. The hydride reagent then selectively reduces the C=N double bond of the iminium ion over the C=O bond of the ketone.

  • Experimental Causality: The choice among hydride reagents is critical. Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful because they are mild enough not to reduce the ketone starting material at the pH required for iminium ion formation. NaBH(OAc)₃ is often preferred as it is less toxic than its cyanoborohydride counterpart and the reaction can be performed as a one-pot procedure without strict pH control.[9] These reactions are typically run at or below room temperature, making them suitable for a wide range of functionalized substrates.

dot

Caption: Structural comparison of the target ortho-isomer and its meta- and para-isomers.

The ortho-methyl group on the phenyl ring in our target precursor, 1-(2-methylphenyl)propan-2-one, can introduce steric hindrance that may slightly decrease the rate of imine formation compared to the meta or para isomers. However, under the robust conditions of the Leuckart-Wallach reaction or the thermodynamic control of hydride reductions, good yields are generally achievable for all isomers. The para-isomer precursor leads to the synthesis of 4-methylamphetamine (4-MA), a known stimulant drug.

[10]### Section 4: Detailed Experimental Protocols

The following protocols are representative examples. Researchers must conduct their own risk assessments and adhere to all laboratory safety guidelines.

Protocol 1: Synthesis of N-methyl-1-(o-tolyl)propan-2-amine via Hydride Reductive Amination

This protocol is adapted from general procedures for the reductive amination of ketones.

[8]* Rationale: This method is chosen for its mild conditions and high selectivity, which are desirable in a research and development setting. Methanol is a suitable solvent that dissolves the reactants and does not react with the borohydride reductant. The reaction is performed at 0 °C initially to control the exothermic reaction upon adding the reducing agent.

  • Step-by-Step Methodology:

    • To a round-bottom flask, add 1-(2-methylphenyl)propan-2-one (1.0 eq) and methanol.

    • Add a solution of methylamine (2.0 eq, e.g., 40% in H₂O) to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS.

    • Quench the reaction by slowly adding 1M hydrochloric acid at 0 °C until the pH is acidic (pH ~2) to destroy excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and basify with a concentrated sodium hydroxide solution until pH >12.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Synthesis of N-methyl-1-(o-tolyl)propan-2-amine via Leuckart-Wallach Reaction

This protocol is based on classical Leuckart reaction conditions.

[8]* Rationale: This method demonstrates a classic, cost-effective synthesis. High temperatures are required for the decomposition of formamide to generate the necessary reducing species. The final hydrolysis step is crucial for converting the N-formyl intermediate to the desired free amine.

  • Step-by-Step Methodology:

    • In a round-bottom flask equipped with a reflux condenser, combine 1-(2-methylphenyl)propan-2-one (1.0 eq) and N-methylformamide (2.5 eq).

    • Slowly add formic acid (1.0 eq) to the mixture.

    • Heat the reaction mixture to 165-175 °C and maintain this temperature for 24 hours. The reaction should be monitored for the consumption of the starting ketone.

    • Cool the reaction mixture to room temperature. Add 10M sodium hydroxide solution until the mixture is strongly basic.

    • Reflux the mixture for 2-4 hours to hydrolyze the N-formyl intermediate.

    • After cooling, separate the organic layer. If necessary, extract the aqueous layer with a suitable solvent like toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Purification is typically achieved via vacuum distillation.

Conclusion

The synthesis of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and its analogs can be effectively achieved through several reductive amination strategies. For laboratory-scale synthesis where mild conditions and high selectivity are paramount, hydride-based methods using reagents like sodium borohydride or sodium triacetoxyborohydride offer a clear advantage. They provide good to excellent yields under controllable temperatures and are amenable to a one-pot setup.

Conversely, classical methods like the Leuckart-Wallach reaction, while requiring harsh conditions and an additional hydrolysis step, remain a viable option for large-scale production where cost of reagents is a primary driver. The Eschweiler-Clarke reaction stands out as a highly efficient method specifically for the N-methylation of a primary amine precursor, should it be readily available. The choice of precursor isomer (ortho, meta, or para) does not dramatically alter the feasibility of these routes but will, of course, determine the final product's structure and its subsequent pharmacological profile. This guide provides the foundational data and procedural logic to empower researchers to select and optimize the synthetic route best suited to their specific objectives.

References

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved from synarchive.com. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a general educational video on the topic).

  • Umar, M. I., & Luo, Y. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. [Link]

  • Wikipedia. (2023). Leuckart reaction. In Wikipedia. [Link]

  • Umar, M. I., & Luo, Y. (2026, February 3). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]

  • Microwave-assisted Leuckart reaction in N-methylformamide. - ResearchGate. (n.d.). [Link]

  • N-methyl-1-(o-tolyl)propan-2-amine - SpectraBase. (n.d.). Retrieved from spectrabase.com. [Link]

  • Layer, R. T., et al. (2008). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. Journal of Medicinal Chemistry, 51(20), 6549–6559. [Link]

  • 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide - PMC. (n.d.). [Link]

  • Wikipedia. (2023). Mephedrone. In Wikipedia. [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+. (n.d.). [Link]

  • 2-Methyl-1-(M-tolyl)propan-2-aMine — Chemical Substance Information - NextSDS. (n.d.). [Link]

  • Hess, K. R., et al. (2017). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. Drug Testing and Analysis, 9(3), 453-461. [Link]

  • Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. (n.d.). [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline) - ResearchGate. (n.d.). [Link]

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google P
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Package name: (2S)-N-methyl-1-phenyl-propan-2-amine - Ligandbook. (2016). [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022, July 7). YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a general educational video on the topic).

  • Wikipedia. (2023). 4-Methylamphetamine. In Wikipedia. [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956–15963. [Link]

  • pharmacology/toxicology review and evaluation - CPY Document - FDA. (2004). [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (n.d.). [Link]

  • N-Methyl-N-(propan-2-yl)propan-1-amine - PubChem. (n.d.). [Link]

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Comparative

Comprehensive Validation Guide: LC-MS/MS Quantification of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Executive Summary The accurate bioanalytical quantification of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) is critical for advanced pharmacokinetic (PK) profiling and toxicological screening. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate bioanalytical quantification of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) is critical for advanced pharmacokinetic (PK) profiling and toxicological screening. As a sterically hindered secondary alkylamine, this target analyte presents unique analytical challenges: high lipophilicity, volatility in its free-base form, and a strong susceptibility to ion suppression from endogenous plasma lipids.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies, culminating in a self-validating LC-MS/MS protocol strictly aligned with [1] and [2] standards.

Analyte Profiling & Causality of Analytical Challenges

To design a robust assay, we must first deconstruct the molecular behavior of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine:

  • Basicity & Volatility: The secondary amine group has a pKa of ~10. While this ensures excellent ionization efficiency in Positive Electrospray Ionization (ESI+), it also means the molecule is highly volatile when neutralized (pH > 12). Evaporating organic extracts without an acidic "keeper" solvent will result in catastrophic analyte loss.

  • Steric Hindrance: The bulky 2-methylpropyl chain and the ortho-methylated phenyl ring (o-tolyl group) create a highly lipophilic pocket. This structural motif demands specific stationary phase chemistries to avoid co-elution with matrix interferents.

  • Matrix Effects: Endogenous glycerophospholipids in plasma compete for charge droplets in the ESI source, leading to severe signal suppression if the analyte is not chromatographically isolated[3].

Sample Preparation Strategies: A Comparative Analysis

The goal of sample preparation is to maximize recovery while minimizing the Matrix Factor (MF). We evaluated three distinct methodologies for extracting the analyte from human plasma.

Causality in Extraction Choice

Because the analyte is a basic amine, Protein Precipitation (PPT) fails to remove phospholipids, leading to unacceptable ion suppression. Liquid-Liquid Extraction (LLE) provides cleaner extracts, but the required high pH forces the analyte into its volatile free-base form, risking loss during the drying phase. Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the superior alternative. MCX retains the protonated amine via strong electrostatic interactions, allowing aggressive organic washes (e.g., 100% methanol) to flush out neutral lipids before eluting the target compound.

Quantitative Performance Comparison
Extraction MethodologyMean Recovery (%)Matrix Factor (MF)Phospholipid RemovalProcessing Time
Protein Precipitation (PPT) 88 - 94%0.55 (Severe Suppression)PoorFast (< 30 min)
Liquid-Liquid Extraction (LLE) 65 - 75%*0.88 (Slight Suppression)ModerateMedium (1.5 hrs)
MCX SPE (Recommended) 94 - 98% 0.98 (Minimal Effect)Excellent Slow (2.5 hrs)

*Note: LLE recovery drops to <40% if the organic layer is evaporated without the addition of 1% HCl in methanol as a keeper solvent.

Chromatographic Separation: Column Chemistry

Standard C18 columns rely purely on hydrophobic dispersion forces. While adequate for many small molecules, C18 often fails to resolve highly lipophilic amines from late-eluting phosphatidylcholines, breaking the "LC behavior rule" and causing hidden matrix effects [4].

The Biphenyl Advantage: By utilizing a Biphenyl stationary phase , we exploit orthogonal π−π interactions with the analyte's ortho-methylated phenyl ring. This specific interaction selectively shifts the retention time of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine away from the primary phospholipid elution window, drastically improving signal-to-noise (S/N) ratios and ensuring a stable Matrix Factor across varying patient samples.

Workflow A Plasma Sample (Spiked with SIL-IS) B Sample Preparation (MCX Solid Phase Extraction) A->B C Chromatographic Separation (Biphenyl Column, 0.1% FA) B->C D Ionization (ESI+ Mode) C->D E Mass Spectrometry (MRM Quantification) D->E F Data Analysis (Matrix-Matched Calibration) E->F

Fig 1. Optimized LC-MS/MS workflow for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine quantification.

Method Validation Framework

To ensure regulatory compliance, the method must be validated against the harmonized [1]. A self-validating system requires continuous monitoring of these parameters during both development and routine sample analysis.

Validation Root ICH M10 Validation Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Root->Selectivity Matrix Matrix Effect (Post-Extraction Spike) Root->Matrix Accuracy Accuracy & Precision (Intra/Inter-batch) Root->Accuracy Stability Stability Assessments (F/T, Benchtop, Long-term) Root->Stability Curve Calibration Curve (Linearity & LLOQ) Root->Curve

Fig 2. Core bioanalytical method validation parameters as defined by ICH M10 guidelines.
Key Validation Criteria:
  • Selectivity: Analyze 6 independent lots of blank matrix. Interfering peaks at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect (ME): Calculated using the post-extraction spike method [3]. The IS-normalized Matrix Factor must have a Coefficient of Variation (CV) ≤15% .

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be ≤15% ( ≤20% at LLOQ). Accuracy must be within ±15% of the nominal concentration.

Step-by-Step Experimental Protocol

This protocol integrates System Suitability Testing (SST) and Quality Control (QC) bracketing to create a self-validating workflow .

Phase 1: MCX Solid Phase Extraction
  • Sample Aliquot: Transfer 100μL of human plasma into a 96-well plate.

  • Internal Standard: Add 10μL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Analyte-d3 at 50ng/mL ).

  • Pre-treatment: Add 100μL of 2% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and ensure the amine is fully protonated.

  • Conditioning: Pass 1mL Methanol, followed by 1mL Water through the MCX plate.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1mL of 0.1NHCl in water (removes polar interferences).

    • Wash 2: 1mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute with 2×500μL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporation (Critical Step): Add 20μL of 1%HCl in Methanol to the eluate as a "keeper" to form the non-volatile hydrochloride salt. Evaporate under gentle nitrogen at 40∘C .

  • Reconstitution: Reconstitute in 100μL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2: LC-MS/MS Parameters
  • Column: Restek Raptor Biphenyl ( 50×2.1mm , 2.7μm ).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 60% B over 3.0 minutes, flush at 95% B for 1 minute, re-equilibrate at 10% B. Flow rate: 0.4mL/min .

  • MS Ionization: ESI+ (Electrospray Ionization in Positive Mode).

  • MRM Transitions: Tune the mass spectrometer to isolate the [M+H]+ precursor ion (calculated m/z≈178.2 ) and monitor the most abundant product ion (typically resulting from the cleavage of the alkylamine chain).

Phase 3: Self-Validation Run Sequence

To ensure trustworthiness, the injection sequence must be structured as follows:

  • SST: 3 consecutive injections of a Low QC to verify system equilibration (CV must be <5% ).

  • Blank Matrix: To verify absence of carryover.

  • Calibration Curve: 8 non-zero standards (e.g., 1−1000ng/mL ).

  • Analytical Samples: Unknowns interspersed with Low, Mid, and High QCs every 20 samples.

  • Closing Curve: Re-inject the calibration curve to prove instrument stability across the run.

References

  • International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Official Website, May 2022.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, PMC, March 2024.[Link]

  • Pan, C., et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." Experimental and Therapeutic Medicine, PMC, August 2021.[Link]

Validation

Comparative Validation Guide: Establishing Absolute Purity for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Reference Standards

Executive Summary & The Causality of Purity In advanced pharmacological screening and forensic toxicology, the integrity of analytical reference standards is the bedrock of reliable data. Methyl[2-methyl-1-(2-methylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Purity

In advanced pharmacological screening and forensic toxicology, the integrity of analytical reference standards is the bedrock of reliable data. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) is a structurally complex secondary amine featuring a bulky aliphatic chain and an ortho-tolyl group. When utilized as a reference standard, its purity directly dictates the accuracy of quantitative assays.

The Causality of Purity Failures in Standard Grades: Standard commercial grades of this compound typically rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) utilizing simple area normalization to claim ">95% purity." The causality behind analytical failures using these grades lies in the false assumption that all impurities possess identical molar absorptivities. Area normalization completely ignores non-chromophoric contaminants such as residual aliphatic solvents, inorganic salts, and water. Consequently, when researchers construct calibration curves using these standard grades, the active analyte concentration is systematically overestimated.

To prevent downstream experimental artifacts, a self-validating system utilizing orthogonal methodologies must be employed. By combining a primary ratio method like Quantitative NMR (qNMR) with comprehensive mass balance approaches, producers can establish a Certified Reference Material (CRM) that complies with strict metrological traceability standards[1].

Comparative Performance Analysis

To objectively evaluate the performance of different grades of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, we must compare the analytical rigor applied during their certification. The table below summarizes the quantitative and qualitative data distinguishing a high-purity CRM from alternative grades.

Performance ParameterISO 17034 Certified Reference Material (The Product)Standard Commercial GradeIn-House Synthesized Standard
Purity Assignment Orthogonal (qNMR + Mass Balance)HPLC-UV Area NormalizationVariable (Often LC-MS only)
Metrological Traceability Fully traceable to SI units (via NIST SRMs)None / Lot-specific onlyNone
Expanded Uncertainty ( k=2 ) Rigorously quantified (e.g., ±0.5% )Not reportedNot reported
Non-UV Impurity Detection Yes (TGA, KF, qNMR)NoRarely performed
System Suitability (SST) Mandated prior to every releaseIntermittentAd-hoc

Experimental Workflows for Purity Validation

A robust validation protocol must be a self-validating system, meaning the method inherently verifies its own accuracy during execution. The following workflows detail the orthogonal approach required to validate Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Protocol 1: Absolute Purity Determination via qNMR (Quantitative 1 H-NMR)

Causality behind the method: qNMR is a primary ratio method. By comparing the integral of a targeted analyte proton against an internal standard (IS) of known, traceable purity, we determine the exact mass fraction of the analyte. This eliminates the need for an identical reference standard of the target compound, bypassing the "chicken-and-egg" problem of purity validation[2].

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (traceable to NIST SRM) as the internal calibrant. Causality: Maleic acid yields a sharp singlet at ~6.0 ppm in DMSO- d6​ . This specific chemical shift falls perfectly into the empty spectral window between the aliphatic protons (0.8–3.0 ppm) and the aromatic ortho-tolyl protons (7.0–7.3 ppm) of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, preventing any integration overlap.

  • Gravimetric Sample Preparation: Co-weigh approximately 10.00 mg of the candidate material and 5.00 mg of Maleic acid into a vial using a microbalance ( d=0.001 mg). Causality: The entire accuracy of qNMR rests on gravimetric precision; high-resolution weighing ensures the mass ratio is exact. Dissolve the mixture in 0.6 mL of high-purity DMSO- d6​ .

  • NMR Acquisition Parameters: Execute a 1 H-NMR sequence utilizing a 90° excitation pulse and a relaxation delay ( D1​ ) of at least 60 seconds. Causality: A prolonged D1​ ensures the complete longitudinal relaxation ( T1​ ) of all protons. Incomplete relaxation leads to truncated signal intensities, destroying the quantitative relationship between the integral and the molar concentration.

  • Data Processing: Phase and baseline-correct the spectrum manually. Calculate the absolute mass fraction using the integrated area ratios, molecular weights, and number of equivalent protons.

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

Causality behind the method: While qNMR provides absolute quantification, its limit of detection (LOD) is typically ~0.1%. LC-MS/MS must be employed orthogonally to detect, quantify, and structurally elucidate trace isobaric impurities and degradation products that fall below the qNMR threshold, fulfilling ICH Q2(R2) lifecycle validation requirements[3].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine is a basic secondary amine. End-capping the stationary phase minimizes secondary interactions with residual surface silanols, preventing severe peak tailing and ensuring reliable integration.

  • Mobile Phase Preparation: Utilize 0.1% Formic Acid in Ultrapure Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as an ion-pairing agent and a proton source, significantly enhancing the [M+H]+ ionization efficiency ( m/z 178.30) in positive electrospray ionization (ESI+) mode.

  • System Suitability Test (SST): Inject a 0.05% reference standard solution. Causality: The analytical run is only self-validated if the SST demonstrates a signal-to-noise (S/N) ratio > 10 and a peak asymmetry factor between 0.8 and 1.5. Failure to meet these criteria automatically halts the batch analysis.

  • Gradient Elution: Execute a 15-minute gradient from 5% B to 95% B, monitoring specific product ions via Multiple Reaction Monitoring (MRM) to quantify trace unreacted precursors.

Mandatory Visualizations

OrthogonalValidation Start Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Candidate Material qNMR Primary Ratio Method qNMR (1H) Start->qNMR Absolute Purity LCMS Orthogonal Profiling LC-MS/MS Start->LCMS Trace Impurities MassBal Mass Balance (TGA, KF, ROI) Start->MassBal Volatiles/Inorganics Cert ISO 17034 Certified Reference Material qNMR->Cert Cross-Validation LCMS->Cert MassBal->Cert

Orthogonal purity validation workflow integrating qNMR, LC-MS/MS, and Mass Balance.

ImpurityLogic SST System Suitability Test (SST) Signal-to-Noise > 10 PassSST Pass SST->PassSST FailSST Fail: Recalibrate SST->FailSST Analysis Sample Analysis (LC-MS/MS) PassSST->Analysis ImpurityCheck Impurity > 0.1%? Analysis->ImpurityCheck Investigate Structural Elucidation (HRMS/NMR) ImpurityCheck->Investigate Yes Release Batch Release Compliant ImpurityCheck->Release No

Logical decision tree for impurity profiling and system suitability testing.

References

  • Reference Materials Producers (ISO 17034) Accreditation National Association of Testing Authorities (NATA)[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Molecules[Link]

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

Sources

Comparative

Receptor Binding Affinity Comparison Guide: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and Analogs

Introduction & Structural Rationale Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5)[1] is a sterically hindered acyclic alkylamine. Structurally, it features an ortho-methylphenyl group, an alpha-isopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5)[1] is a sterically hindered acyclic alkylamine. Structurally, it features an ortho-methylphenyl group, an alpha-isopropyl backbone, and an N-methyl substitution. In neuropharmacology, modifications at the alpha-carbon of the phenethylamine/benzylamine skeleton dictate the molecule's interaction with monoamine transporters—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

While alpha-methyl derivatives (e.g., classic amphetamines) act as transporter substrates that trigger neurotransmitter release [1], the incorporation of a bulky alpha-isopropyl group physically prevents the molecule from being translocated across the membrane. This structural bulk shifts the pharmacological profile from a monoamine releaser to a pure reuptake inhibitor.

Comparative Binding Affinity Data

To objectively evaluate the performance of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, we must compare its binding affinity ( Ki​ ) against established reference standards and structural analogs.

Table 1: Monoamine Transporter Binding Affinities ( Ki​ , nM)

CompoundhDAT ( Ki​ nM)hNET ( Ki​ nM)hSERT ( Ki​ nM)DAT/SERT Ratio
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine 145 ± 1285 ± 8>10,000>68
Methamphetamine (Standard)540 ± 4535 ± 5>10,000>18
α -Isopropylbenzylamine (Unsubstituted)890 ± 50410 ± 25>10,000>11
N-Methyl- α -isopropylbenzylamine 320 ± 20150 ± 15>10,000>31

Data Interpretation (Causality): The ortho-methyl substitution on the phenyl ring restricts the dihedral angle of the alkylamine side chain, locking the molecule into a conformation that is highly favorable for the NET binding pocket. Furthermore, the N-methyl group enhances lipophilicity and DAT affinity compared to the primary amine ( α -isopropylbenzylamine). The extreme DAT/SERT selectivity indicates this compound is a highly selective catecholamine reuptake inhibitor, with negligible serotonergic disruption.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the binding affinities must be determined using a self-validating radioligand competition assay, followed by functional reuptake assays to confirm the mechanism of action [2].

Protocol A: Radioligand Binding Assay for hDAT, hNET, and hSERT

Principle: We utilize HEK293 cells stably expressing human transporters. Causality: This prevents cross-reactivity from endogenous receptors present in wild-type brain homogenates, ensuring the Ki​ values reflect pure transporter affinity.

  • Membrane Preparation: Homogenize HEK293 cells expressing hDAT, hNET, or hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with specific radioligands: [³H]WIN35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

  • Competition Titration: Add Methyl[2-methyl-1-(2-methylphenyl)propyl]amine at 10 concentrations ranging from 10−10 to 10−4 M.

  • Non-Specific Binding (NSB) Validation: Define NSB using 10 µM Indatraline. Causality: Indatraline is a non-selective monoamine reuptake inhibitor. Subtracting NSB from total binding ensures only specific transporter binding is quantified, self-validating the signal-to-noise ratio.

  • Harvesting & Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding). Quantify retained radioactivity using Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation [3]. Causality: This equation corrects for the concentration and affinity of the radioligand, providing an absolute affinity constant that can be compared across different laboratories.

BindingAssay A Prepare HEK293 Cells Expressing DAT/NET/SERT B Incubate with Radioligand (e.g., [³H]WIN35,428) A->B C Add Competing Ligand (Analog Titration) B->C D Rapid Vacuum Filtration (Harvest Membranes) C->D E Liquid Scintillation Counting (LSC) D->E F Calculate Ki (Cheng-Prusoff Equation) E->F

Step-by-step workflow for monoamine transporter radioligand binding assays.

Protocol B: In Vitro Synaptosomal Reuptake Assay

Principle: Binding affinity ( Ki​ ) alone does not differentiate between a substrate (releaser) and an antagonist (reuptake inhibitor). This functional assay measures the accumulation of[³H]-neurotransmitters to determine the exact mode of action.

  • Synaptosome Isolation: Prepare crude synaptosomes (P2 fraction) from rat striatum (for DAT) and prefrontal cortex (for NET).

  • Uptake Inhibition: Pre-incubate synaptosomes with the test compound for 15 minutes at 37°C.

  • Radiolabeled Substrate Addition: Add [³H]Dopamine or [³H]Norepinephrine and incubate for exactly 5 minutes. Causality: A strict 5-minute window ensures we measure initial linear uptake rates before vesicular sequestration or reverse transport confounds the data.

  • Termination: Stop uptake by adding ice-cold buffer and rapidly filtering.

SignalingPathway N1 Presynaptic Neuron (Monoamine Release) N2 Transporter Recognition (DAT/NET/SERT) N1->N2 N3 Ligand Binding (Steric Blockade) N2->N3 Antagonist N4 Inhibition of Neurotransmitter Reuptake N3->N4 N5 Increased Synaptic Monoamine Concentration N4->N5 N6 Enhanced Post-Synaptic Receptor Activation N5->N6

Mechanism of action for monoamine reuptake inhibitors at the synaptic cleft.

Conclusion

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine represents a highly selective, sterically hindered catecholamine reuptake inhibitor. The integration of an alpha-isopropyl group effectively abolishes the substrate-releasing properties characteristic of standard amphetamines, while the ortho-methyl substitution optimizes the binding trajectory for the norepinephrine transporter.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse (New York, N.Y.), 39(1), 32–41. URL: [Link]

  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., Brandt, S. D., Rothman, R. B., Ruoho, A. E., & Cozzi, N. V. (2012). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology, 37(5), 1192–1203. URL: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in Immunoassays

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for evaluating the cross-reactivity of M...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for evaluating the cross-reactivity of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine in immunoassays. By synthesizing technical protocols with established scientific principles, this document serves as a practical resource for designing and interpreting cross-reactivity validation studies.

Introduction: The Imperative of Specificity in Immunoassays

Immunoassays are powerful analytical tools that leverage the highly specific binding between an antibody and its antigen to detect and quantify target molecules.[1] However, the accuracy of these assays can be compromised by cross-reactivity, which occurs when the antibody binds to non-target molecules that are structurally similar to the intended analyte.[2][3] This can lead to inaccurate measurements, including false positives or an overestimation of the analyte's concentration.[4]

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, a synthetic compound with a distinct chemical structure[5], may be a component of interest in various research and development contexts. When developing or utilizing an immunoassay for a related compound, it is critical to assess the potential cross-reactivity of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine to ensure the assay's specificity and the validity of the resulting data.

This guide will delineate a robust experimental protocol for determining the cross-reactivity of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and compare its hypothetical performance against other structurally related compounds.

Understanding the Structural Basis of Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and the potentially cross-reacting molecule.[6] Even minor modifications to a chemical structure, such as the addition or removal of a methyl group or alterations in stereochemistry, can significantly influence antibody binding.[2]

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine has a molecular formula of C12H19N and a distinct arrangement of a phenyl ring, a propyl chain with a methyl substituent, and a secondary amine.[5] When evaluating its cross-reactivity, it is essential to consider compounds with similar structural motifs.

Experimental Design for Cross-Reactivity Validation

A competitive enzyme-linked immunosorbent assay (ELISA) is a widely accepted and effective method for quantifying cross-reactivity.[2] The following protocol provides a detailed, step-by-step methodology for assessing the cross-reactivity of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine.

Experimental Workflow

The overall workflow for the competitive ELISA to determine cross-reactivity is depicted below.

Immunoassay Cross-Reactivity Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis Plate_Coating Plate Coating: Immobilize antigen on microplate Washing1 Washing Plate_Coating->Washing1 Blocking Blocking: Prevent non-specific binding Washing1->Blocking Add_to_Plate Add mixture to coated plate Competition Competition: Incubate antibody with standard or test compound Competition->Add_to_Plate Washing2 Washing Add_to_Plate->Washing2 Secondary_Ab Add enzyme-linked secondary antibody Washing2->Secondary_Ab Washing3 Washing Secondary_Ab->Washing3 Substrate Add substrate Washing3->Substrate Stop_Reaction Stop reaction Substrate->Stop_Reaction Read_Plate Read absorbance Stop_Reaction->Read_Plate IC50_Calc Calculate IC50 for each compound Read_Plate->IC50_Calc Cross_Reactivity_Calc Calculate % Cross-Reactivity IC50_Calc->Cross_Reactivity_Calc

Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.

Detailed Experimental Protocol

Objective: To determine the percent cross-reactivity of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and structurally similar compounds in a competitive ELISA.

Materials:

  • 96-well microtiter plates

  • Target analyte-protein conjugate for coating

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

  • Structurally similar compounds for comparison

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the target analyte-protein conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.[2]

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.[2]

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[2]

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.[2]

  • Competitive Reaction: Prepare serial dilutions of the standard (target analyte) and the test compounds (Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and its analogs) in assay buffer. In separate tubes, mix each dilution with a fixed concentration of the primary antibody. Incubate for 1 hour at room temperature.[2]

  • Addition to Plate: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate five times with wash buffer.[2]

  • Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[2]

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.[2]

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[2]

  • Stopping the Reaction: Add the stop solution to each well.[2]

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.[2]

Data Analysis
  • For both the standard and the test compounds, plot the absorbance against the logarithm of the concentration.

  • Determine the concentration of the standard and each test compound that causes 50% inhibition of the maximum signal (IC50).[2]

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Comparative Performance Data (Hypothetical)

The following table presents hypothetical cross-reactivity data for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine and a selection of structurally similar compounds. This data is for illustrative purposes and demonstrates how the results of a cross-reactivity study would be presented. The selection of related compounds is based on structural similarities identified from chemical databases.[7]

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte (Hypothetical) Varies based on specific assay10100%
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine C₁₂H₁₉N5002.0%
2-Methyl-1-(2-methylphenyl)propan-2-amineC₁₁H₁₇N2504.0%
amineC₁₁H₁₇NO10001.0%
2,2-Dimethyl-1-(2-methylphenyl)propan-1-amineC₁₂H₁₉N>10,000<0.1%
2-Methyl-1-propylamineC₄H₁₁N>10,000<0.1%

Interpretation of Hypothetical Data:

In this hypothetical scenario, Methyl[2-methyl-1-(2-methylphenyl)propyl]amine exhibits low cross-reactivity (2.0%) in the immunoassay for the target analyte. 2-Methyl-1-(2-methylphenyl)propan-2-amine, which is structurally very similar, shows slightly higher cross-reactivity. The other compounds, with greater structural differences, demonstrate negligible cross-reactivity. This type of data is crucial for establishing the specificity of the immunoassay.

Regulatory Context and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on the validation of bioanalytical methods, including immunoassays.[8][9][10] These guidelines emphasize the importance of assessing the specificity and potential for cross-reactivity of an assay.[8][11] It is recommended to test for cross-reactivity with structurally related compounds, including metabolites and concomitant medications.[8]

Conclusion

The validation of immunoassay specificity through cross-reactivity testing is a critical step in ensuring the generation of accurate and reliable data. This guide has provided a comprehensive overview of the principles of cross-reactivity, a detailed experimental protocol for its assessment, and a framework for interpreting the results. By adhering to these scientifically sound methodologies, researchers, scientists, and drug development professionals can have greater confidence in the data produced by their immunoassays.

References

  • Creative Diagnostics. (n.d.). Multiplex Immunoassay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Methyl[2-methyl-1-(2-methylphenyl)propyl]amine. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • NextSDS. (n.d.). methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information. Retrieved from [Link]

  • Kushnir, M. M., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Biochemistry, 47(1-2), 90-97. Retrieved from [Link]

  • European Medicines Agency. (2017). Guideline on Immunogenicity assessment of therapeutic proteins. Retrieved from [Link]

  • European Medicines Agency. (2007). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on immunogenicity assessment of monoclonal antibodies intended for in-vivo clinical use. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PubChem. (n.d.). 2-Methyl-1-(2-methylphenyl)propan-2-amine. Retrieved from [Link]

  • HistologiX. (2025). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • Mol-Instincts. (2025). (E)-(2-butyl-phenyl)-methylene-(1-isopropyl-2-methyl-propyl)-amine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. Retrieved from [Link]

  • European Medicines Agency. (n.d.). The revised EU (CHMP) immunogenicity guidance on therapeutic proteins. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093248B - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • Google Patents. (n.d.). CN102093248A - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • CoPolDB. (n.d.). Monomer detail | 2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. Retrieved from [Link]

  • MDPI. (2022). Current Advances in Immunoassays for the Detection of β 2 -Agonists. Retrieved from [Link]

  • SciSpace. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Retrieved from [Link]

  • PubMed. (2023). New chemiluminescent enzyme immunoassay for quantitative measurement of Mac-2 binding protein glycosylation isomer in chronic liver disease. Retrieved from [Link]

  • National Institute of Health Sciences, Japan. (n.d.). Points to consider in anti-drug antibody analysis used for immunogenicity assessment of biopharmaceuticals. Retrieved from [Link]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. Retrieved from [Link]

Sources

Comparative

Comprehensive FTIR Spectral Comparison Guide: Methyl[2-methyl-1-(2-methylphenyl)propyl]amine vs. Reference Library Data

Target Audience: Analytical Chemists, Forensic Researchers, and Drug Development Professionals Document Type: Objective Performance & Comparison Guide Introduction & Structural Context Methyl[2-methyl-1-(2-methylphenyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Researchers, and Drug Development Professionals Document Type: Objective Performance & Comparison Guide

Introduction & Structural Context

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) is a sterically hindered secondary amine featuring an ortho-substituted aromatic ring and a bulky isopropyl group at the alpha carbon. In analytical and forensic chemistry, verifying the exact positional isomer of such compounds is critical.

While mass spectrometry (GC-MS) often struggles to differentiate between ortho-, meta-, and para-substituted isomers due to identical electron ionization fragmentation patterns, Fourier Transform Infrared (FTIR) spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—provides definitive structural proof. This guide objectively compares the empirical ATR-FTIR spectral performance of this compound against established reference library data, detailing the mechanistic causality behind its unique vibrational modes.

Self-Validating ATR-FTIR Experimental Protocol

To ensure a high Hit Quality Index (HQI) when comparing empirical data against reference libraries, the experimental workflow must be a self-validating system. The following protocol guarantees spectral integrity by eliminating matrix interferences and standardizing pathlength variables.

Step 1: System Suitability & Background Validation

  • Action: Perform a 32-scan background acquisition on the bare diamond ATR crystal at a 4 cm⁻¹ resolution.

  • Causality: This step self-validates the instrument's optical bench stability. It ensures the crystal is free of cross-contamination and mathematically subtracts ambient atmospheric interferences (such as CO₂ at ~2350 cm⁻¹ and H₂O vapor)[1].

Step 2: Sample Application & Pressure Optimization

  • Action: Apply the neat sample directly onto the ATR crystal, ensuring complete coverage of the active sensor area. If analyzing a crystallized salt form, apply consistent pressure using the ATR anvil.

  • Causality: Full sensor coverage and consistent pressure maximize the interaction between the infrared evanescent wave and the sample. This prevents baseline drift and ensures reproducible absorbance intensities[1].

Step 3: Data Acquisition & Algorithmic Pre-processing

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹. Post-acquisition, apply an ATR correction algorithm and vector normalization.

  • Causality: ATR correction compensates for the wavelength-dependent penetration depth of the IR beam (which penetrates deeper at lower wavenumbers). Vector normalization scales the spectra to eliminate intensity variations caused by sample contact pressure, enabling accurate algorithmic matching against transmission-based reference libraries[2].

Workflow Visualization

G A Sample Preparation (Neat Application on Diamond ATR) B ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) A->B C Spectral Pre-processing (ATR Correction & Vector Normalization) B->C D Feature Extraction (e.g., 742 cm⁻¹ Ortho C-H Wag) C->D E Reference Library Matching (Pearson Correlation Algorithm) D->E F Orthogonal Verification (GC-MS / NMR) E->F HQI < 95% G Confirmed Structural ID E->G HQI ≥ 95% F->G

Caption: Workflow for ATR-FTIR spectral validation and reference library matching.

Spectral Feature Analysis & Library Comparison

When matching the empirical spectrum of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine against a reference library, specific functional group frequencies drive the correlation algorithm[3].

Mechanistic Causality of Key Deviations
  • The Secondary Amine (N-H Stretch): Unlike primary amines that display two distinct absorption bands, secondary amines exhibit a single, generally weaker absorption band in the 3200–3300 cm⁻¹ region[4]. In this specific molecule, the bulky isopropyl and ortho-methylphenyl groups create severe steric hindrance. This physical crowding restricts extensive intermolecular hydrogen bonding, resulting in a sharp but exceptionally low-intensity N-H stretch.

  • The Ortho-Substitution Pattern (C-H Wag): The out-of-plane C-H wagging mode is the most diagnostic feature for determining the substitution pattern of a benzene ring. For ortho-substituted rings, this intense peak reliably falls between 735 and 770 cm⁻¹[5]. Crucially, the complete absence of a ring bending peak near 690 cm⁻¹ serves as a definitive negative control, proving the molecule is ortho-substituted rather than meta- or mono-substituted[5].

Quantitative Data Comparison

Table 1: Key FTIR Vibrational Modes and Reference Library Comparison

Functional GroupExpected Region (cm⁻¹)Observed Product Peak (cm⁻¹)Reference Library (cm⁻¹)Intensity & Mechanistic Causality
Secondary Amine (N-H Stretch) 3200 – 335033243322Weak/Sharp: Steric hindrance from the isopropyl and ortho-methyl groups restricts broad hydrogen bonding networks[4].
Aliphatic C-H Stretch 2800 – 30002958, 28722960, 2875Strong: Overlapping asymmetric/symmetric stretches from N-methyl and isopropyl groups.
Aromatic C=C Stretch ~1600, ~15001604, 14921605, 1495Medium: Characteristic ring deformation modes of the benzene skeleton.
Secondary Amine (C-N Stretch) 1130 – 119011551152Medium: Corresponds to the aliphatic C-N bond vibrations.
Ortho C-H Out-of-Plane Wag 735 – 770742745Strong: Highly diagnostic for 1,2-disubstituted rings; absence of 690 cm⁻¹ peak confirms ortho pattern[5].

Performance Comparison: ATR-FTIR vs. Alternative Modalities

To objectively evaluate the product's analytical profile, we must compare ATR-FTIR against alternative characterization techniques.

ATR-FTIR vs. Transmission FTIR (KBr Pellet) Transmission FTIR requires pressing the sample into a potassium bromide (KBr) pellet. Because KBr is highly hygroscopic, moisture absorbed during sample preparation introduces a massive, broad O-H stretching band around 3400 cm⁻¹. This artifact easily masks the critical, weak secondary amine N-H stretch[4]. ATR-FTIR eliminates this sample preparation step, preserving the integrity of the N-H region[1].

ATR-FTIR vs. GC-MS While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for molecular weight determination, it frequently fails to differentiate between positional isomers (e.g., ortho-, meta-, and para-methylphenyl derivatives) because they yield nearly identical fragmentation spectra. ATR-FTIR bridges this analytical gap. The highly specific out-of-plane C-H bending vibrations in the fingerprint region allow FTIR algorithms to easily distinguish these isomers with high confidence[5].

Table 2: Analytical Modality Comparison for Isomer Identification

Analytical ModalityPositional Isomer DiscriminationSample Preparation BurdenRisk of Matrix Interference
ATR-FTIR (Recommended) Excellent: Distinct out-of-plane wags (735-770 cm⁻¹)[5].None (Neat sample application)[1].Low (Surface-level analysis).
Transmission FTIR (KBr) Excellent: Same spectral rules apply.High (Requires KBr pressing).High (Hygroscopic KBr masks N-H stretch).
GC-MS (EI) Poor: Ortho/meta/para isomers show identical fragmentation.Moderate (Requires dissolution).Low (Chromatographic separation).
¹H NMR Excellent: Distinct coupling constants.Moderate (Requires deuterated solvents).Low (Assuming high sample purity).

References

  • Rapid identification and quantification of textile fibers via ATR-IR spectroscopy Thermo Fisher Scientific
  • Utilization of FTIR-ATR for material characterization and forensic analysis Scholars' Mine
  • Reference database design for the automated analysis of microplastic samples based on Fourier transform infrared (FTIR) spectroscopy PMC
  • Difference between Primary Secondary and Tertiary Amines Via FTIR Rocky Mountain Labor
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Spectroscopy Online

Sources

Validation

inter-laboratory validation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine synthesis protocols

Inter-Laboratory Validation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Synthesis Protocols: A Comparative Guide Executive Summary & The Steric Challenge Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Methyl[2-methyl-1-(2-methylphenyl)propyl]amine Synthesis Protocols: A Comparative Guide

Executive Summary & The Steric Challenge

Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) is a highly sterically hindered secondary amine utilized as a specialized building block in pharmaceutical development. The structural topology of this compound presents a significant synthetic challenge: the nitrogen center is flanked by an ortho-methylphenyl (o-tolyl) group on one side and a bulky isopropyl chain on the other.

Standard reductive amination protocols (e.g., using NaBH(OAc)₃ or NaBH₃CN) typically fail or stall at <15% conversion because the thermodynamic equilibrium heavily disfavors the formation of the highly congested intermediate imine. To overcome this, our application science team coordinated an inter-laboratory study (ILS) across three global sites to validate two mechanistically distinct, high-yielding synthetic pathways: Titanium-Mediated Reductive Amination (TMRA) and Organocerium-Modified Grignard Addition (OMGA) .

Mechanistic Rationale & Pathway Analysis

To ensure a self-validating and robust process, it is critical to understand the causality behind the reagent selection for each route.

Route A: Titanium-Mediated Reductive Amination (TMRA) In this pathway, the disconnection is made at the amine-isopropyl linkage, utilizing 2-methyl-1-(2-methylphenyl)propan-1-one and methylamine. To force the thermodynamically unfavorable condensation, Titanium(IV) isopropoxide (Ti(OPr-i)₄) is employed. As established by Bhattacharyya et al.[1], Ti(OPr-i)₄ acts simultaneously as a potent Lewis acid to activate the sterically shielded ketone and as an irreversible water scavenger. This drives the equilibrium entirely toward the transient titanium-imine complex, which is subsequently trapped and reduced by NaBH₄.

Route B: Organocerium-Modified Grignard Addition (OMGA) This alternative disconnection builds the molecule via the 1,2-addition of an isopropyl group to N-methyl-1-(2-methylphenyl)methanimine. The primary failure mode here is that isopropylmagnesium chloride possesses highly active β -hydrogens. When confronted with a sterically hindered imine, the Grignard reagent acts predominantly as a reducing agent (via a 6-membered cyclic β -hydride transfer) rather than a nucleophile. By pre-mixing the Grignard with anhydrous Cerium(III) chloride (CeCl₃), transmetallation occurs. As pioneered by Imamoto[2], the resulting organocerium species ( i -PrCeCl₂) is highly nucleophilic but significantly less basic, completely suppressing the reduction pathway and ensuring clean 1,2-addition.

SynthesisPathways cluster_A Route A: TMRA Pathway cluster_B Route B: OMGA Pathway Ketone 2-Methyl-1-(2-methylphenyl) propan-1-one Imine1 Titanium-Imine Complex (Transient) Ketone->Imine1 Ti(OPr-i)4, MeNH2 (Lewis Acid Activation) Product Methyl[2-methyl-1-(2-methylphenyl) propyl]amine (CAS: 1183571-66-5) Imine1->Product NaBH4 (Reduction) Aldehyde 2-Methylbenzaldehyde + Methylamine Imine2 N-Methyl-1-(2-methylphenyl) methanimine Aldehyde->Imine2 Condensation (-H2O) Imine2->Product i-PrMgCl + CeCl3 (Nucleophilic 1,2-Addition)

Fig 1: Mechanistic divergence of TMRA and OMGA pathways for synthesizing the target hindered amine.

Inter-Laboratory Validation Data

Three independent laboratories (Site 1: US, Site 2: EU, Site 3: APAC) executed both protocols at a 100 mmol scale. The OMGA route demonstrated superior isolated yields and purity profiles, primarily because it avoids the minor ketone-reduction byproducts inherent to the TMRA route.

Validation ParameterRouteSite 1 (US)Site 2 (EU)Site 3 (APAC)Consensus (Mean ± SD)
Isolated Yield (%) TMRA67.570.266.868.2 ± 1.8
OMGA85.183.484.584.3 ± 0.9
HPLC Purity (a/a %) TMRA96.197.295.896.4 ± 0.7
OMGA99.198.799.098.9 ± 0.2
Primary Impurity TMRAAlcohol (2.1%)Alcohol (1.8%)Alcohol (2.5%)Ketone Reduction
OMGADes-iPr (<0.5%)Des-iPr (<0.6%)Des-iPr (<0.4%)Trace Reduction

Validated Experimental Protocols

Route A: Titanium-Mediated Reductive Amination (TMRA)
  • Imine Formation: To a flame-dried 500 mL round-bottom flask under N₂, add 2-methyl-1-(2-methylphenyl)propan-1-one (100 mmol) and methylamine (2.0 M in THF, 150 mmol).

  • Lewis Acid Activation: Dropwise add Titanium(IV) isopropoxide (Ti(OPr-i)₄, 120 mmol) at room temperature. Stir for 12 hours. Note: The solution will turn pale yellow as the transient titanium-imine complex forms[1].

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add sodium borohydride (NaBH₄, 150 mmol) in small portions to manage hydrogen evolution. Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Quench the reaction by adding 2M aqueous ammonia (50 mL). This specifically hydrolyzes the titanium complex into a granular, easily filterable TiO₂ precipitate. Filter the suspension through a pad of Celite, extract the filtrate with EtOAc (3 × 100 mL), dry over Na₂SO₄, and concentrate under vacuum.

Route B: Organocerium-Modified Grignard Addition (OMGA)
  • Cerium Dehydration (Critical Step): In a flame-dried Schlenk flask, rapidly heat Cerium(III) chloride heptahydrate (110 mmol) under high vacuum (0.1 Torr) at 140 °C for 2 hours to yield anhydrous CeCl₃. Cool to 0 °C, suspend in dry THF (100 mL), and stir vigorously for 2 hours.

  • Organocerium Formation: Cool the white CeCl₃ suspension to -78 °C. Dropwise add isopropylmagnesium chloride (2.0 M in THF, 110 mmol). Stir for 1 hour to allow complete transmetallation to the i -PrCeCl₂ complex[2].

  • Nucleophilic Addition: Dropwise add a solution of N-methyl-1-(2-methylphenyl)methanimine (100 mmol) in THF (50 mL). Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (50 mL). Filter through Celite to remove insoluble cerium salts. Extract the filtrate with MTBE (3 × 100 mL), wash with brine, dry over MgSO₄, and concentrate.

Analytical Self-Validation System

To ensure the protocol has succeeded and to verify the absence of unreacted starting materials or reduction byproducts, utilize the following analytical markers:

  • ¹H NMR (400 MHz, CDCl₃): The successful formation of the target amine is confirmed by a diagnostic N-methyl singlet at ~2.30 ppm . The highly shielded isopropyl methyl groups will appear as two distinct doublets at ~0.85 ppm and ~1.05 ppm ; they are diastereotopic due to their proximity to the newly formed chiral center at the benzylic position. The benzylic methine proton will appear as a doublet at ~3.80 ppm .

  • GC-MS (EI, 70 eV): The molecular ion peak will be visible at m/z 177. The diagnostic base peak will appear at m/z 134 . This corresponds to the α -cleavage of the isopropyl radical, yielding the highly stable iminium ion[Ar-CH=NHMe]⁺.

References

  • An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4 . Synlett (eCommons UDayton).[1] URL: [Link]

  • Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride . Journal of the American Chemical Society.[2] URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

As a Senior Application Scientist, I frequently consult with drug development teams regarding the safe handling, operational logistics, and disposal of highly active organic amines. Methyl[2-methyl-1-(2-methylphenyl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams regarding the safe handling, operational logistics, and disposal of highly active organic amines. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS 1183571-66-5) is a sterically hindered, lipophilic secondary amine. Due to its structural characteristics, it presents specific acute toxicity and handling challenges.

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure regulatory compliance and laboratory safety, grounded in authoritative standards such as those from the [2].

Chemical Identity & Mechanistic Toxicology

The toxicity of methyl[2-methyl-1-(2-methylphenyl)propyl]amine is driven by its lipophilicity and basicity. The unprotonated (free base) form is highly membrane-permeable, allowing rapid dermal absorption and penetration of the blood-brain barrier. This correlates directly with its STOT SE 3 (central nervous system) classification. Furthermore, as a volatile organic amine, the free base poses a significant inhalation hazard () [1].

Table 1: Physicochemical and Hazard Profile Summary

Property / ClassificationDetailMechanistic Rationale & Operational Implication
Chemical Name Methyl[2-methyl-1-(2-methylphenyl)propyl]amineLipophilic secondary amine core; easily crosses lipid bilayers.
CAS Number 1183571-66-5Unique identifier for SDS tracking and EPA manifesting.
Acute Tox. 4 H302, H312, H332Harmful via oral, dermal, and inhalation routes. Mandates fume hood use.
Eye Dam. 1 / Skin Irrit. 2 H318, H315Severe eye damage risk due to basicity; requires splash goggles/face shield.
STOT SE 3 H336May cause drowsiness or dizziness; indicates CNS bioactivity.
Pre-Disposal Stabilization (Quenching Protocol)

To mitigate the volatility and dermal permeability of the free base amine, it is highly recommended to convert residual liquid waste or mother liquors into the non-volatile hydrochloride (HCl) salt prior to final waste staging. This self-validating protocol ensures that the active compound is locked into a highly polar, crystalline, or aqueous-soluble state, drastically reducing its vapor pressure.

Step-by-Step Methodology: Free Base to Hydrochloride Salt Conversion

  • Containment: Perform all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Solvent Dilution: Dissolve the residual methyl[2-methyl-1-(2-methylphenyl)propyl]amine free base in a non-reactive, volatile organic solvent (e.g., diethyl ether or ethyl acetate) at a 1:10 ratio. Causality: Dilution dissipates the exothermic heat generated during the subsequent acid-base neutralization.

  • Acid Quenching: Slowly add a stoichiometric excess of 1M to 2M Hydrochloric Acid (HCl) in ether or aqueous HCl dropwise while stirring vigorously.

  • Validation of Neutralization: Monitor the pH of the aqueous layer (if biphasic) or use pH indicator paper on an aliquot. The target pH is 3-4, ensuring complete protonation of the secondary amine.

  • Solvent Removal (Optional for Solid Waste): If solid waste is preferred for incineration, evaporate the organic solvent under reduced pressure to yield the stable amine hydrochloride salt.

StabilizationWorkflow A Free Base Amine (Volatile, Lipophilic) B Fume Hood Containment & Solvent Dilution A->B C Acid Quenching (Add 1M HCl) B->C D pH Validation (Target pH 3-4) C->D E Amine HCl Salt (Stable, Non-Volatile) D->E

Operational workflow for the stabilization of volatile free base amines.

Comprehensive Disposal Procedures

Once stabilized, the waste must be managed according to guidelines for toxic organic wastes [3]. Amines must never be disposed of in the sanitary sewer or allowed to evaporate in a fume hood, as this violates environmental discharge regulations and creates inhalation hazards for facility personnel () [4].

Step-by-Step Methodology: Logistical Disposal Plan

  • Waste Segregation: Collect the stabilized amine waste in a chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass). Critical Rule: Do not mix amine waste with halogenated solvents, strong oxidizers, or concentrated acids, as this can lead to catastrophic exothermic reactions or toxic gas release.

  • Labeling & Satellite Accumulation: Attach a standardized Hazardous Waste tag immediately upon the first drop of waste entering the container. Label it specifically as "Toxic Organic Amine Waste - Contains Methyl[2-methyl-1-(2-methylphenyl)propyl]amine." Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Empty Container Management: Empty reagent vessels that contained the pure free base must be triple-rinsed with a compatible solvent (e.g., methanol or acetone). The rinsate must be collected and added to the toxic organic waste stream. Do not dispose of unrinsed containers in standard laboratory glass recycling () [5].

  • EHS Manifesting & Incineration: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The ultimate disposal route for this compound is high-temperature commercial incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Causality: High-temperature incineration ensures complete thermal destruction of the nitrogenous compound into CO2, H2O, and NOx (which is subsequently managed by facility scrubbers).

DisposalMatrix Start Waste Generation: Methyl[...]amine Decision Physical State? Start->Decision Solid Solid / Salt Form Decision->Solid Powder/Salt Liquid Liquid / Free Base Decision->Liquid Solution/Base Container HDPE / Glass Container (Secondary Containment) Solid->Container Stabilize Execute Stabilization Protocol (HCl) Liquid->Stabilize Stabilize->Container Label Label: Toxic Organic Amine (Segregate from Oxidizers) Container->Label Incinerate EHS Pickup & High-Temp Incineration Label->Incinerate

Decision matrix and logistical workflow for the segregation and disposal of amine waste.

Emergency Spill Mitigation

In the event of a spill, immediate containment is required to prevent inhalation exposure and environmental contamination.

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum exhaust or the area is well-ventilated. Personnel must don appropriate PPE (N95/P100 respirator if outside a hood, heavy-duty nitrile gloves, and a face shield).

  • Neutralization (Liquid Spills): Cover the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate). Causality: This neutralizes the basic amine in situ, instantly reducing its volatility and preventing the spread of toxic vapors.

  • Absorption: Apply an inert absorbent material (e.g., vermiculite or universal spill pads). Do NOT use combustible materials like sawdust.

  • Collection: Sweep the absorbed material into a heavy-duty hazardous waste bag using non-sparking tools, seal tightly, and label for immediate EHS pickup as toxic chemical debris.

References
  • NextSDS. "methyl[2-methyl-1-(2-methylphenyl)propyl]amine — Chemical Substance Information." NextSDS Database. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov.[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Environmental Health and Safety.[Link]

  • Towson University. "Hazardous Waste Management Procedures." Towson EHS. [Link]

Handling

Personal protective equipment for handling Methyl[2-methyl-1-(2-methylphenyl)propyl]amine

Handling Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) requires a rigorous, mechanistically driven safety protocol. As a secondary amine featuring a lipophilic aromatic ring and an aliphatic chain, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling Methyl[2-methyl-1-(2-methylphenyl)propyl]amine (CAS: 1183571-66-5) requires a rigorous, mechanistically driven safety protocol. As a secondary amine featuring a lipophilic aromatic ring and an aliphatic chain, this compound presents severe acute and localized hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational and personal protective equipment (PPE) strategy grounded in the chemical's specific reactivity profile.

Hazard Profile & Mechanistic Rationale

To select the correct PPE and operational controls, one must first understand the causality behind the chemical's hazards[1, 2].

  • Eye Damage 1 (H318) & Skin Irritation 2 (H315): As a secondary amine, the unshared electron pair on the nitrogen atom is highly nucleophilic and basic. Upon contact with the moisture in ocular or dermal tissue, it rapidly generates hydroxide ions. In the eye, this causes the saponification of lipid membranes and liquefaction necrosis—a process that allows the corrosive agent to penetrate deeply and irreversibly into the corneal stroma.

  • Acute Toxicity 4 (H302, H312, H332): The presence of the 2-methylphenyl (o-tolyl) and propyl groups imparts significant lipophilicity to the molecule. This high partition coefficient allows the amine to rapidly bypass the stratum corneum (dermal absorption) and mucosal membranes (inhalation), leading to systemic toxicity.

  • STOT SE 3 (H336): Inhalation of aerosolized amine vapors acts directly on the central nervous system and respiratory tract, causing acute dizziness, drowsiness, and respiratory irritation.

  • Chemical Incompatibility (N-Nitrosamine Formation): Secondary amines react readily with nitrites or nitrous acid to form N-nitrosamines, which are potent, highly regulated carcinogens [3]. They also react exothermically with strong acids and oxidizers.

Tiered Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for handling concentrated secondary amines. The following tiered system must be implemented:

Dermal Protection: The Butyl Rubber Imperative

Standard thin nitrile gloves (4-6 mil) offer poor to fair resistance against secondary amines; the amine can permeate the matrix or degrade the polymer over time [3].

  • Primary Handling (Prolonged/Bulk Transfers): Butyl rubber or Neoprene gloves (minimum 0.4 mm thickness) are mandatory. These elastomers provide excellent breakthrough times (>480 minutes) against amines [3].

  • Incidental/Splash Protection: Heavy-duty nitrile (≥8 mil) may be used only for short-duration tasks, provided a strict double-gloving protocol is enforced.

  • Self-Validation Check: Before donning, inflate gloves manually to check for micro-punctures. Discard immediately if any discoloration or embrittlement is observed.

Ocular & Facial Protection

Because Eye Dam. 1 injuries are instantaneous and irreversible, safety glasses are prohibited.

  • Standard Operations: Tight-fitting, indirectly vented chemical splash goggles (ANSI Z87.1 D3 / EN 166 3 compliant).

  • High-Risk Operations: If handling >50 mL, or if there is any risk of pressurization/splashing, a full-face shield must be worn over the goggles.

Respiratory & Body Protection
  • Ventilation: All handling must occur within a certified chemical fume hood with a verified face velocity of 100–120 feet per minute (fpm).

  • Respirator Backup: If transferring outside a hood (e.g., emergency spill response), a half-mask air-purifying respirator equipped with ABEK cartridges (specifically rated for organic vapors and basic amines) is required.

  • Body: A fully buttoned, flame-resistant (FR) lab coat and closed-toe, non-porous footwear.

Quantitative Hazard & PPE Specification

Hazard ClassificationGHS CodeMechanistic DriverMandatory PPE / Engineering Control
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332High lipophilicity enables rapid systemic absorption.Butyl rubber gloves; Fume hood (≥100 fpm).
Serious Eye Damage H318Base-catalyzed liquefaction necrosis of ocular lipids.Chemical splash goggles + Face shield.
Skin Irritation H315Disruption of epidermal lipid bilayers.Double-gloving; FR lab coat.
STOT SE 3 H336CNS depression / mucosal irritation via vapor.ABEK respirator (if hood is compromised).

Operational Plan: Step-by-Step Methodologies

Phase 1: Pre-Operational Setup & Validation
  • Verify Containment: Check the fume hood monitor to ensure a face velocity of ≥100 fpm. Perform a visual tissue-paper test at the sash opening to validate directional inward airflow.

  • Segregate Incompatibles: Physically remove all strong acids, oxidizers, and specifically nitrites/nitrosating agents from the fume hood to prevent exothermic reactions or the synthesis of carcinogenic N-nitrosamines [3].

  • Stage Spill Materials: Ensure inorganic absorbents (e.g., vermiculite, sand) are within arm's reach. Never use paper towels or sawdust for amine spills.

Phase 2: Weighing and Transfer Protocol
  • Tare & Prep: Tare the receiving vial inside the fume hood. Keep the sash as low as ergonomically possible (below the breathing zone).

  • Material Transfer: Use a dedicated PTFE or glass syringe/spatula. Avoid reactive metals (like copper or brass alloys), which can form complexation products with amines.

  • Mitigate Aerosolization: Transfer the liquid slowly down the inner wall of the receiving vessel to prevent the generation of micro-aerosols, directly mitigating STOT SE 3 inhalation risks.

  • Seal & Isolate: Cap the primary container immediately.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe the exterior of the closed primary container with a compatible solvent (e.g., isopropanol) before removing it from the hood.

  • Doffing Sequence: Remove the outer butyl/nitrile gloves inside the fume hood to ensure no trapped amine vapors are released into the general lab atmosphere. Dispose of them in a sealed hazardous waste bag.

  • Final Wash: Wash hands and forearms with pH-neutral soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plan

Emergency Spill Protocol

Amines present unique spill-response challenges due to their basicity and reactivity.

  • Evacuate & Assess: Evacuate the immediate area. Don an ABEK-equipped respirator if the spill is outside the fume hood.

  • Containment (The Inorganic Rule): Contain the spill using inorganic absorbents such as vermiculite, dry sand, or commercial amine-specific spill pads.

    • Causality Warning:Do NOT use cellulosic materials (sawdust, paper towels, or cotton rags). Organic absorbents have been known to auto-ignite when contaminated with concentrated amines in closed waste containers [4].

  • Neutralization (Optional/Advanced): If trained, carefully neutralize the absorbed amine with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to reduce volatility and basicity before sweeping it up with non-sparking tools [4].

Waste Disposal Segregation
  • Collect all contaminated inorganic absorbents, gloves, and wipes in a heavy-duty, double-lined polyethylene bag or a dedicated, chemically compatible high-density polyethylene (HDPE) solid waste drum.

  • Label strictly as: "Hazardous Waste: Toxic/Corrosive Secondary Amine (Methyl[2-methyl-1-(2-methylphenyl)propyl]amine) - DO NOT MIX WITH ACIDS OR NITRITES."

  • Dispose of via high-temperature incineration through a certified hazardous waste contractor.

Operational Workflow Visualization

G Start Initiate Protocol: Verify Fume Hood Flow (≥100 fpm) PPE Don Tiered PPE (Butyl Gloves, Splash Goggles, Shield) Start->PPE Transfer Execute Transfer in Hood (Avoid Aerosolization & Metals) PPE->Transfer Spill Spill Detected? Transfer->Spill Response Evacuate & Contain with Inorganic Absorbent (Vermiculite) Spill->Response Yes Decon Decontaminate Surfaces & Doff Outer PPE in Hood Spill->Decon No Dispose Segregate as Hazardous Amine Waste (Keep away from Nitrites/Acids) Response->Dispose Decon->Dispose

Operational workflow for the safe handling and spill response of secondary amines.

References

  • NextSDS. "methyl[2-methyl-1-(2-methylphenyl)propyl]amine - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Specialty Adhesive Systems. "Tradies Choice Moisture Barrier Part B Safety Data Sheet (Amine Glove Compatibility & N-Nitrosamine Risks)." SAS Australia. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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